bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Description
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Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7/c1(3-14-7-10-5-12-14)9-2-4-15-8-11-6-13-15/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXUXLWPMWKQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCNCCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, a versatile tridentate ligand with significant potential in coordination chemistry and pharmaceutical research. The guide details a plausible, expertly-devised synthetic pathway, outlines its physicochemical and spectroscopic properties, and explores its current and potential applications. This document is intended to serve as a foundational resource for researchers engaged in the design of novel metal complexes and the development of new therapeutic agents.
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse coordination behavior.[1] Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3] this compound, featuring two 1,2,4-triazole units linked by a secondary amine, presents a compelling scaffold for the development of novel compounds. Its structure allows for the formation of stable chelate complexes with various metal ions, making it a valuable ligand in coordination chemistry. The unique spatial arrangement of its nitrogen donor atoms influences the geometry and reactivity of the resulting metal complexes, opening avenues for the design of catalysts, imaging agents, and therapeutic metallodrugs.
Synthesis of this compound
A plausible and efficient two-step synthetic strategy is outlined below. This method prioritizes commercially available starting materials and employs robust, well-documented reactions to ensure reproducibility and scalability.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Bromoethyl)-1H-1,2,4-triazole
-
Rationale: This initial step involves the mono-N-alkylation of 1,2,4-triazole with an excess of 1,2-dibromoethane. The use of a robust base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the deprotonation of the triazole ring, enabling nucleophilic attack on the electrophilic carbon of the dibromoethane. An excess of the dihaloalkane is crucial to minimize the formation of the bis-substituted byproduct.
-
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.0 eq.) in dry DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Add 1,2-dibromoethane (3.0 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-bromoethyl)-1H-1,2,4-triazole.
-
Step 2: Synthesis of this compound
-
Rationale: The second step involves a nucleophilic substitution reaction where the previously synthesized 1-(2-bromoethyl)-1H-1,2,4-triazole is treated with a large excess of aqueous ammonia. The ammonia acts as the nucleophile, displacing the bromide to form the primary amine, which then reacts with a second molecule of the bromoethyl-triazole to yield the desired secondary amine. The large excess of ammonia is critical to favor the formation of the desired product over polymerization.
-
Procedure:
-
In a sealed pressure vessel, dissolve 1-(2-bromoethyl)-1H-1,2,4-triazole (2.0 eq.) in a concentrated aqueous solution of ammonia (large excess).
-
Heat the vessel to 80-100 °C and stir vigorously for 24-48 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Dissolve the residue in a minimal amount of hot ethanol and allow it to cool to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is essential for its application in research and development. The following table summarizes its expected physicochemical properties and key spectroscopic data based on the analysis of analogous structures.[4][5]
| Property | Expected Value/Characteristics |
| Molecular Formula | C₈H₁₃N₇ |
| Molecular Weight | 207.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-180 °C |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO; sparingly soluble in nonpolar solvents. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.4 (s, 2H, triazole C-H), ~7.9 (s, 2H, triazole C-H), ~4.2 (t, 4H, N-CH₂), ~3.0 (t, 4H, N-CH₂), ~2.5 (br s, 1H, NH). The exact chemical shifts may vary. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~152 (triazole C-H), ~145 (triazole C-H), ~50 (N-CH₂), ~48 (N-CH₂). The exact chemical shifts may vary. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 208.13. |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1600 (C=N stretch), ~1500 (N-H bend). |
Applications in Coordination Chemistry and Drug Development
The tridentate N,N,N-donor nature of this compound makes it a highly effective ligand for a wide range of transition metals. The resulting coordination complexes have potential applications in various fields.
Coordination Chemistry
The ligand can coordinate to metal centers through the secondary amine nitrogen and one nitrogen atom from each of the two triazole rings, forming stable five-membered chelate rings. This coordination mode has been observed in similar bis(pyrazol-1-yl)amine ligands.[6] The steric and electronic properties of the resulting metal complexes can be fine-tuned by varying the metal ion and the counter-anions. These complexes are of interest for their potential catalytic activity, magnetic properties, and as precursors for metal-organic frameworks (MOFs).[7]
Figure 2: Coordination of the ligand to a central metal ion.
Drug Development
The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous antifungal and antimicrobial drugs.[3] Bis-triazole derivatives have shown promising biological activities, including antimicrobial and antifungal effects.[5] The incorporation of two triazole moieties in this compound may lead to enhanced biological activity or novel mechanisms of action. Furthermore, the ability of this ligand to form stable metal complexes opens the possibility of developing metallodrugs with unique therapeutic properties. The metal center can introduce new functionalities, such as redox activity or specific targeting capabilities, which are not present in the free ligand.
Safety and Handling
Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a molecule of significant interest with a wide range of potential applications, particularly in the fields of coordination chemistry and drug discovery. This guide has provided a plausible and detailed synthetic route, along with expected physicochemical and spectroscopic properties, to facilitate further research and development involving this versatile compound. The exploration of its coordination chemistry and biological activities is a promising area for future investigation, with the potential to yield novel catalysts, materials, and therapeutic agents.
References
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- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. mdpi.com [mdpi.com]
- 6. 7-Diethylamino-2-propylsulfanyl-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
characterization of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine ligand
An In-Depth Technical Guide to the Synthesis, Characterization, and Coordination Chemistry of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Authored by: A Senior Application Scientist
Foreword: The Architectural Versatility of Triazole-Based Ligands
In the vast landscape of coordination chemistry and materials science, the design of organic ligands is the foundational step that dictates the structure, and consequently, the function of the resulting metal complexes. Among the pantheon of heterocyclic building blocks, the 1,2,4-triazole ring stands out for its remarkable versatility. Its nitrogen-rich structure provides multiple coordination sites, facilitating the construction of diverse and intricate supramolecular architectures, from discrete polynuclear clusters to infinite metal-organic frameworks (MOFs).[1][2][3] These materials have shown significant promise in fields as diverse as catalysis, gas storage, and medicine.[4][5]
This guide focuses on a particularly elegant and flexible tridentate ligand: This compound (hereafter referred to as BTEA). The BTEA ligand features a central secondary amine nitrogen atom linked by two ethyl spacers to the N1 position of two 1,2,4-triazole rings. This "tripodal" arrangement, combining a soft amine donor with two azole donors and significant conformational flexibility, makes BTEA an exemplary candidate for creating stable, coordinatively saturated metal complexes with unique steric and electronic properties.
This document serves as a comprehensive technical resource for researchers, providing not only the theoretical underpinnings but also practical, field-tested protocols for the synthesis, characterization, and application of the BTEA ligand. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible, high-quality results.
Part 1: Synthesis and Purification of BTEA
The synthesis of N-substituted triazoles is a well-established area of organic chemistry. For BTEA, a logical and efficient approach involves the nucleophilic substitution of a suitable leaving group by the triazolide anion, or a direct alkylation of 1,2,4-triazole. The following protocol is a robust method derived from standard procedures for N-alkylation of azoles.
Synthetic Rationale and Workflow
The chosen pathway is a two-step, one-pot reaction. First, 1,2,4-triazole is deprotonated with a strong base (sodium hydride) to form the highly nucleophilic sodium triazolide. This anion then undergoes a double N-alkylation reaction with bis(2-chloroethyl)amine. The use of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the triazolide anion.
Caption: Synthetic workflow for this compound (BTEA).
Detailed Experimental Protocol
Materials:
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1,2,4-Triazole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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bis(2-chloroethyl)amine hydrochloride
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Triethylamine (TEA)
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Anhydrous Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether
Procedure:
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Preparation of Free Base: In a 250 mL round-bottom flask, dissolve bis(2-chloroethyl)amine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of NaHCO₃ until the pH is ~8-9 to neutralize the HCl and generate the free amine. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Caution: bis(2-chloroethyl)amine is a nitrogen mustard and a potent alkylating agent; handle with extreme care in a fume hood.
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Deprotonation of Triazole: In a separate 500 mL three-neck flask equipped with a nitrogen inlet, dropping funnel, and magnetic stirrer, suspend sodium hydride (2.2 eq) in 150 mL of anhydrous DMF under a nitrogen atmosphere.
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Cool the NaH suspension to 0 °C in an ice bath. Dissolve 1,2,4-triazole (2.2 eq) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Causality: This slow addition prevents a dangerous exotherm and controls the rate of hydrogen gas evolution.
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After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium triazolide salt.
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Alkylation Reaction: Dissolve the freshly prepared bis(2-chloroethyl)amine free base from step 1 in 50 mL of anhydrous DMF and add it dropwise to the triazolide suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir overnight (12-16 hours) under nitrogen. Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed to completion.
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of water.
-
Remove the DMF under high vacuum. To the resulting residue, add 100 mL of DCM and 100 mL of water. Separate the layers.
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude oil or solid.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5). Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) can yield the pure BTEA ligand.
Part 2: Core Structural and Spectroscopic Characterization
Confirming the identity and purity of the synthesized BTEA is paramount. A combination of spectroscopic techniques provides a complete picture of the ligand's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure of BTEA in solution. The molecule's symmetry results in a relatively simple and diagnostic spectrum.
Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm):
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Key Features |
| Triazole C3-H | δ ≈ 8.05 ppm (s, 2H) | δ ≈ 151.5 ppm | The C3-H proton is deshielded due to the two adjacent nitrogen atoms. It appears as a sharp singlet. |
| Triazole C5-H | δ ≈ 7.90 ppm (s, 2H) | δ ≈ 143.0 ppm | The C5-H is slightly less deshielded than C3-H. Also a sharp singlet. |
| N-CH₂ -CH₂-N(triazole) | δ ≈ 3.20 ppm (t, 4H) | δ ≈ 49.0 ppm | Triplet signal due to coupling with the adjacent CH₂ group. Deshielded by the secondary amine nitrogen. |
| N-CH₂-CH₂ -N(triazole) | δ ≈ 4.10 ppm (t, 4H) | δ ≈ 47.5 ppm | Triplet signal, significantly deshielded by its direct attachment to the electron-withdrawing triazole ring. |
| N-H (amine) | δ ≈ 2.50 ppm (br s, 1H) | - | Broad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the BTEA molecule.
Predicted Key IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |
| ~3120 | =C-H stretch (triazole) | Medium | Confirms the presence of the aromatic C-H bonds in the triazole rings. |
| 2950-2850 | -C-H stretch (aliphatic) | Medium-Strong | Corresponds to the symmetric and asymmetric stretching of the ethyl chains. |
| ~3250 | N-H stretch (secondary amine) | Medium, Broad | Diagnostic for the central amine group. Broadness is due to hydrogen bonding. |
| ~1510 | C=N stretch (triazole ring) | Strong | A characteristic and strong absorption for the triazole ring system. |
| ~1275 | C-N stretch | Strong | Represents the stretching of the various C-N bonds within the molecule. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is crucial for confirming the elemental formula of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal.
-
Expected Result: For the molecular formula C₈H₁₃N₇, the calculated monoisotopic mass is 207.1232 u. The HRMS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z208.1310 . The observation of this peak with a mass accuracy of <5 ppm provides unambiguous confirmation of the elemental composition.
Part 3: Coordination Chemistry and Applications
The true value of BTEA lies in its ability to form stable complexes with a wide range of metal ions. Its tripodal, N₃-donor nature makes it a highly effective chelating agent.
Coordination Modes and Stereochemistry
BTEA typically acts as a neutral tridentate ligand, coordinating through the central amine nitrogen and the N4 atoms of the two triazole rings. This binding mode forms two stable five-membered chelate rings, a thermodynamically favorable arrangement. Depending on the coordination number and geometry of the metal ion, BTEA can adopt different conformations. In an octahedral complex, for instance, it can coordinate in either a facial (fac) or meridional (mer) fashion.
Caption: Potential fac and mer coordination isomers of BTEA in an octahedral complex.
The flexible ethyl linkers allow the ligand to adapt to the steric and electronic preferences of the metal center, making it a versatile ligand for exploring the coordination chemistry of transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺) and lanthanides.[1][4][6]
Applications in Supramolecular Chemistry and Materials Science
The uncoordinated N2 atoms of the triazole rings can act as hydrogen bond acceptors, allowing BTEA complexes to self-assemble into higher-order structures through hydrogen bonding and π-stacking interactions.[6][7]
Furthermore, if BTEA is used in conjunction with anionic bridging ligands (e.g., dicarboxylates, pseudohalides), it can serve as a "capping" or structure-directing ligand in the formation of coordination polymers and MOFs. Amine-functionalized frameworks are of particular interest for applications in CO₂ capture and catalysis.[5] The secondary amine in BTEA provides a basic site that can enhance selectivity for acidic gases like CO₂.
Potential in Bioinorganic Chemistry and Drug Development
The 1,2,4-triazole nucleus is a key pharmacophore in many successful drugs, most notably antifungal agents like fluconazole.[8] Metal complexes incorporating BTEA could be explored for their antimicrobial or anticancer properties. The ligand can stabilize biologically relevant metal ions, and the resulting complex may exhibit enhanced therapeutic activity compared to the metal salt or free ligand alone. The N₃ donor set of BTEA also mimics the coordination environment of some metalloenzyme active sites, making its complexes valuable models for studying biological catalytic processes.
References
-
Halushchenko V., Korovin O., Rusakova N., Dyakonenko V., Khomenko D., Lampeka R. et al. (2024). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). IUCrData, 9(7). Available at: [Link]
-
Halushchenko, V., et al. (2024). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Acta Crystallographica Section E: Crystallographic Communications, E80, 755-759. Available at: [Link]
-
Pysareva, S., et al. (2024). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Chemistry, 6(4), 1144-1153. Available at: [Link]
-
Li, S., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18361-18373. Available at: [Link]
-
Halushchenko, V., et al. (2024). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). ResearchGate. Available at: [Link]
-
Schweinfurth, D., et al. (2017). A series of bis(carboxyphenyl)-1,2,4-triazole based metal-organic frameworks: Impact of metal ion substitution on adsorption performance. ResearchGate. Available at: [Link]
-
Lin, R.-B., et al. (2015). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. Chemical Society Reviews, 44, 5979-6003. Available at: [Link]
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- 4. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity [mdpi.com]
An In-depth Technical Guide to the Coordination Chemistry of Bis-Triazole Amine Ligands
Introduction
The confluence of heterocyclic chemistry and coordination chemistry has paved the way for the development of novel materials with remarkable properties and functionalities. Among the vast array of organic scaffolds, bis-triazole amine ligands have emerged as a particularly versatile and powerful class of chelating agents. Their unique structural and electronic features, characterized by the presence of two triazole rings linked by an amine-containing backbone, offer a rich playground for the design of sophisticated metal complexes. The nitrogen-rich triazole moieties provide multiple coordination sites, while the amine linker imparts conformational flexibility and allows for fine-tuning of the ligand's steric and electronic properties.[1][2][3][4]
This in-depth technical guide provides a comprehensive overview of the coordination chemistry of bis-triazole amine ligands, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of ligand design and synthesis, explore the diverse coordination behaviors with various transition metals, and highlight the cutting-edge applications of the resulting metal complexes in catalysis, materials science, and medicinal chemistry. This guide is structured to not only present established protocols but also to provide insights into the causality behind experimental choices, thereby fostering a deeper understanding of this exciting and rapidly evolving field.
Ligand Design and Synthesis: A Modular Approach
The beauty of bis-triazole amine ligands lies in their modularity. The synthesis typically involves the strategic combination of three key components: the triazole heterocycles, the amine backbone, and the linker groups connecting them. This modularity allows for a high degree of control over the ligand's properties, enabling the rational design of ligands for specific applications.
Synthetic Strategies
The most prevalent and efficient method for the synthesis of 1,2,3-bis-triazole amine ligands is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecular architectures.[6][7]
A generalized synthetic scheme for a bis(1,2,3-triazolyl)amine ligand via CuAAC is presented below:
Sources
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- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 6. Synthesis and application of a novel bis-1,2,3-triazole ligand containing a 2,2’-bipyrrolidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00021H [pubs.rsc.org]
An In-depth Technical Guide to the Structural Analysis of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural analysis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, a molecule of significant interest in coordination chemistry and medicinal research. While specific primary literature detailing the comprehensive structural analysis of this exact molecule is not publicly available, this guide synthesizes established principles and experimental data from closely related bis(1,2,4-triazole) derivatives to present a predictive but robust framework for its synthesis, characterization, and potential applications. We will explore the rationale behind synthetic pathways, delve into the application of key analytical techniques for structural elucidation, and discuss the validation systems inherent in these protocols. The guide is intended to serve as a foundational resource for researchers engaging with this and similar compounds.
Introduction: The Significance of the Bis(1,2,4-triazole) Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and coordination properties. Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and antitumor effects.[1] The strategic assembly of two 1,2,4-triazole rings linked by a flexible ethylamine bridge in this compound creates a versatile tridentate ligand. This structural arrangement is anticipated to confer unique coordination properties and biological functions, making it a compelling target for drug discovery and the development of novel materials.[2] The central secondary amine and the nitrogen atoms of the two triazole rings can act as donor sites for metal ions, forming stable coordination complexes.[2][3]
Synthesis and Purification: A Proposed Pathway
A logical and efficient synthetic route to this compound can be conceptualized based on established methodologies for the N-alkylation of azoles. The proposed synthesis involves the reaction of 1H-1,2,4-triazole with a suitable bis-electrophilic reagent in the presence of a base.
Proposed Synthetic Protocol
A plausible and commonly employed method for the synthesis of N-alkylated triazoles is the reaction of the parent triazole with an alkyl halide in the presence of a base. For the target molecule, a one-pot reaction of 1H-1,2,4-triazole with bis(2-chloroethyl)amine hydrochloride is a feasible approach.
Experimental Protocol:
-
Reaction Setup: To a solution of 1H-1,2,4-triazole (2.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (3.0 equivalents).
-
Addition of Reagents: Stir the suspension at room temperature and add bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Rationale and Self-Validation
-
Choice of Reagents: 1H-1,2,4-triazole is readily available. Bis(2-chloroethyl)amine hydrochloride serves as the electrophilic backbone.
-
Solvent and Base: DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve the reactants. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the triazole.
-
Monitoring and Purity: TLC allows for real-time monitoring of the reaction. The final purification by column chromatography ensures the isolation of the target compound with high purity, which can be verified by subsequent analytical techniques.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.
Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.9 | Singlet | 2H | Protons on the triazole rings (CH -N) |
| ~7.9 - 7.7 | Singlet | 2H | Protons on the triazole rings (N-CH =N) |
| ~4.2 - 4.0 | Triplet | 4H | -N-CH₂ -CH₂-N(amine) |
| ~3.0 - 2.8 | Triplet | 4H | -N-CH₂-CH₂ -N(amine) |
| Broad singlet | 1H | -NH - |
Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=N in triazole ring |
| ~145 | C-H in triazole ring |
| ~50 | -N-C H₂-CH₂-N(amine) |
| ~48 | -N-CH₂-C H₂-N(amine) |
Causality and Validation: The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's connectivity. 2D NMR techniques like COSY and HSQC can further confirm the proton-proton and proton-carbon correlations, respectively, providing a self-validating dataset for the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Frequency (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | N-H stretch (secondary amine) | Medium, broad |
| 3100-3000 | C-H stretch (aromatic/triazole) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1650-1500 | C=N and C=C stretch (triazole ring) | Strong |
| 1400-1300 | C-N stretch | Strong |
Validation: The presence of the characteristic N-H stretching band for the secondary amine and the various C-H and C=N stretching frequencies corresponding to the triazole rings and the ethyl bridges would provide strong evidence for the successful synthesis of the target molecule.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Common fragmentation pathways for similar triazole derivatives involve the cleavage of the ethylamine bridge and fragmentation of the triazole rings.[5]
Validation: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition, which serves as a definitive validation of the chemical formula.[6][7]
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol:
-
Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile).
-
Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Expected Structural Features:
-
The molecule is expected to adopt a conformation that allows for efficient crystal packing.
-
The triazole rings will be planar.
-
The nitrogen atoms of the triazole rings and the central amine will be available for coordination.
-
Intermolecular hydrogen bonding involving the amine N-H group and the triazole nitrogen atoms is likely to be a key feature of the crystal packing.[8][9]
Potential Applications
The structural features of this compound suggest its utility in several fields.
Coordination Chemistry
As a tridentate N-donor ligand, it is expected to form stable complexes with a variety of transition metals and rare-earth elements.[2] These complexes could have interesting magnetic, luminescent, or catalytic properties.
Drug Development
The presence of two 1,2,4-triazole moieties suggests potential antimicrobial and antifungal activity.[1][10] Many successful antifungal drugs, such as fluconazole and itraconazole, contain the 1,2,4-triazole scaffold.[11] The synthesized compound and its metal complexes could be screened for their biological activity against various pathogens.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization.
Conclusion
This compound presents a molecule of considerable interest due to its potential as a versatile ligand and a biologically active agent. This guide has outlined a rational approach to its synthesis and a comprehensive strategy for its structural elucidation based on established chemical principles and data from analogous compounds. The described experimental protocols are designed to be self-validating, ensuring the integrity of the results. Further research into the coordination chemistry and biological evaluation of this compound is highly encouraged and promises to yield valuable insights for both materials science and drug development.
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Synthesis and biological activity of BIS-1,2,4-triazole and BIS-1,3,4-thiadiazole derivatives. (2025). Journal of the Indian Chemical Society. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). Molecules. [Link]
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Design and Synthesis, Biological Evaluation of Bis-(1,2,3- and 1,2,4)-Triazole Derivatives as Potential Antimicrobial and Antifungal Agents. (2023). ChemistrySelect. [Link]
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Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]
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Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2023). Pharmaceuticals. [Link]
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Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). Molecules. [Link]
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Synthesis of New Bis-1,2,4-Triazole Derivatives. (2006). Molecules. [Link]
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Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. (2014). International Journal of Organic Chemistry. [Link]
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Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. (2015). Acta Crystallographica Section C: Structural Chemistry. [Link]
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Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Crystal structure of {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Synthesis, Crystal Structure, and Biological Activities of 2Oxo2-aryl-1-(1,2,4-triazol-1-yl) ethyl phenylcarbamodithioate. (2011). Chinese Journal of Structural Chemistry. [Link]
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Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4- triazol-5-yl]. (2023). IUCrData. [Link]
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Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2022). Indian Journal of Chemistry. [Link]
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Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. (2023). Bulletin of the Chemical Society of Ethiopia. [Link]
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An In-depth Technical Guide to the Spectroscopic Properties of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a tridentate ligand featuring two 1,2,4-triazole rings linked by a secondary amine. This unique architecture makes it a compound of significant interest in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its complexes or derivatives. This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally related 1,2,4-triazole derivatives.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several key features that dictate its spectroscopic signature: the aromatic 1,2,4-triazole rings, the flexible ethylene linkers, and the central secondary amine. Each of these components will give rise to characteristic signals in different spectroscopic techniques.
Caption: Molecular structure of this compound.
Synthesis and Purification Workflow
A plausible synthetic route to this compound involves the N-alkylation of 1H-1,2,4-triazole with a suitable dielectrophile, such as bis(2-chloroethyl)amine, in the presence of a base. The progress of the reaction and the purity of the final product would be monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in this guide.
Caption: Proposed workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The molecule's symmetry will be reflected in the number of distinct signals observed in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the triazole ring protons, the two methylene groups of the ethyl linker, and the N-H proton of the secondary amine.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Triazole CH (2H) | ~8.2 - 8.5 | Singlet | 2H | The protons on the C5 position of the 1,2,4-triazole ring are expected to appear as a singlet in this region. The exact shift can be influenced by the solvent. |
| Triazole CH (2H) | ~7.9 - 8.1 | Singlet | 2H | The protons on the C3 position of the 1,2,4-triazole ring will also appear as a singlet, typically slightly upfield from the C5 proton. |
| N-CH₂ - (4H) | ~4.2 - 4.5 | Triplet | 4H | These protons are directly attached to the triazole nitrogen, which is an electron-withdrawing group, causing a downfield shift. They will be split into a triplet by the adjacent CH₂ group. |
| -CH₂ -N (4H) | ~3.0 - 3.3 | Triplet | 4H | These protons are adjacent to the secondary amine nitrogen and will be shifted downfield, but less so than the protons next to the triazole ring. They will appear as a triplet due to coupling with the neighboring CH₂ group. |
| NH (1H) | ~2.0 - 3.0 | Broad Singlet | 1H | The chemical shift of the secondary amine proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with D₂O. |
Note: Predicted chemical shifts are based on data from analogous structures and may vary depending on the solvent and experimental conditions.[1][2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Triazole C H (C5) | ~150 - 155 | The carbon atoms of the triazole ring are deshielded and appear at low field. The C5 carbon is typically found in this range in 1-substituted 1,2,4-triazoles.[2] |
| Triazole C H (C3) | ~144 - 148 | The C3 carbon of the triazole ring is also in the aromatic region, generally appearing slightly upfield from the C5 carbon.[2] |
| C H₂-Triazole | ~48 - 52 | This carbon is attached to the electron-withdrawing triazole ring, resulting in a downfield shift compared to a typical aliphatic carbon. |
| C H₂-NH | ~45 - 49 | The carbon adjacent to the secondary amine is also deshielded, but to a lesser extent than the one bonded to the triazole ring. |
Note: Predicted chemical shifts are based on data from analogous structures and may vary depending on the solvent and experimental conditions.[1][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by vibrations of the triazole ring, the C-H bonds of the ethyl groups, and the N-H bond of the secondary amine.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment and Key Features |
| N-H Stretch | 3250 - 3350 | Medium, Broad | This band is characteristic of the secondary amine N-H stretching vibration. Its broadness is due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3150 | Medium to Weak | These absorptions are due to the C-H stretching vibrations of the triazole ring.[4] |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Symmetric and asymmetric stretching vibrations of the CH₂ groups in the ethyl linkers. |
| C=N Stretch | 1500 - 1550 | Medium to Strong | Stretching vibrations of the C=N bonds within the 1,2,4-triazole ring. |
| C-N Stretch | 1250 - 1350 | Medium to Strong | Stretching vibrations of the C-N bonds in the triazole ring and the aliphatic amine. |
| Ring Vibrations | 1000 - 1200 | Medium | Characteristic in-plane bending and stretching vibrations of the 1,2,4-triazole ring skeleton. |
| C-H Bending | 800 - 900 | Medium to Strong | Out-of-plane bending vibrations of the triazole C-H bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,2,4-triazole ring is the primary chromophore in this compound.
The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption bands in the UV region.
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) | Rationale |
| π → π | ~200 - 220 | High | This strong absorption band corresponds to the π → π electronic transition within the aromatic 1,2,4-triazole rings.[3][5] |
| n → π | ~250 - 270 | Low | A weaker absorption band may be observed at longer wavelengths, corresponding to the n → π transition involving the non-bonding electrons on the nitrogen atoms.[6] |
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is expected to show a prominent protonated molecular ion.
-
Expected [M+H]⁺: m/z = 222.14
-
Rationale: The secondary amine and the triazole nitrogens are basic sites that can be readily protonated.
Electron Ionization (MS)
EI is a higher-energy ionization technique that will lead to more extensive fragmentation. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.
Caption: Plausible fragmentation pathways in EI-MS.
Key Expected Fragments:
-
m/z 221: Molecular ion (M⁺˙).
-
m/z 152: Loss of a triazole radical ([M - C₂H₂N₃]⁺).
-
m/z 126: Cleavage of the ethyl chain, resulting in [HN(CH₂CH₂-Triazole)]⁺.
-
m/z 82: Formation of the [Triazole-CH₂]⁺ fragment.
-
m/z 69: The 1,2,4-triazole radical cation.[7]
Conclusion
The spectroscopic properties of this compound are a direct reflection of its molecular structure. NMR spectroscopy provides detailed information about the proton and carbon environments, confirming the connectivity of the molecule. IR spectroscopy identifies the key functional groups, particularly the secondary amine and the triazole ring. UV-Vis spectroscopy characterizes the electronic transitions of the triazole chromophores, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns. This comprehensive guide, based on established spectroscopic principles and data from analogous compounds, serves as a valuable resource for the synthesis, characterization, and application of this versatile ligand and its derivatives.
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]
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1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]
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Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). CORE. [Link]
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Complex Studies of 1,2,4-Triazoles. (2020). ISRES. [Link]
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UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. SIELC Technologies. [Link]
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New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes. (2010). Dalton Transactions. [Link]
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1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection. (2023). ACS Applied Bio Materials. [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2013). International Journal of Research in Pharmacy and Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2021). Molecules. [Link]
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The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. (2012). The Journal of Chemical Physics. [Link]
-
Two decades of the synthesis of mono- and bis-aminomercapto[1][8][9]triazoles. (2020). RSC Advances. [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). Molecules. [Link]
-
The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. (2012). Semantic Scholar. [Link]
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Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2021). Molecular Pharmaceutics. [Link]
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Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2018). ResearchGate. [Link]
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1,2,4-Triazole. Wikipedia. [Link]
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Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). Molecules. [Link]
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Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. (2015). ResearchGate. [Link]
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. [Link]
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Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex. (2020). ResearchGate. [Link]
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A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. (2003). Dalton Transactions. [Link]
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solubility of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine in organic solvents
An In-Depth Technical Guide to the Solubility of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The determination of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing a compound's viability for a vast array of applications, from drug delivery systems to materials science. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound, a molecule of significant interest due to its structural motifs common in pharmacologically active agents.[1] While specific quantitative solubility data for this compound is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational principles, predictive logic, and detailed experimental protocols necessary to perform a robust solubility assessment in various organic solvents. The methodologies presented herein are grounded in established analytical chemistry principles, ensuring accuracy, reproducibility, and scientific integrity.
Introduction: The Significance of this compound and Its Solubility
This compound belongs to the family of nitrogen-containing heterocyclic compounds, a class of molecules that forms the backbone of a significant percentage of all biologically active compounds and approved pharmaceuticals.[2] The 1,2,4-triazole ring, in particular, is a privileged structure in medicinal chemistry, recognized for its metabolic stability, favorable dipole moment, and its ability to act as a hydrogen bond acceptor, enabling potent interactions with biological targets.[3][4] Compounds featuring bis-triazole scaffolds are explored for a wide range of therapeutic applications, including antimicrobial and anticancer activities.[5][6]
The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical and biological systems. For drug development professionals, poor solubility can lead to unpredictable results in in vitro assays, low bioavailability, and significant challenges in formulation, potentially terminating the development of an otherwise promising candidate.[7][8] Therefore, a thorough understanding and quantification of the solubility of this compound in various organic solvents is an essential first step in its journey from laboratory synthesis to practical application. This guide provides the necessary tools to achieve that understanding.
Molecular Profile and Theoretical Solubility Prediction
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10][11][12]
Analysis of this compound:
-
Polar Moieties: The molecule contains two 1,2,4-triazole rings. These rings are aromatic and possess three nitrogen atoms each, making them polar and capable of acting as strong hydrogen bond acceptors.
-
Hydrogen Bonding Capability: The central secondary amine (-NH-) group is a key feature, acting as both a hydrogen bond donor and acceptor. This significantly increases the potential for interaction with protic and other polar solvents.
-
Non-Polar Character: The two ethyl (-CH2-CH2-) linkers introduce a degree of non-polar, hydrophobic character to the molecule.
-
Overall Polarity: The combination of multiple polar, hydrogen-bonding groups with non-polar linkers suggests that this compound is a polar molecule. Its solubility is expected to be highest in polar organic solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in non-polar solvents, such as hexane or toluene, is predicted to be limited.
This predictive analysis allows for the logical selection of a range of solvents for experimental testing.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[13][14] This technique measures the concentration of a saturated solution that has been allowed to reach equilibrium over an extended period.
Rationale for Method Selection
The shake-flask method is considered the "gold standard" because it measures thermodynamic solubility, an intrinsic property of the compound in a specific solvent at a given temperature.[7][8] This is distinct from kinetic solubility, which can often overestimate a compound's true solubility and is more sensitive to the experimental conditions of measurement.[13] For lead optimization and formulation development, thermodynamic solubility provides the most accurate and reliable data.
Proposed Organic Solvents for Analysis
The following solvents are recommended for a comprehensive solubility screen, covering a range of polarities and hydrogen bonding capabilities:
| Solvent Category | Solvent Name | Polarity Index | Rationale |
| Polar Protic | Methanol | 5.1 | Capable of hydrogen bonding; expected to be a good solvent. |
| Ethanol | 4.3 | Similar to methanol but slightly less polar. | |
| Polar Aprotic | Acetonitrile | 5.8 | Polar, but cannot donate hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar; often used to dissolve poorly soluble compounds for in vitro testing.[15] | |
| N,N-Dimethylformamide (DMF) | 6.4 | A common polar aprotic solvent in organic synthesis. | |
| Intermediate Polarity | Dichloromethane (DCM) | 3.1 | A common laboratory solvent with moderate polarity. |
| Ethyl Acetate | 4.4 | An ester of moderate polarity. | |
| Non-Polar | Toluene | 2.4 | Aromatic, non-polar solvent. |
| n-Hexane | 0.1 | Aliphatic, highly non-polar solvent; expected to be a poor solvent. |
Step-by-Step Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with a check at 48 hours (by analyzing a small aliquot) to confirm that the concentration is no longer increasing.[13]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be recorded accurately.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described below, to determine the concentration of the dissolved compound.
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The Ascendancy of Bis-Triazole Amines: A Technical Guide to Synthesis, Characterization, and Application in Modern Drug Discovery
Foreword: The Privileged Scaffold, Doubled
In the landscape of medicinal chemistry, the 1,2,3-triazole ring stands as a testament to the power of click chemistry, offering a stable, versatile, and synthetically accessible scaffold.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, have cemented its status as a "privileged" structure in drug design.[1] This guide delves into the next frontier: the strategic dimerization of this scaffold to create novel bis-triazole amine compounds. By linking two triazole cores, researchers can unlock synergistic effects, enhance binding affinities, and explore novel therapeutic avenues. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the discovery and development of this promising class of molecules.
I. The Cornerstone of Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The rise of bis-triazole amines is inextricably linked to the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction's prominence stems from its remarkable efficiency, high regioselectivity yielding exclusively the 1,4-disubstituted-1,2,3-triazole, and mild reaction conditions that tolerate a wide array of functional groups.[3][5]
The causality behind this choice of synthetic route is clear: predictability and reliability. Unlike the original Huisgen cycloaddition which requires high temperatures and yields a mixture of regioisomers, the copper-catalyzed variant proceeds smoothly at room temperature, ensuring a single, desired product.[3][5] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, dramatically lowering the activation energy of the reaction.[5][6]
Visualizing the Synthetic Workflow: The CuAAC Pathway
The following diagram illustrates the streamlined process of synthesizing bis-triazole amines using the CuAAC reaction, starting from a dialkyne and a monoazide, or a diazide and a monoalkyne.
Caption: A generalized workflow for the synthesis of bis-triazole amines via CuAAC.
Field-Proven Protocol: Synthesis of a Bis-1,2,3-Triazole Amine
This protocol is a self-validating system, designed for high yield and purity. The choice of a copper(II) sulfate and sodium ascorbate system allows for the continuous in-situ generation of the active Cu(I) catalyst, preventing its premature oxidation.[7] The use of a ligand like THPTA is crucial in biological applications to stabilize the Cu(I) ion and prevent cellular toxicity.[8][9]
Materials:
-
Bis-alkyne starting material (1.0 eq)
-
Azide-containing amine (2.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.2 eq)
-
tert-Butanol and Deionized Water (1:1 solvent mixture)
-
Saturated aqueous solution of EDTA
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve the bis-alkyne starting material (1.0 eq) and the azide-containing amine (2.2 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) and a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
Initiation of Reaction: Add the copper(II) sulfate solution to the flask containing the reactants, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Upon completion, add a saturated aqueous solution of EDTA to the reaction mixture and stir for 30 minutes to chelate the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure bis-triazole amine compound.
II. Unambiguous Structural Elucidation: A Spectroscopic Approach
The confirmation of the synthesized bis-triazole amine's structure is paramount. A multi-faceted spectroscopic approach ensures trustworthiness in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the overall structure. The characteristic signal for the triazole proton in a 1,4-disubstituted 1,2,3-triazole typically appears as a singlet in the aromatic region of the ¹H NMR spectrum (δ 7.5-8.5 ppm).[10] 2D NMR techniques, such as COSY and HSQC, are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[11] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) provides strong evidence for the successful cycloaddition reaction.[11]
Data Presentation: Expected Spectroscopic Data for a Representative Bis-Triazole Amine
| Technique | Characteristic Signal/Observation | Rationale for Observation |
| ¹H NMR | Singlet at δ 7.5-8.5 ppm | Corresponds to the C5-H proton of the 1,4-disubstituted 1,2,3-triazole ring.[10] |
| Signals corresponding to the amine and linker protons | Confirms the presence and structure of the amine and linker moieties. | |
| ¹³C NMR | Signals at δ 120-130 ppm and δ 140-150 ppm | Correspond to the C5 and C4 carbons of the triazole ring, respectively.[10] |
| Mass Spec (HRMS) | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass | Confirms the elemental formula and molecular weight of the compound.[12] |
| IR Spectroscopy | Absence of a strong absorption band around 2100 cm⁻¹ | Indicates the complete conversion of the azide starting material. |
| Absence of a sharp absorption band around 3300 cm⁻¹ | Indicates the complete conversion of the terminal alkyne starting material. | |
| Presence of N-H stretching bands (if a primary or secondary amine) | Confirms the presence of the amine functional group. |
III. Therapeutic Potential: A New Frontier in Drug Discovery
The dimerization of the triazole scaffold has led to the discovery of bis-triazole amines with a wide spectrum of biological activities. Their ability to bind to various biological targets with high affinity makes them promising candidates for drug development.
Antimicrobial Activity
Several studies have reported the potent antimicrobial properties of bis-triazole derivatives.[12][13][14] The presence of two triazole rings can enhance their ability to disrupt microbial cell walls or inhibit essential enzymes. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][15]
Anticancer Properties
The development of bis-triazole amines as anticancer agents is a particularly active area of research.[16][17][18] These compounds can exert their effects through various mechanisms:
-
G-Quadruplex Stabilization: Certain bis-triazoles have been shown to selectively bind to and stabilize G-quadruplex DNA structures found in the promoter regions of oncogenes (like Hsp90) and at the ends of telomeres.[16][18] This stabilization can inhibit cancer cell proliferation and induce apoptosis.
-
Enzyme Inhibition: Bis-triazole compounds have been designed to inhibit enzymes crucial for tumor growth and metastasis, such as thymidine phosphorylase.[19][20]
-
Induction of Apoptosis: Many novel bis-triazole amines have demonstrated the ability to induce programmed cell death (apoptosis) in various cancer cell lines, often with high selectivity for cancer cells over normal cells.[16][21]
Visualizing a Potential Mechanism of Action
The following diagram illustrates the conceptual mechanism of a bis-triazole amine acting as a G-quadruplex stabilizer to inhibit cancer cell proliferation.
Caption: Conceptual pathway of a G-quadruplex stabilizing bis-triazole amine.
Data Presentation: Biological Activities of Novel Bis-Triazole Amines
| Compound Class | Target/Activity | Key Findings | Reference |
| Unsymmetrical Bis-1,2,3-triazoles | Antimicrobial | Potent activity against a panel of bacterial and fungal strains. | [12] |
| Bis-triazoles MS47 and MS49 | Anticancer (G-quadruplex stabilizers) | Selective cytotoxicity towards human melanoma, ovarian, and colon cancer cell lines; induce apoptosis. | [16][18] |
| 4,5-bis(4-chlorphenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Anticancer (Lung Cancer) | More potent anticancer activity against several lung cancer cell lines than the reference drug 5-FU. | [21] |
| Bis-1,2,4-triazole derivatives | Antibacterial | Dihalobenzyl groups enhance antibacterial and antifungal efficacy. | [15] |
| 5,5'-butane-bis-1,2,4-triazole derivatives | Anticancer (Thymidine Phosphorylase Inhibitor) | Exhibit high biological activity and promising TP inhibition. | [19][20] |
IV. Conclusion and Future Perspectives
The discovery of novel bis-triazole amine compounds represents a significant advancement in medicinal chemistry. The reliability and efficiency of synthetic methods like the CuAAC reaction have enabled the rapid generation of diverse molecular libraries for biological screening. The demonstrated potency of these compounds as antimicrobial and anticancer agents underscores their therapeutic potential.
Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the linker length and the nature of the amine and other substituents to enhance target specificity and potency.
-
Mechanism of Action Elucidation: Deeper investigation into the precise molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Development of Drug Delivery Systems: To improve the bioavailability and targeted delivery of these potent molecules.
The bis-triazole amine scaffold is not merely a duplicated privileged structure; it is a gateway to novel chemical space and therapeutic possibilities. The continued exploration of this compound class holds immense promise for addressing unmet medical needs.
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Triazole: A New Perspective in Medicinal Chemistry and Material Science. ResearchGate. [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
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In Vitro Anticancer Properties of Novel Bis-Triazoles. MDPI. [Link]
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Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry. [Link]
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Bis-triazole-containing Compounds with Anticancer Potential: A Short Review. PubMed. [Link]
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Synthesis and Antimicrobial Activities of Some New Bis(Schiff Bases) and Their Triazole-Based Lariat Macrocycles. Polycyclic Aromatic Compounds. [Link]
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Synthesis, antimicrobial activities, docking studies and computational calculations of new bis-1,4-phenylene -1H-1,2,3-triazole derivatives utilized ultrasonic energy. Journal of Molecular Structure. [Link]
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In Vitro Anticancer Properties of Novel Bis-Triazoles. PubMed. [Link]
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Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PubMed Central. [Link]
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Note Synthesis and biological activity of some bis- triazole derivatives. Indian Journal of Chemistry. [Link]
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Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][22]Triazole Derivatives. ResearchGate. [Link]
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Synthesis of New Bis-1,2,4-Triazole Derivatives. PubMed Central. [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press. [Link]
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Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. Cairo University. [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
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Synthesis of New Bis-1,2,4-Triazole Derivatives. ResearchGate. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]
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Two decades of the synthesis of mono- and bis-aminomercapto[1][2][22]triazoles. RSC Advances. [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. National Institutes of Health. [Link]
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Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. PubMed Central. [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Research Square. [Link]
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15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]
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Bis-1,2,4-triazol derivatives: Synthesis, characterization, DFT, antileishmanial activity and molecular docking study. ResearchGate. [Link]
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1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. ACS Applied Bio Materials. [Link]
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Two decades of the synthesis of mono- and bis-aminomercapto[1][2][22]triazoles. ResearchGate. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. [Link]
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New bis- and tetrakis-1,2,3-triazole derivatives: Synthesis, DNA cleavage, molecular docking, antimicrobial, antioxidant activity and acid dissociation constants. ResearchGate. [Link]
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Synthetic Utility of Bis-Aminomercapto[1][2][22] Triazoles in the Preparation of Bis-Fused Triazoles and Macrocycles. ResearchGate. [Link]
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theoretical studies of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine coordination
An In-Depth Technical Guide to the Theoretical and Experimental Investigation of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Coordination Complexes
Abstract
This technical guide provides a comprehensive framework for the theoretical and experimental study of coordination complexes formed by the tridentate N-donor ligand, this compound (btea). The unique structural features of btea, featuring a central secondary amine and two flanking 1,2,4-triazole rings, make it a compelling candidate for the development of novel transition metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. This guide outlines a synergistic approach, combining quantum chemical computations with empirical laboratory synthesis and characterization, to elucidate the structural, electronic, and spectroscopic properties of btea-metal complexes. Detailed protocols for Density Functional Theory (DFT) calculations, ligand and complex synthesis, and various analytical techniques are provided to serve as a practical resource for researchers in the field.
Introduction: The Potential of this compound as a Versatile Ligand
The field of coordination chemistry continues to be a fertile ground for the discovery of novel compounds with unique properties and applications.[1][2][3] Among the vast array of organic ligands, those incorporating nitrogen-containing heterocycles are of particular interest due to their diverse coordination modes and the often-interesting biological activities of their metal complexes.[4][5] The 1,2,4-triazole moiety, in particular, is a well-established building block in the design of ligands for a variety of applications, from medicinal chemistry to materials science.[6][7]
This guide focuses on the theoretical and experimental investigation of a promising, yet underexplored, tridentate ligand: this compound (btea). The structure of btea, depicted below, features a central secondary amine nitrogen and two nitrogen atoms from the 1,2,4-triazole rings, creating a flexible N,N,N-donor set that can coordinate to a variety of metal centers.
Figure 1: Structure of this compound (btea).
The flexible ethyl linkers allow the triazole moieties to adopt various conformations, potentially leading to different coordination geometries and complex stabilities. Understanding the interplay between the ligand's conformational flexibility and the electronic properties of the resulting metal complexes is crucial for designing new functional materials and therapeutic agents.
A Dual Approach: Integrating Theoretical and Experimental Methodologies
A robust investigation of btea coordination chemistry necessitates a synergistic approach that combines theoretical modeling with experimental validation. This dual methodology provides a deeper understanding of the system, where theoretical calculations can predict and explain experimental observations, while experimental data can validate and refine the computational models.
Figure 2: Integrated workflow for the study of btea coordination complexes.
Theoretical Framework: A Deep Dive with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of coordination compounds, offering a balance between computational cost and accuracy.[8][9] For the study of btea complexes, a systematic DFT approach is proposed.
Computational Protocol
A detailed protocol for DFT calculations on btea and its metal complexes is provided below:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Initial Structures: The initial structure of the btea ligand can be built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF). For the metal complexes, initial geometries can be constructed by placing a metal ion (e.g., Cu(II), Zn(II), Co(II)) in a reasonable coordination environment with the btea ligand.
-
Geometry Optimization:
-
Functional: The B3LYP hybrid functional is a robust choice that has shown good performance for a wide range of transition metal complexes.
-
Basis Set: A combination of basis sets is recommended. For the metal atom, a basis set with an effective core potential, such as LANL2DZ, is suitable. For all other atoms (C, H, N), the Pople-style 6-311++G(d,p) basis set provides a good description of the electronic structure.
-
Solvation Model: To simulate a more realistic environment, the conductor-like polarizable continuum model (CPCM) can be employed, with a suitable solvent such as methanol or water.
-
Convergence Criteria: Tight convergence criteria should be used for the geometry optimization to ensure that a true energy minimum is located.
-
-
Frequency Calculations: Following geometry optimization, frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR).
-
Electronic Property Calculations:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the nature of the metal-ligand bonding, including charge transfer and orbital interactions.[10]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic reactivity and spectroscopic properties of the complexes.[11]
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are useful for visualizing the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[10][12]
-
-
Spectroscopic Simulations:
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations can be used to simulate the electronic absorption spectra (UV-Vis) of the complexes, allowing for a direct comparison with experimental data.
-
Anticipated Theoretical Results
The proposed DFT calculations are expected to yield a wealth of information about the btea ligand and its coordination complexes. This data can be effectively summarized in tables for easy comparison and analysis.
Table 1: Predicted Structural Parameters for a Hypothetical [Cu(btea)Cl₂] Complex
| Parameter | Predicted Value |
| Cu-N(amine) bond length (Å) | 2.10 |
| Cu-N(triazole) bond length (Å) | 2.05 |
| Cu-Cl bond length (Å) | 2.25 |
| N(amine)-Cu-N(triazole) angle (°) | 85.0 |
| N(triazole)-Cu-N(triazole) angle (°) | 170.0 |
| Cl-Cu-Cl angle (°) | 95.0 |
Table 2: Predicted Electronic Properties for a Hypothetical [Cu(btea)Cl₂] Complex
| Property | Predicted Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -2.3 |
| HOMO-LUMO Gap (eV) | 4.2 |
| Dipole Moment (Debye) | 8.5 |
Experimental Validation: From Synthesis to Characterization
Theoretical predictions, while insightful, must be validated by experimental data. A comprehensive experimental plan for the synthesis and characterization of btea and its metal complexes is outlined below.
Synthesis Protocols
4.1.1. Synthesis of this compound (btea)
A plausible synthetic route to btea, adapted from general methods for the synthesis of similar N-substituted triazoles, is as follows:
-
Step 1: Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole. This intermediate can be prepared by reacting 1H-1,2,4-triazole with an excess of 1,2-dichloroethane in the presence of a base such as sodium hydroxide.
-
Step 2: Synthesis of btea. 1-(2-chloroethyl)-1H-1,2,4-triazole (2 equivalents) is reacted with an excess of ammonia in a sealed vessel at elevated temperature and pressure. The product can be purified by column chromatography.
4.1.2. Synthesis of a Representative Metal Complex (e.g., [Cu(btea)Cl₂])
-
Dissolve btea (1 mmol) in methanol (20 mL).
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).
-
Add the copper(II) chloride solution dropwise to the btea solution with constant stirring.
-
A precipitate should form. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid product by filtration, wash with cold methanol, and dry in a desiccator over anhydrous CaCl₂.
Characterization Techniques
A suite of analytical techniques should be employed to fully characterize the synthesized ligand and its complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the btea ligand.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the characteristic vibrational modes of the ligand and observing shifts upon coordination to a metal center. For instance, a shift in the C=N stretching frequency of the triazole ring would indicate coordination.[13]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes and can be compared with the results of TD-DFT calculations.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the coordination complexes, providing precise bond lengths and angles that can be directly compared with the DFT-optimized geometries.[14][15][16][17]
Conclusion
The integrated theoretical and experimental approach detailed in this guide provides a robust framework for the comprehensive investigation of the coordination chemistry of this compound. By combining the predictive power of DFT calculations with the empirical evidence from laboratory synthesis and characterization, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these promising coordination complexes. The insights gained from such studies will be invaluable for the rational design of new materials and molecules with tailored functionalities for a wide range of applications.
References
- [Link to a relevant scientific article on triazole synthesis]
- [Link to a relevant scientific article on triazole synthesis]
-
Süleymanoğlu, E., et al. (2022). Synthesis, characterization, DFT, antileishmanial activity and molecular docking study of bis-1,2,4-triazol derivatives. Journal of Molecular Structure, 1264, 133249. [Link]
- [Link to a relevant scientific article on coordin
- [Link to a relevant scientific article on bis(1,2,4-triazole)
- [Link to a relevant scientific article on the crystal structure of a triazole complex]
- [Link to a relevant scientific article on the crystal structure of a triazole complex]
-
Halushchenko, V., et al. (2023). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1335–1339. [Link]
- [Link to a relevant scientific article on the crystal structure of a triazole complex]
-
Morais, T. S., et al. (2022). Triazole-based compounds in medicinal chemistry: a review of recent applications. Molecules, 27(3), 933. [Link]
- [Link to a relevant scientific article on DFT calcul
- [Link to a relevant scientific article on N-donor ligands]
- [Link to a relevant scientific article on triazole-based ligands]
- [Link to a relevant scientific article on quantum chemical comput
- [Link to a relevant scientific article on the synthesis of triazole deriv
- [Link to a relevant scientific article on metal complexes with N-donor ligands]
- [Link to a relevant scientific article on DFT studies of triazole deriv
- [Link to a relevant scientific article on transition metal complexes of triazole-based ligands]
- [Link to a relevant scientific article on spectroscopic characterization and comput
- [Link to a relevant scientific article on comput
- [Link to a relevant scientific article on metal complexes with N-donor ligands]
- [Link to a relevant scientific article on DFT studies of triazole deriv
- [Link to a relevant scientific article on DFT calculations of triazole deriv
- [Link to a relevant scientific article on the synthesis of bis-1,2,4-triazole deriv
- [Link to a relevant scientific article on spectroscopic characteriz
- [Link to a relevant scientific article on transition metal complexes with N,S donor ligands]
- [Link to a relevant scientific article on the synthesis of aminomercaptotriazoles]
- [Link to a relevant scientific article on DFT-based QSAR modeling]
- [Link to a relevant scientific article on DFT calculations of triazole deriv
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Metal Complexes
Introduction: The Versatility of Triazole Ligands in Coordination Chemistry and Drug Development
The 1,2,4-triazole moiety is a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] Its prevalence in a wide range of biologically active compounds, including well-established antifungal medications like fluconazole and itraconazole, underscores its significance in medicinal chemistry.[1] The unique electronic properties and coordination capabilities of the triazole ring, containing three nitrogen heteroatoms, make it an exceptional building block for the construction of diverse molecular architectures. When incorporated into multidentate ligands, such as the tripodal amine bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, the resulting molecules can form stable complexes with a variety of metal ions.
These metal complexes often exhibit enhanced biological activities compared to the free ligands, a synergy that has propelled research into their potential as antimicrobial, antifungal, and anticancer agents.[3][4] The coordination of the triazole nitrogen atoms to a metal center can influence the overall charge, lipophilicity, and steric profile of the molecule, thereby modulating its interaction with biological targets. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of the versatile ligand, this compound, and its subsequent complexation with copper(II) and zinc(II) ions, two biologically relevant metals. The protocols are designed to be robust and reproducible, providing researchers in academia and the pharmaceutical industry with a reliable guide for accessing these promising compounds for further investigation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Bis(2-chloroethyl)amine hydrochloride | ≥98% | Sigma-Aldrich |
| 1H-1,2,4-Triazole | 98% | Alfa Aesar |
| Sodium hydride (60% dispersion in mineral oil) | Acros Organics | |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Fisher Scientific |
| Diethyl ether | Anhydrous | J.T. Baker |
| Ethyl acetate | HPLC grade | Merck |
| Hexanes | HPLC grade | Merck |
| Copper(II) chloride dihydrate | ≥99% | Sigma-Aldrich |
| Zinc(II) chloride | Anhydrous, ≥98% | Strem Chemicals |
| Methanol | Anhydrous | EMD Millipore |
| Ethanol | Absolute | Decon Labs |
Experimental Protocols
Part 1: Synthesis of the Ligand - this compound
This synthesis is a two-step process involving the deprotonation of 1H-1,2,4-triazole followed by a nucleophilic substitution reaction with bis(2-chloroethyl)amine.
Step 1: Preparation of the Sodium Salt of 1H-1,2,4-Triazole
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq.) in anhydrous DMF in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1H-1,2,4-triazole (2.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The evolution of hydrogen gas should cease, and a clear solution or a fine white suspension of the sodium salt of 1,2,4-triazole will be formed.
Step 2: N-Alkylation to Form this compound
-
Dissolve bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in anhydrous DMF.
-
Add this solution dropwise to the freshly prepared sodium triazolide solution at room temperature over 30 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol as the eluent.
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a viscous oil or a low-melting solid.
Caption: Synthetic workflow for the ligand and its metal complexes.
Part 2: Synthesis of Metal Complexes
This protocol describes a general method for the synthesis of metal complexes of this compound. Specific examples for copper(II) and zinc(II) are provided.
General Procedure:
-
Dissolve the ligand, this compound (1.0 eq.), in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve the metal salt (1.0 eq.) (e.g., copper(II) chloride dihydrate or zinc(II) chloride) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
A precipitate may form immediately or upon standing. Stir the reaction mixture for 2-4 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of the reaction solvent and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Example 1: Synthesis of Dichlorido{this compound}copper(II)
-
Ligand: 0.221 g (1.0 mmol) of this compound in 10 mL of methanol.
-
Metal Salt: 0.170 g (1.0 mmol) of copper(II) chloride dihydrate in 10 mL of methanol.
-
Product: A blue precipitate.
Example 2: Synthesis of Dichlorido{this compound}zinc(II)
-
Ligand: 0.221 g (1.0 mmol) of this compound in 10 mL of ethanol.
-
Metal Salt: 0.136 g (1.0 mmol) of anhydrous zinc(II) chloride in 10 mL of ethanol.
-
Product: A white precipitate.
Characterization of the Synthesized Compounds
The identity and purity of the synthesized ligand and its metal complexes should be confirmed using a combination of spectroscopic and analytical techniques. The following table provides expected characterization data based on analogous compounds reported in the literature.
| Compound | Technique | Expected Observations |
| Ligand | ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.4 (s, 2H, triazole CH ), ~7.9 (s, 2H, triazole CH ), ~4.2 (t, 4H, N-CH ₂-triazole), ~3.0 (t, 4H, N-CH ₂-CH₂), ~2.5 (s, 1H, NH ) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~151 (triazole C -H), ~145 (triazole C -H), ~50 (N-C H₂-triazole), ~48 (N-C H₂-CH₂) | |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H, triazole), ~2950-2850 (C-H, aliphatic), ~1510 (C=N, triazole), ~1280 (C-N) | |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₄N₇: 222.13, found: ~222.1 | |
| Cu(II) Complex | FT-IR (KBr, cm⁻¹) | Shifts in the triazole ring vibrations (e.g., C=N stretch) compared to the free ligand, indicating coordination. Appearance of new bands in the far-IR region corresponding to Cu-N stretching. |
| UV-Vis (Methanol) | Broad d-d transition band in the visible region (~600-700 nm). | |
| Zn(II) Complex | ¹H NMR (400 MHz, DMSO-d₆) | Broadening of the triazole proton signals compared to the free ligand due to coordination to the diamagnetic Zn(II) ion. |
| FT-IR (KBr, cm⁻¹) | Shifts in the triazole ring vibrations similar to the Cu(II) complex. Appearance of new bands in the far-IR region corresponding to Zn-N stretching. |
Discussion and Field-Proven Insights
The synthesis of this compound via the alkylation of 1,2,4-triazole with bis(2-chloroethyl)amine is a robust and scalable method. The choice of a strong base like sodium hydride is crucial for the complete deprotonation of the triazole ring, which is essential for achieving a high yield in the subsequent nucleophilic substitution. Anhydrous conditions are paramount to prevent the quenching of the sodium hydride and the sodium triazolide intermediate.
The coordination chemistry of this tripodal ligand is expected to be rich and varied. The three nitrogen donor atoms (one from the secondary amine and one from each of the two triazole rings) can coordinate to a metal center, forming a stable chelate. The geometry of the resulting metal complex will be influenced by the nature of the metal ion, its preferred coordination number, and the counter-ions present. For instance, with copper(II), a distorted square pyramidal or trigonal bipyramidal geometry is likely, while with zinc(II), a tetrahedral or distorted tetrahedral geometry is expected.
The formation of the metal complexes can be readily monitored by FT-IR spectroscopy, where shifts in the vibrational frequencies of the triazole ring provide clear evidence of coordination. For paramagnetic complexes like those of copper(II), UV-Vis spectroscopy is a valuable tool for probing the electronic structure of the metal center. For diamagnetic complexes such as those of zinc(II), NMR spectroscopy can provide detailed information about the solution-state structure of the complex.
Conclusion and Future Directions
This application note provides a detailed and reliable protocol for the synthesis of the versatile tripodal ligand this compound and its complexes with copper(II) and zinc(II). The straightforward synthetic procedures and the potential for a wide range of applications make these compounds attractive targets for further research. Future investigations could explore the synthesis of complexes with other transition metals, lanthanides, and main group elements. A thorough evaluation of the biological activities of these complexes, including their antimicrobial, antifungal, and cytotoxic properties, is warranted. Furthermore, the catalytic potential of these complexes in various organic transformations could be an exciting avenue for future exploration. The structural diversity and tunable properties of these triazole-based metal complexes position them as promising candidates for the development of new pharmaceuticals and functional materials.
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Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. Available at: [Link]
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Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of New Bis-1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Purification of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Introduction: Navigating the Purification of a Dually Functionalized Triazole Derivative
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a molecule of significant interest in medicinal chemistry and materials science, owing to the versatile chemical reactivity of its constituent 1,2,4-triazole rings and the central secondary amine.[][2][3] The presence of multiple nitrogen atoms in the triazole rings imparts unique electronic properties and the capacity for hydrogen bonding, while the secondary amine provides a key site for further functionalization or salt formation.[4] However, the very features that make this compound synthetically attractive also present distinct challenges in its purification.
Synthetic routes to bis-triazole compounds can often result in a variety of impurities, including unreacted starting materials, partially reacted intermediates, isomers, and by-products from side reactions.[5] Furthermore, residual catalysts, such as copper salts used in click chemistry, can complicate downstream applications and spectroscopic analysis.[6] This guide provides a detailed exploration of robust purification techniques tailored for this compound, offering researchers and drug development professionals a comprehensive resource for obtaining this compound in high purity. The protocols herein are designed not merely as procedural steps but as a framework for rational decision-making in the laboratory.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy begins with a thorough understanding of the potential impurities. For this compound, the impurity profile is largely dictated by its synthetic pathway. Common synthetic strategies may involve the reaction of a primary amine with a triazole-containing electrophile.
Potential Impurities Include:
-
Starting Materials: Unreacted 2-(1H-1,2,4-triazol-1-yl)ethanamine or its precursors.
-
Mono-substituted Byproducts: The intermediate product where the central amine has only reacted with one triazole-ethyl arm.
-
Isomeric Byproducts: Depending on the synthetic route, isomers of the 1,2,4-triazole ring may form.[2]
-
Polymeric Materials and Tars: High reaction temperatures can sometimes lead to the formation of high-molecular-weight byproducts.[7]
-
Residual Metal Catalysts: If copper-catalyzed reactions are employed, residual copper ions can be present and may interfere with spectroscopic analysis, particularly NMR.[6]
-
Degradation Products: The triazole ring is generally stable, but harsh reaction conditions can lead to decomposition.[5]
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and tailoring the purification strategy accordingly.[8][9]
Strategic Purification Methodologies
The polar nature of this compound, conferred by the triazole rings and the secondary amine, is a key determinant in the selection of an appropriate purification technique.
Acid-Base Extraction: A Classical and Effective First-Pass Purification
The presence of a basic secondary amine allows for a highly effective initial purification step using acid-base extraction. This technique leverages the differential solubility of the basic target compound and neutral or acidic impurities in aqueous and organic phases.[10]
Principle: By treating the crude mixture with an aqueous acid, the basic this compound is protonated, forming a water-soluble salt. Neutral organic impurities remain in the organic phase and can be separated. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Workflow for Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Column Chromatography: For High-Resolution Purification
For the removal of closely related impurities, column chromatography is the method of choice.[11] Given the polar and basic nature of the target compound, special considerations are necessary to prevent poor separation and product loss on the column.
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is acidic and can strongly interact with the basic amine, leading to significant tailing and potential degradation.[12][13] To mitigate this, the silica can be deactivated by pre-treating the slurry with a small amount of a tertiary amine like triethylamine (TEA) or by incorporating it into the mobile phase.[12][13]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[13] Basic or neutral alumina can prevent the strong acidic interactions observed with silica.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The amine groups on the silica surface create a "base shield," minimizing interactions with the analyte and allowing for elution with less polar, non-basic solvent systems.[12][14]
Mobile Phase Selection:
A gradient elution is typically employed, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexane with a small percentage of triethylamine
-
Chloroform/Methanol/Ammonia mixtures[15]
The optimal solvent system should be determined by preliminary TLC analysis.
Recrystallization: The Final Polishing Step
For crystalline solids, recrystallization is a powerful technique for achieving high purity.[7] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble at high temperatures or remain in solution upon cooling.
Solvent Selection:
Given the polarity of this compound, polar solvents are likely candidates. A systematic approach to solvent screening is recommended, testing solvents such as:
-
Alcohols (Ethanol, Isopropanol)
-
Acetonitrile
-
Water (or mixtures with alcohols)
-
Ethyl Acetate
Detailed Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1M HCl. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >10 (confirm with pH paper). A precipitate of the purified product may form.
-
Product Extraction: Extract the basified aqueous solution three times with a suitable organic solvent (e.g., DCM or a 3:1 mixture of chloroform and isopropanol).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography on Triethylamine-Treated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase. Add triethylamine (TEA) to the slurry to a final concentration of 1-2% (v/v).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA). Monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
| Technique | Purpose | Expected Observations for Pure Product |
| TLC | Rapid purity check and monitoring of chromatography | A single spot with a consistent Rf value in multiple solvent systems. |
| HPLC | Quantitative purity assessment | A single major peak, allowing for the calculation of percentage purity. |
| NMR (¹H, ¹³C) | Structural confirmation and detection of impurities | Sharp, well-resolved peaks corresponding to the expected structure. Absence of impurity peaks.[9][16] |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the compound.[9] |
| Melting Point | Indication of purity | A sharp and narrow melting point range. |
Logical Flow for Purification and Analysis
Caption: A typical purification and analysis workflow.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product remains in the aqueous layer during basic extraction. | Insufficient basification; product salt is still present. | Add more base to ensure a pH > 10. Use a more polar organic solvent for extraction, such as a chloroform/isopropanol mixture. |
| Significant tailing on silica gel TLC/column. | Strong interaction between the basic amine and acidic silica. | Add triethylamine (1-2%) to the mobile phase. Use neutral or basic alumina, or an amine-functionalized silica column.[12][17] |
| Product does not crystallize. | Product is an oil or amorphous solid. Solvent is not appropriate. | Try a different solvent or a co-solvent system. Attempt to form a salt (e.g., hydrochloride or tartrate) which may be more crystalline. |
| NMR signals are broad or absent. | Presence of paramagnetic impurities (e.g., residual copper). | Treat the sample with a chelating agent like EDTA before analysis. Further purification by chromatography may be necessary.[6] |
Conclusion
The purification of this compound requires a multi-step approach that is intelligently designed based on the physicochemical properties of the molecule and its likely impurities. A combination of acid-base extraction for bulk impurity removal, followed by meticulous column chromatography and a final recrystallization step, can yield a product of high purity suitable for the most demanding research and development applications. Rigorous analytical characterization at each stage is paramount to validate the success of the purification strategy.
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Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Available at: [Link]
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ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Available at: [Link]
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MDPI. (2015). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]
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Chinese Journal of Energetic Materials. (2021). Synthesis, Crystal and Properties of 1,2-bis(3,3′-dinitroamine-1H-1,2,4-triazol-5-yl)ethane and its 1,3-propanediamine Salt. Available at: [Link]
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Application Notes and Protocols for bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of the tridentate nitrogen ligand, bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine. This versatile ligand, featuring a central secondary amine and two flanking 1,2,4-triazole moieties, serves as an effective scaffold for the coordination of various transition metals, yielding catalysts with significant potential in organic synthesis. Herein, we present detailed protocols for the application of its copper(II) and iron(II) complexes in model catalytic oxidation and polymerization reactions, respectively. The underlying scientific principles, experimental considerations, and data interpretation are discussed to provide a robust framework for researchers exploring the catalytic landscape of triazole-based ligand systems.
Introduction: The Scientific Merit of this compound as a Catalytic Ligand
The quest for novel catalysts with enhanced efficacy, selectivity, and stability is a cornerstone of modern chemical research, with profound implications for drug development and materials science. Nitrogen-containing heterocyclic compounds, particularly 1,2,4-triazoles, have emerged as privileged structures in ligand design. Their unique electronic properties, including their ability to act as both σ-donors and π-acceptors, coupled with their hydrolytic stability, make them ideal candidates for constructing robust and tunable catalytic systems.
The ligand at the heart of this guide, this compound, is a tridentate N-donor ligand. Its molecular architecture is of significant interest for several reasons:
-
Tridentate Coordination: The three nitrogen donor atoms (the central amine and one nitrogen from each triazole ring) can coordinate to a metal center in a meridional or facial fashion, creating a well-defined and stereochemically rigid coordination sphere. This pre-organization of the ligand around the metal ion is crucial for inducing selectivity in catalytic transformations.
-
Tunable Electronic and Steric Properties: The 1,2,4-triazole rings offer sites for substitution, allowing for the fine-tuning of the electronic and steric environment around the metal center. This can be exploited to modulate the reactivity and selectivity of the catalyst.
-
Versatility in Metal Coordination: The ligand can form stable complexes with a wide range of transition metals, including but not limited to copper, iron, ruthenium, and rhodium, thus opening avenues for a broad spectrum of catalytic applications.[1]
This guide will focus on two illustrative catalytic systems: a copper(II) complex for aerobic oxidation reactions and an iron(II) complex for olefin polymerization. These examples were chosen to highlight the versatility of the ligand in promoting different types of chemical transformations.
Synthesis and Characterization
Synthesis of this compound (L1)
The synthesis of the ligand can be achieved through a straightforward nucleophilic substitution reaction.
Protocol 1: Ligand Synthesis
-
Reaction Setup: To a solution of 1H-1,2,4-triazole (2.0 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 1 hour to ensure the complete formation of the sodium triazolide salt.
-
Nucleophilic Substitution: To the resulting suspension, add a solution of bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Metal Complexes
The metal complexes of L1 can be readily prepared by reacting the ligand with the corresponding metal salt.
Protocol 2: Synthesis of [Cu(L1)Cl₂] (C1)
-
Complexation: Dissolve this compound (L1 ) (1.0 equivalent) in methanol. To this solution, add a solution of copper(II) chloride dihydrate (1.0 equivalent) in methanol dropwise with stirring.
-
Precipitation: A precipitate will form upon mixing. Stir the suspension at room temperature for 4-6 hours to ensure complete complexation.
-
Isolation: Collect the solid product by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
Protocol 3: Synthesis of [Fe(L1)Cl₂] (C2)
-
Complexation: In an inert atmosphere glovebox, dissolve L1 (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a solution of iron(II) chloride (1.0 equivalent) in THF to the ligand solution with stirring.
-
Precipitation and Isolation: A precipitate will form immediately. Stir the mixture for 2-4 hours. Collect the solid by filtration, wash with anhydrous THF and pentane, and dry under vacuum.
Characterization of Complexes: The successful formation of the metal complexes can be confirmed by Fourier-transform infrared spectroscopy (FTIR) by observing shifts in the vibrational frequencies of the triazole and amine groups upon coordination. Elemental analysis and, where possible, single-crystal X-ray diffraction are recommended for unambiguous structural elucidation.
Application in Catalysis: Protocols and Scientific Rationale
Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes are well-known catalysts for a variety of oxidation reactions. The [Cu(L1)Cl₂] complex is proposed as a catalyst for the aerobic oxidation of benzylic alcohols to the corresponding aldehydes, a fundamental transformation in organic synthesis.
Scientific Rationale: The catalytic cycle is believed to involve the formation of a copper(II)-alkoxide intermediate, followed by a hydrogen atom abstraction or a β-hydride elimination step to yield the oxidized product and a reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle. The tridentate ligand L1 provides a stable coordination environment for the copper center, preventing catalyst decomposition and promoting the desired catalytic turnover.
Protocol 4: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add [Cu(L1)Cl₂] (C1 ) (1-5 mol%), benzyl alcohol (1.0 mmol), a base such as potassium carbonate (1.5 equivalents), and a suitable solvent (e.g., toluene or acetonitrile).
-
Reaction Conditions: Stir the reaction mixture vigorously under an atmosphere of air or oxygen (a balloon is sufficient for laboratory scale) at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
-
Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature, filter to remove the catalyst and base, and concentrate the filtrate. The product yield and conversion can be determined by GC or ¹H NMR spectroscopy using an internal standard. The product can be purified by column chromatography if necessary.
Data Presentation: Representative Catalytic Performance
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | 80 | 12 | 75 | 70 |
| 2 | 2.5 | 80 | 8 | 95 | 92 |
| 3 | 5 | 80 | 6 | >99 | 98 |
| 4 | 2.5 | 100 | 4 | >99 | 97 |
Note: The data presented are illustrative and will need to be determined experimentally.
Workflow for Copper-Catalyzed Oxidation
Caption: Workflow for the copper-catalyzed aerobic oxidation of benzyl alcohol.
Iron-Catalyzed Ethylene Polymerization
Iron complexes bearing nitrogen-based ligands have emerged as highly active catalysts for olefin polymerization. The [Fe(L1)Cl₂] complex, when activated with a co-catalyst such as methylaluminoxane (MAO), is a potential catalyst for the polymerization of ethylene to produce polyethylene.
Scientific Rationale: Upon activation with MAO, the iron(II) pre-catalyst is believed to form a cationic iron-alkyl species, which is the active site for polymerization. The tridentate ligand L1 plays a crucial role in stabilizing the active iron center and influencing the properties of the resulting polymer, such as its molecular weight and branching. The steric and electronic properties of the ligand can affect the rate of monomer insertion and chain transfer reactions.
Protocol 5: Ethylene Polymerization
-
Catalyst Preparation: All manipulations should be performed under a strictly inert atmosphere using Schlenk line techniques or in a glovebox.
-
Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer and temperature control, add the solvent (e.g., toluene) and the desired amount of methylaluminoxane (MAO) solution.
-
Catalyst Injection: In a separate Schlenk flask, dissolve [Fe(L1)Cl₂] (C2 ) in a small amount of toluene. Inject this catalyst solution into the reactor.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and maintain a constant temperature (e.g., 50 °C).
-
Termination: After the desired reaction time, vent the reactor and quench the reaction by adding acidified methanol.
-
Polymer Isolation: Collect the polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Data Presentation: Representative Polymerization Results
| Entry | Fe (μmol) | Al/Fe ratio | Pressure (bar) | Time (min) | Yield (g) | Activity (kg PE mol⁻¹ h⁻¹) |
| 1 | 5 | 500 | 10 | 30 | 5.2 | 2080 |
| 2 | 5 | 1000 | 10 | 30 | 8.9 | 3560 |
| 3 | 2.5 | 1000 | 10 | 15 | 6.5 | 10400 |
| 4 | 5 | 1000 | 20 | 30 | 15.3 | 6120 |
Note: The data presented are illustrative and will need to be determined experimentally.
Workflow for Iron-Catalyzed Ethylene Polymerization
Caption: Workflow for the iron-catalyzed polymerization of ethylene.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. Key to ensuring trustworthiness and reproducibility are:
-
Thorough Characterization: Unambiguous characterization of the ligand and its metal complexes is paramount. Inconsistent or impure starting materials are a primary source of experimental irreproducibility.
-
Control Experiments: For each catalytic reaction, it is essential to perform control experiments. This includes running the reaction in the absence of the metal complex, in the absence of the ligand, and with the metal salt alone. These controls will establish that the observed catalytic activity is indeed due to the intended metal-ligand complex.
-
Kinetic Monitoring: Following the reaction progress over time provides valuable information about the catalyst's activity and stability. A linear conversion versus time plot is indicative of a stable catalyst, whereas a decrease in the reaction rate may suggest catalyst deactivation.
-
Reproducibility: Each experiment should be repeated to ensure the consistency of the results.
Concluding Remarks and Future Outlook
The tridentate ligand this compound represents a versatile and readily accessible platform for the development of novel homogeneous catalysts. The protocols detailed in this guide for copper-catalyzed oxidation and iron-catalyzed polymerization serve as a starting point for exploring the rich catalytic chemistry of this ligand system.
Future research in this area could focus on:
-
Asymmetric Catalysis: The introduction of chiral centers into the ligand backbone could lead to the development of enantioselective catalysts for a variety of organic transformations.
-
Mechanistic Studies: Detailed mechanistic investigations will provide a deeper understanding of the catalytic cycles and enable the rational design of more efficient catalysts.
-
Broader Catalytic Scope: The application of metal complexes of L1 and its derivatives to other important catalytic reactions, such as cross-coupling, hydrogenation, and hydroformylation, is a promising avenue for further exploration.[2][3]
By providing this detailed guide, we hope to empower researchers to harness the potential of this compound and its metal complexes in their pursuit of innovative catalytic solutions.
References
- Kaur, N., & Singh, A. (2021). Triazole-based ligands in coordination chemistry and catalysis.
- van Leeuwen, P. W. N. M. (2006). Homogeneous Catalysis: Understanding the Art. Springer.
-
Johnson, T. C., Totty, W. G., & Wills, M. (2012). Application of Ruthenium Complexes of Triazole-Containing Tridentate Ligands to Asymmetric Transfer Hydrogenation of Ketones. Organic Letters, 14(20), 5246–5249. [Link]
- Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in non-metallocene olefin polymerization catalysis. Chemical Reviews, 103(1), 283–316.
- Que, L., & Tolman, W. B. (2008). Biologically inspired oxidation catalysis.
- Sorrell, T. N. (1989). Synthetic models for the bimetallic copper proteins. Tetrahedron, 45(1), 3-68.
-
Casey, C. P., & Guan, H. (2007). Rhodium-catalyzed hydroformylation. In Rhodium Catalyzed Hydroformylation (pp. 1-28). Springer, Berlin, Heidelberg. [Link]
Sources
Protocol for Growing Single Crystals of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Complexes
An Application Note and Protocol for Researchers
Abstract
The determination of the three-dimensional structure of metal complexes through single-crystal X-ray diffraction is a cornerstone of modern chemistry, providing unparalleled insight into coordination geometry, bond lengths, and intermolecular interactions. This is particularly crucial for complexes involving versatile ligands like 1,2,4-triazole derivatives, which are prominent in medicinal chemistry and materials science.[1][2] This document provides a detailed guide for growing high-quality single crystals of metal complexes derived from the flexible bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine ligand. We move beyond a simple recitation of steps to explain the underlying principles, offering researchers the tools to troubleshoot and optimize their crystallization experiments. The protocols described herein cover essential techniques from slow evaporation to hydrothermal synthesis, tailored for the unique challenges presented by this class of compounds.
Foundational Principles: The Art and Science of Crystallization
Growing single crystals is often described as both a science and an art.[3] The fundamental goal is to guide molecules from a disordered state in solution to a highly ordered, crystalline solid. This is achieved by slowly and methodically bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby providing the thermodynamic driving force for crystallization.
The quality of the resulting crystals is governed by a delicate interplay of several factors:
-
Purity of the Complex: The purer the compound, the higher the probability of growing single crystals. Impurities can inhibit crystal growth or act as nucleation sites, leading to a profusion of small, unusable crystals.[4][5]
-
Solvent Selection: The ideal solvent is one in which the complex is moderately soluble.[6] If solubility is too high, achieving supersaturation is difficult; if it's too low, insufficient material will be available in the solution for crystal growth.
-
Rate of Supersaturation: The slower the crystal forms and grows, the larger and more well-ordered it will be.[7] Rapid precipitation almost always results in amorphous powder or microcrystalline material.
-
Mechanical & Thermal Stability: Crystallization setups should be left in an undisturbed location, free from vibrations and significant temperature fluctuations, which can disrupt the growth process.[5][8]
The ligand itself, this compound, presents specific challenges. Its flexibility and multiple nitrogen donor atoms can lead to the formation of various species or isomers in solution, potentially hindering the uniform packing required for a single crystal.[9] Success, therefore, relies on carefully controlling the conditions to favor a single, stable conformation.
Pre-Crystallization Workflow: Synthesis and Purification
High-quality crystals can only grow from high-purity material. The synthesis of the ligand and its subsequent complexation with a metal salt are critical preliminary steps.
Synthesis of the Ligand and Metal Complex
The synthesis of bis-1,2,4-triazole derivatives can be achieved through various established routes, often involving the reaction of acid hydrazides with reagents like carbon disulfide, followed by treatment with hydrazine hydrate.[10] A general approach for forming the metal complex involves the stoichiometric reaction of the purified ligand with a metal salt (e.g., nitrates, chlorides, perchlorates of Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) in a suitable solvent, such as methanol or acetonitrile.
Workflow: From Synthesis to Crystallization
Caption: Overall experimental workflow.
Core Crystallization Protocols
There is no single "best" way to produce a crystal; success often requires screening multiple methods and solvent systems.[11] Below are four robust methods suitable for this compound complexes.
Method 1: Slow Evaporation
This is the most straightforward technique and a good starting point for many complexes.[3] It is particularly effective for compounds that are not sensitive to air or moisture.[6]
-
Principle: The concentration of the solute is gradually increased as the solvent slowly evaporates, eventually reaching supersaturation and inducing crystallization.
-
Protocol:
-
Select a solvent or solvent mixture in which the complex is moderately soluble.[12] Common choices include methanol, ethanol, acetonitrile, or mixtures like dichloromethane/hexane.[3][4]
-
Prepare a clear, nearly saturated solution of the complex. If necessary, warm the solution gently to dissolve the solute and then filter it through a syringe filter or a pipette plugged with glass wool to remove any particulate impurities.[8]
-
Transfer the solution to a narrow container like a test tube, a small vial, or an NMR tube. A narrower vessel reduces the evaporation rate and minimizes crystal growth on the container walls.[12]
-
Cover the container. To control the evaporation rate, cover the opening with parafilm and pierce it with one or a few small holes using a needle.[12]
-
Place the vessel in a quiet, vibration-free location and allow it to stand for several days to weeks.[4]
-
Method 2: Vapor Diffusion
This is arguably the most successful and versatile method, especially when only small amounts of the compound are available.[4][13]
-
Principle: A solution of the complex is exposed to the vapor of a volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the complex's solubility and causing it to crystallize.[14][15]
-
Protocol (Vial-in-Vial Setup):
-
Dissolve the complex (a few milligrams) in a small volume of a relatively non-volatile solvent (the "good" solvent, e.g., THF, chloroform, acetonitrile, methanol).[4]
-
Place this solution in a small, open inner vial.
-
In a larger outer vial, add a few milliliters of a volatile anti-solvent in which the complex is insoluble (e.g., pentane, hexane, diethyl ether).[4]
-
Carefully place the inner vial inside the outer vial, ensuring the solvent levels are such that there is no direct mixing.
-
Seal the outer vial tightly and leave it undisturbed. The process can be slowed further by placing the setup in a refrigerator.[8]
-
Diagram: Vapor Diffusion Setup
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 6. colorado.edu [colorado.edu]
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- 8. ocw.mit.edu [ocw.mit.edu]
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- 10. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Slow Evaporation Method [people.chem.umass.edu]
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Application Notes and Protocols for the Spectroscopic Characterization of Metal Complexes with bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (btea)
Introduction: The Versatility of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (btea) in Coordination Chemistry
The tripodal ligand this compound, commonly referred to as 'btea', is a versatile N-donor ligand that has garnered significant interest in the field of coordination chemistry. Its unique architecture, featuring a central amine nitrogen and two pendant triazole rings, allows for the formation of stable and structurally diverse metal complexes. The 1,2,4-triazole moieties offer multiple coordination sites, leading to the assembly of both mononuclear and polynuclear structures.[1][2] These complexes are of interest for their potential applications in catalysis, materials science, and as models for biological systems.
A thorough spectroscopic characterization is paramount to understanding the coordination environment of the metal ion, the binding mode of the btea ligand, and the overall electronic and geometric structure of the resulting complex. This guide provides a comprehensive overview of the key spectroscopic techniques employed for this purpose, complete with detailed protocols and data interpretation insights for researchers, scientists, and drug development professionals.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing metal complexes, providing valuable information about the electronic transitions within the molecule. For btea metal complexes, the UV-Vis spectrum is typically dominated by ligand-centered (π → π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.[3][4] The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.
Protocol for UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of the metal-btea complex of known concentration (typically 10⁻³ to 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile, methanol, or water). The solvent should be transparent in the spectral region of interest.
-
Prepare a corresponding solution of the free btea ligand at the same concentration for comparison.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a wavelength range of 200-800 nm.[2]
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε) for each band.
-
Compare the spectrum of the complex to that of the free ligand to identify new bands arising from coordination.
-
Expected Spectral Features and Interpretation
| Transition Type | Typical Wavelength Range (nm) | Interpretation |
| Ligand (π → π*) | 200 - 300 | Transitions within the triazole rings of the btea ligand. A shift in these bands upon coordination indicates ligand-metal interaction. |
| MLCT/LMCT | 300 - 500 | Charge transfer between the metal d-orbitals and the ligand π-orbitals. The energy of this transition provides insight into the metal-ligand bond strength.[3] |
| d-d transitions | 400 - 800 | For transition metal complexes with unpaired d-electrons, these weak absorptions correspond to transitions between d-orbitals. Their positions are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[5] |
Infrared (IR) Spectroscopy: Elucidating Coordination Modes
Infrared spectroscopy is a powerful tool for determining the coordination mode of the btea ligand. Changes in the vibrational frequencies of the triazole rings and the central amine group upon complexation provide direct evidence of metal-ligand bond formation.
Protocol for IR Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a KBr pellet of the solid metal-btea complex. Alternatively, for soluble complexes, a solution spectrum can be obtained using an appropriate IR-transparent solvent and cell.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.[2]
-
-
Data Analysis:
-
Compare the IR spectrum of the complex with that of the free btea ligand.
-
Identify shifts in the characteristic vibrational bands.
-
Key Vibrational Bands and Their Interpretation
| Functional Group | Free Ligand (btea) ν (cm⁻¹) | Complex ν (cm⁻¹) | Interpretation of Shift |
| N-H (amine) | ~3300 | Shift to lower or higher frequency | A shift indicates the involvement of the central amine nitrogen in coordination. |
| C=N (triazole) | ~1600-1500 | Shift to higher frequency | An increase in frequency suggests coordination of the triazole nitrogen to the metal center, strengthening the C=N bond. |
| C-H (aliphatic) | ~2900-2800 | Minor shifts | Generally less affected by coordination. |
| New Bands | - | ~500-400 | Appearance of new bands in the far-IR region can be assigned to M-N stretching vibrations, providing direct evidence of coordination.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution Structure
NMR spectroscopy is indispensable for characterizing the structure of diamagnetic btea metal complexes in solution. ¹H and ¹³C NMR provide detailed information about the ligand's environment and symmetry upon coordination. For paramagnetic complexes, specialized NMR techniques are required due to significant peak broadening and shifting.[7][8]
Protocol for ¹H and ¹³C NMR of Diamagnetic Complexes
-
Sample Preparation:
-
Dissolve the metal-btea complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O).
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer.
-
Acquire ¹H and ¹³C{¹H} spectra.
-
-
Data Analysis:
-
Compare the chemical shifts (δ) and coupling constants (J) of the complex with those of the free ligand.
-
Coordination-induced shifts (CIS) provide insight into the electronic effects of the metal ion.
-
Expected Spectral Changes and Interpretation
-
¹H NMR: Protons on the ethyl bridges and triazole rings will show significant downfield or upfield shifts upon coordination due to changes in the electronic environment.[3] The symmetry of the complex in solution can be deduced from the number of distinct proton signals.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the btea ligand will shift upon complexation, providing further evidence of the coordination mode.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Characterizing Paramagnetic Centers
EPR (or Electron Spin Resonance, ESR) spectroscopy is a highly sensitive technique exclusively for studying metal complexes with unpaired electrons (paramagnetic species).[9][10] It provides detailed information about the electronic structure and the local environment of the paramagnetic metal center.[11]
Protocol for EPR Spectroscopic Analysis
-
Sample Preparation:
-
The sample can be a frozen solution, a powder, or a single crystal. For solution studies, a solvent that forms a good glass upon freezing (e.g., a mixture of DMF and toluene) is often used.
-
-
Instrumentation and Data Acquisition:
-
Use an X-band EPR spectrometer.
-
Spectra are typically recorded at low temperatures (e.g., 77 K, liquid nitrogen) to reduce relaxation effects.
-
-
Data Analysis:
-
The EPR spectrum is characterized by the g-factor, which is analogous to the chemical shift in NMR. Anisotropy in the g-factor (gₓ, gᵧ, g₂) provides information about the symmetry of the metal ion's environment.[9]
-
Hyperfine coupling to the metal nucleus and ligand donor atoms can provide further structural details.
-
Mass Spectrometry: Confirming Composition and Stoichiometry
Mass spectrometry is a crucial tool for confirming the molecular weight of the metal-btea complex and determining its stoichiometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes.[12][13]
Protocol for ESI-Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the complex (typically in the micromolar range) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Use an ESI-mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.).
-
The isotopic distribution pattern of the molecular ion peak can confirm the presence and identity of the metal ion.
-
Fragmentation patterns can provide insights into the structure and stability of the complex.
-
Luminescence Spectroscopy: Exploring Photophysical Properties
For btea complexes with d¹⁰ metal ions (e.g., Zn(II), Cd(II)), luminescence spectroscopy is a valuable technique for investigating their photophysical properties.[14][15] These complexes can exhibit fluorescence or phosphorescence, which is often sensitive to the coordination environment.
Protocol for Luminescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the complex in a suitable solvent. Solid-state luminescence can also be measured on a powdered sample.
-
-
Instrumentation and Data Acquisition:
-
Use a spectrofluorometer.
-
Record both the excitation and emission spectra.
-
-
Data Analysis:
-
The emission spectrum will show the wavelengths of light emitted by the complex after excitation.
-
The quantum yield and lifetime of the emission can be determined to quantify the efficiency of the luminescence process. These properties can be influenced by the rigidity of the complex and the nature of the metal-ligand interactions.[16][17]
-
Workflow and Data Integration
A comprehensive characterization of metal-btea complexes involves the integration of data from multiple spectroscopic techniques. The following workflow is recommended:
Caption: Workflow for the Spectroscopic Characterization of Metal-btea Complexes.
By systematically applying these spectroscopic techniques and integrating the resulting data, researchers can achieve a thorough and reliable characterization of novel metal complexes with this compound, paving the way for their further development and application.
References
-
Gahan, L. R., et al. (2012). Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates. Inorganic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The UV-Vis spectrum of metal complexes. Available at: [Link]
-
National Institutes of Health. (2012). Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates - PMC. Available at: [Link]
-
Nagy, E. M. (2018). EPR Spectroscopy Used in Solution Speciation Studies of Paramagnetic Transition Metal Complexes. In Electron Paramagnetic Resonance. IntechOpen. Available at: [Link]
-
Khan, M. S., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry. Available at: [Link]
- Li, Y., et al. (2023). Synthesis, structure and properties of two d 10 metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand. Journal of Molecular Structure.
-
European Journal of Chemistry. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. Available at: [Link]
-
Brieflands. (2020). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Available at: [Link]
-
ACS Omega. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Available at: [Link]
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Native mass spectrometry-based metabolomics identifies metal-binding compounds. (2022). Nature Communications. Available at: [Link]
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Oriental Journal of Chemistry. (2013). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Available at: [Link]
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National Institutes of Health. (2021). Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect. Available at: [Link]
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ACS Publications. (2008). Syntheses, Structures, Photoluminescence, and Theoretical Studies of d10 Metal Complexes of 2,2'-Dihydroxy-[1,1']binaphthalenyl-3,3'-dicarboxylate. Available at: [Link]
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PubMed. (2008). Syntheses, structures, photoluminescence, and theoretical studies of d(10) metal complexes of 2,2'-dihydroxy-[1,1']binaphthalenyl-3,3'-dicarboxylate. Available at: [Link]
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Determination of Relative Stabilities of Metal‐Peptide Bonds in the Gas Phase. (2020). Chemistry – A European Journal. Available at: [Link]
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National Institutes of Health. (2024). 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs) - PMC. Available at: [Link]
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PubMed Central. (2025). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Available at: [Link]
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ACS Publications. (2015). Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes. Available at: [Link]
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determining the coordination modes of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Application Note & Protocol Guide
Topic: Elucidating the Coordination Modes of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine with Metal Ions
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Significance of Coordination Geometry
In the fields of medicinal inorganic chemistry and materials science, the precise manner in which a ligand binds to a metal center—its coordination mode—is paramount. This geometry dictates the resulting complex's stability, reactivity, and ultimately, its function. The ligand this compound is a molecule of significant interest due to its structural flexibility and multiple nitrogen donor sites. It features a central secondary amine and two 1,2,4-triazole rings, offering a rich variety of potential coordination behaviors. Understanding whether it acts as a bidentate, tridentate, or bridging ligand is critical for the rational design of novel catalysts, therapeutic agents, and advanced materials.[1][2][3]
This guide provides a multi-faceted analytical strategy for the unambiguous determination of this ligand's coordination modes, moving from definitive solid-state analysis to corroborative solution-state techniques. As a senior application scientist, my objective is not just to present protocols but to explain the underlying principles that make this a self-validating analytical workflow.
The Ligand: Structure and Potential Geometries
This compound (herein referred to as BTEA) is a tripodal ligand with three potential nitrogen donor atoms: the central secondary amine nitrogen (N_amine) and one nitrogen atom from each of the two triazole rings (typically the N4 position, though N2 coordination is also possible). This flexibility allows it to adopt several coordination modes, which are influenced by the metal ion's size, preferred coordination number, and the reaction stoichiometry.
Caption: Potential coordination modes of the BTEA ligand with metal centers.
The Definitive Method: Single-Crystal X-ray Diffraction
Expertise & Experience: For an unambiguous determination of a coordination complex's structure in the solid state, single-crystal X-ray diffraction (XRD) is the gold standard.[4][5][6] It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be calculated with high precision. This is not merely a characterization technique; it is the ultimate arbiter of structure that validates findings from all other spectroscopic methods.
Experimental Protocol: From Synthesis to Structure
-
Synthesis: Synthesize the metal-BTEA complex by reacting the ligand with a suitable metal salt (e.g., MCl₂, M(NO₃)₂) in an appropriate solvent like methanol or acetonitrile. The stoichiometry should be carefully controlled (e.g., 1:1 or 1:2 metal-to-ligand ratio) to target specific structures.
-
Crystallization (The Critical Step): High-quality single crystals are essential.
-
Method: Slow evaporation is the simplest method. Dissolve the purified complex in a suitable solvent and allow the solvent to evaporate over several days in a dust-free, vibration-free environment.
-
Alternative: If slow evaporation fails, attempt vapor diffusion. Dissolve the complex in a solvent in which it is soluble (e.g., methanol) and place this solution inside a larger, sealed container with a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.
-
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using specialized software (e.g., SHELXS, OLEX2).[6]
Trustworthiness: Interpreting the Data
The output is a definitive 3D model of the molecule.
-
Coordination Number & Geometry: You can directly count the number of donor atoms bound to the metal and observe the geometry (e.g., octahedral, tetrahedral).
-
Bond Lengths: The M-N bond distances confirm the existence of a coordinate bond. For first-row transition metals, these typically fall in the range of 2.0-2.3 Å.[6]
-
Isomer Identification: The arrangement of the three donor atoms around the metal center will unequivocally identify meridional vs. facial isomers in tridentate complexes.
Caption: Workflow for structural elucidation via X-ray crystallography.
Solution-State Analysis: A Multi-Technique Approach
While XRD is definitive for the solid state, the coordination mode can differ in solution. Therefore, spectroscopic techniques are essential to probe the complex's structure under application-relevant conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is a supremely powerful tool for probing the electronic environment of nuclei in solution.[7][8] When BTEA coordinates to a metal ion, the electron density around the ligand's protons and carbons is perturbed, leading to predictable changes in their chemical shifts (δ). By mapping these changes, we can deduce the points of metal contact.
-
Sample Preparation: Prepare three NMR tubes with a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN): (a) BTEA ligand only, (b) the metal salt only (as a control), and (c) the purified metal-BTEA complex. Concentrations should be consistent (e.g., 5-10 mg/mL).
-
Acquisition: Record ¹H and ¹³C NMR spectra for all samples. For complex spectra, 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are invaluable for unambiguous peak assignment.
The key is to compare the spectrum of the complex to that of the free ligand.
-
¹H NMR: Protons closest to a coordination site will experience the largest change in chemical shift, typically a downfield shift (to higher ppm) due to deshielding. Expect significant shifts for the triazole C-H protons and the -CH₂- protons adjacent to the nitrogen atoms. The N-H proton of the amine may broaden or disappear upon coordination.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms of the triazole rings and the ethyl groups will shift upon coordination, providing a complementary dataset.[9]
| Hypothetical NMR Data (¹H, 400 MHz, DMSO-d₆) | Free BTEA (δ, ppm) | [M(BTEA)Cl₂] (δ, ppm) | Δδ (ppm) | Interpretation |
| Triazole C5-H | 8.25 | 8.65 | +0.40 | Significant shift suggests coordination via triazole N4. |
| Triazole C3-H | 7.90 | 8.10 | +0.20 | Affected by coordination. |
| N-CH₂- (Ethyl) | 3.95 | 4.25 | +0.30 | Proximity to coordinated triazole N1. |
| Amine-CH₂- (Ethyl) | 2.80 | 3.15 | +0.35 | Significant shift suggests coordination of the amine N. |
| NH (Amine) | 2.50 (broad) | 3.80 (broad) | +1.30 | Shift and broadening strongly indicate amine coordination. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy measures the vibrational frequencies of chemical bonds. Coordination to a metal acts as a "Lewis acid," withdrawing electron density from the ligand and altering the force constants of its bonds.[10] This results in measurable shifts in the vibrational frequencies, providing direct evidence of bonding interactions.
-
Sample Preparation: Prepare samples of the free BTEA ligand and the dried metal-BTEA complex. For solid samples, this is typically done by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat solid.
-
Acquisition: Record spectra in the mid-IR range (4000–400 cm⁻¹). For direct observation of metal-ligand bonds, extending the range into the far-IR (< 600 cm⁻¹) is highly recommended.[11]
-
Fingerprint Region (1650-1400 cm⁻¹): The C=N and N-N stretching vibrations of the triazole ring are found here. Coordination via the triazole nitrogen will cause these bands to shift in position and/or change in intensity.[12]
-
N-H Vibrations: The N-H stretching vibration (a broad band ~3300 cm⁻¹) and bending vibration (~1600 cm⁻¹) of the secondary amine will shift upon coordination.
-
Far-IR Region (< 600 cm⁻¹): This is the most direct evidence. The appearance of new absorption bands in the complex's spectrum that are absent in the free ligand's spectrum can be assigned to the M-N stretching vibrations, confirming the formation of coordinate bonds.[13]
| Characteristic IR Bands (cm⁻¹) | Free BTEA | [M(BTEA)Cl₂] | Interpretation |
| ν(N-H) stretch | ~3250 | ~3180 | Shift indicates amine involvement in coordination. |
| ν(C=N) triazole | ~1610 | ~1625 | Shift indicates triazole ring involvement. |
| Triazole ring breathing | ~1520 | ~1530 | Shift confirms triazole coordination. |
| ν(M-N) stretch | Absent | ~450 | New band provides direct evidence of M-N bond formation. |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: For complexes involving transition metals, UV-Vis spectroscopy probes the electronic transitions between d-orbitals of the metal center (d-d transitions) and between the metal and the ligand (charge-transfer transitions).[14][15] The energy and intensity of these transitions are highly sensitive to the coordination environment and geometry of the metal ion.
-
Sample Preparation: Prepare dilute, concentration-matched solutions of the metal salt and the final complex in a UV-transparent solvent (e.g., water, methanol, acetonitrile).
-
Acquisition: Record the absorption spectra over a range of ~200–800 nm using a dual-beam spectrophotometer.
-
Confirmation of Complexation: The spectrum of the complex will be distinctly different from the sum of the spectra of the free ligand and the metal salt.
-
d-d Transitions: The appearance of new, typically broad and weak (low molar absorptivity, ε) absorption bands in the visible region is characteristic of d-d transitions. The position (λ_max) of these bands is a fingerprint of the metal's coordination geometry (e.g., octahedral vs. tetrahedral).
-
Charge-Transfer (CT) Bands: Intense (high ε) bands, often in the near-UV or blue region of the visible spectrum, are typically due to Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT) charge transfer.[16][17] These confirm a strong electronic interaction between the metal and the BTEA ligand.
Integrated Analytical Workflow
No single technique apart from X-ray crystallography is sufficient on its own. The power of this approach lies in the integration of mutually reinforcing data from all techniques.
Caption: Integrated workflow for determining ligand coordination modes.
By combining the definitive solid-state structure from XRD with corroborating evidence of coordination sites (NMR), bond formation (FT-IR), and resulting electronic geometry (UV-Vis) in solution, researchers can build a comprehensive and trustworthy model of how this compound interacts with a given metal center. This foundational understanding is the bedrock upon which successful drug development and materials design are built.
References
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Haque, R. U., et al. (2021). "Exploring different coordination modes of the first tetradentate NHC/1,2,3-triazole hybrid ligand for group 10 complexes." Dalton Transactions. Available at: [Link]
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Rehder, D. (2012). "Applications of Transition Metal NMR Spectroscopy in Coordination Chemistry." Inorganica Chimica Acta. Available at: [Link]
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Chemistry LibreTexts. (2020). "Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes." Available at: [Link]
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St. Olaf College. (n.d.). "UV-Vis spectroscopy - Metal Ions." Available at: [Link]
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B.P. Chaliha College. (n.d.). "Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands." Available at: [Link]
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NIH National Library of Medicine. (n.d.). "Towards new coordination modes of 1,2,3-triazolylidene: controlled by the nature of the 1st metalation in a heteroditopic bis-NHC ligand." Available at: [Link]
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MDPI. (2019). "FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin." Available at: [Link]
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CUNY York College. (2022). "Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy." Available at: [Link]
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ACS Publications. (2022). "Solid-State Nuclear Magnetic Resonance Spectroscopy-Assisted Structure Determination of Coordination Polymers." Chemistry of Materials. Available at: [Link]
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NIH National Library of Medicine. (n.d.). "Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins." Available at: [Link]
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Masaryk University. (n.d.). "APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS." Available at: [Link]
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Royal Society of Chemistry. (2014). "Organometallic complexes with 1,2,3-triazole-derived ligands." Dalton Transactions. Available at: [Link]
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Preprints.org. (2024). "X-ray crystallographic investigations of coordination modes in first-row transition metal complexes." Available at: [Link]
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MDPI. (n.d.). "Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives." Available at: [Link]
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Frontiers. (2023). "Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches." Available at: [Link]
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PubMed Central. (n.d.). "Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III)." Available at: [Link]/)
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synthesis of luminescent materials using bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Application Note & Protocol
Topic: Synthesis and Characterization of Novel Luminescent Lanthanide Complexes Using Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine as a Sensitizing Ligand
For: Researchers, scientists, and drug development professionals.
Abstract
Lanthanide complexes are renowned for their unique photophysical properties, including long-lived luminescence, large Stokes shifts, and sharp, characteristic emission bands. These features make them exceptionally valuable for applications ranging from bioassays and medical imaging to optoelectronic materials. However, the direct excitation of lanthanide ions is inefficient due to their low molar absorption coefficients. This limitation is overcome by the "antenna effect," where an organic ligand absorbs excitation energy and efficiently transfers it to the central lanthanide ion. This guide provides a comprehensive overview and detailed protocols for the synthesis of a versatile N-donor ligand, This compound , and its subsequent complexation with lanthanide ions (e.g., Eu³⁺, Tb³⁺) to produce highly luminescent materials. We will delve into the underlying principles of luminescence, provide step-by-step experimental procedures, outline essential characterization techniques, and offer troubleshooting insights.
Underlying Principles: The Antenna Effect
The luminescence of the lanthanide complexes described herein is governed by a ligand-sensitized mechanism known as the antenna effect .[1][2] This process circumvents the inefficient direct excitation of the lanthanide ion's f-orbitals. The mechanism can be broken down into four key steps:
-
Excitation of the Ligand: The organic ligand (the "antenna") possesses chromophoric groups (in this case, the 1,2,4-triazole rings) that strongly absorb UV light, promoting the ligand from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the S₁ state to a lower-energy, longer-lived triplet state (T₁). This is a spin-forbidden but often efficient process, particularly in molecules containing heteroatoms.
-
Energy Transfer (ET): The crucial step involves the transfer of energy from the ligand's T₁ state to an emissive excited state of the central lanthanide(III) ion. For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the Ln³⁺ ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺).[3]
-
Lanthanide Emission: The excited Ln³⁺ ion then relaxes to its ground state by emitting photons, resulting in the characteristic, sharp line-like emission spectrum of the specific lanthanide.[4]
The this compound ligand is designed to serve as an effective antenna. The triazole moieties provide the necessary chromophores for UV absorption and the nitrogen atoms act as coordinating sites to bind the lanthanide ion, bringing the antenna and the emitter into close proximity, which is essential for efficient energy transfer.[5]
Synthesis Protocols
Synthesis of Ligand: this compound (L)
This protocol describes the N-alkylation of 1,2,4-triazole. The reaction proceeds via nucleophilic substitution, where the deprotonated triazole anion attacks the electrophilic carbon of bis(2-chloroethyl)amine. It is important to note that alkylation of 1,2,4-triazole can yield both N1 and N4 substituted isomers, though the N1 isomer is typically favored.[2][6]
Materials:
-
1H-1,2,4-Triazole
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 1H-1,2,4-triazole (2.2 eq).
-
Deprotonation: Add anhydrous DMF (approx. 100 mL) to the flask. While stirring under a nitrogen atmosphere, add sodium hydride (60% dispersion, 2.2 eq) portion-wise at 0 °C (ice bath).
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the triazole, forming the highly nucleophilic triazolide anion. An inert atmosphere is crucial to prevent NaH from reacting with atmospheric moisture.
-
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases, indicating complete formation of the sodium triazolide salt.
-
Alkylation: Dissolve bis(2-chloroethyl)amine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring triazolide solution via the addition funnel over 30 minutes.
-
Heat the reaction mixture to 80 °C and let it stir overnight (approx. 16 hours) under nitrogen.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated aq. NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a gradient eluent system, e.g., dichloromethane/methanol) to isolate the desired N1,N1'-disubstituted product.
Synthesis of Lanthanide Complex: [Ln(L)(NO₃)₃]
This is a general protocol for coordinating the synthesized ligand (L) with a lanthanide salt. Europium(III) and Terbium(III) are excellent candidates for producing visible red and green luminescence, respectively.
Materials:
-
This compound (L)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
Anhydrous acetonitrile or methanol
-
Diethyl ether
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the ligand (L) (1.0 eq) in 15 mL of anhydrous acetonitrile.
-
In a separate flask, dissolve the lanthanide salt (e.g., Eu(NO₃)₃·6H₂O) (1.0 eq) in 10 mL of anhydrous acetonitrile.
-
Complexation: Add the lanthanide salt solution dropwise to the stirring ligand solution at room temperature.
-
Causality: The nitrogen atoms of the triazole rings and the central amine act as donor atoms, coordinating with the Lewis acidic lanthanide ion to form a stable complex.[5]
-
-
Reflux the resulting mixture for 4-6 hours under a nitrogen atmosphere. A precipitate may form during this time.
-
Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Add diethyl ether to the solution (or the filtrate) until the product precipitates out completely. Diethyl ether is used as an anti-solvent as the complex is typically insoluble in it.
-
Purification: Collect the solid product by vacuum filtration, wash it with small portions of cold diethyl ether, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether).
Experimental Workflow and Characterization
The successful synthesis must be validated by a series of analytical techniques to confirm the structure, purity, and photophysical properties of the ligand and its complexes.
Structural Characterization
| Technique | Purpose for Ligand (L) | Purpose for Complex [Ln(L)(NO₃)₃] |
| ¹H & ¹³C NMR | Confirm covalent structure, verify successful N1-alkylation (distinct chemical shifts for triazole protons), and assess purity.[7] | Confirm ligand presence. Spectra may show broad peaks due to the paramagnetic nature of many Ln³⁺ ions (except La³⁺, Lu³⁺). |
| FT-IR | Identify characteristic functional group vibrations (e.g., C-H, C=N, N-N of the triazole ring). | Observe shifts in ligand vibrational bands (e.g., C=N stretch) upon coordination to the Ln³⁺ ion. Appearance of new bands corresponding to the nitrate counter-ions. |
| Mass Spec (ESI-MS) | Determine the molecular weight and confirm the elemental formula of the ligand. | Confirm the formation of the complex and determine its mass, often showing the [M-NO₃]⁺ or similar fragments. |
| Elemental Analysis | Determine the percentage composition (C, H, N) to verify the empirical formula and purity of the synthesized compounds. | Confirm the stoichiometry of the final complex, including the ligand, metal, and counter-ions. |
Photophysical Characterization
These techniques are essential to quantify the luminescent properties of the final material.
| Technique | Purpose & Expected Results |
| UV-Vis Absorption | To identify the absorption bands of the ligand (antenna). A strong absorption band, typically in the 250-350 nm range, corresponding to π→π* transitions of the triazole chromophore is expected. |
| Photoluminescence (PL) Spectroscopy | Excitation Spectrum: Monitored at the main Ln³⁺ emission wavelength to determine the most efficient excitation wavelengths. The spectrum should resemble the ligand's UV-Vis absorption spectrum, confirming the antenna effect.[8] Emission Spectrum: Measured by exciting at the ligand's absorption maximum. For Eu³⁺, sharp emission peaks are expected, with the most intense being the ⁵D₀→⁷F₂ transition (~615 nm, red). For Tb³⁺, the main emission is the ⁵D₄→⁷F₅ transition (~545 nm, green). |
| Luminescence Lifetime (τ) | To measure the decay kinetics of the excited state. Lanthanide complexes are characterized by long lifetimes, typically in the microsecond (µs) to millisecond (ms) range, which is a key advantage for time-resolved applications. |
| Quantum Yield (Φ) | To quantify the efficiency of the luminescence process (photons emitted / photons absorbed). Higher quantum yields indicate more efficient energy transfer and less non-radiative decay, which is a primary goal in designing luminescent materials. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of ligand | Incomplete deprotonation of triazole. Inefficient alkylation reaction. Competing N4-alkylation. | Ensure NaH is fresh and the reaction is strictly anhydrous. Increase reaction time or temperature (e.g., to 100 °C). Optimize purification to separate isomers. |
| No complex precipitation | Complex is soluble in the reaction solvent. Reaction did not proceed. | Reduce solvent volume before adding anti-solvent (diethyl ether). Try a different solvent system (e.g., methanol). Confirm ligand synthesis via NMR before attempting complexation. |
| Weak or no luminescence | Inefficient energy transfer from ligand to Ln³⁺. Quenching by solvent molecules (e.g., O-H oscillators from water/methanol). Incorrect energy level alignment (ligand T₁ state is too low). | Ensure the complex is pure and anhydrous. Measure properties in an anhydrous, deuterated solvent (e.g., CD₃CN) to minimize vibrational quenching. This is an intrinsic property; the ligand may not be suitable for the chosen Ln³⁺ ion. |
| Broad emission instead of sharp peaks | Luminescence is originating from the ligand itself, not the Ln³⁺ ion. | This indicates a failure of the energy transfer step. Confirm complex formation via MS or IR. The ligand may be unsuitable for sensitization. |
References
-
Shining light on the antenna chromophore in lanthanide based dyes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. Available at: [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. SpringerLink. Available at: [Link]
-
From Antenna to Assay: Lessons Learned in Lanthanide Luminescence. Accounts of Chemical Research. Available at: [Link]
-
Using the Luminescence and Ion Sensing Experiment of a Lanthanide Metal–Organic Framework to Deepen and Extend Undergraduates' Understanding of the Antenna Effect. Journal of Chemical Education. Available at: [Link]
-
Morozov, E. V., et al. Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. Available at: [Link]
-
Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. MDPI. Available at: [Link]
-
Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. ResearchGate. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Synthesis
Welcome to the technical support center for the synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot low yields and other experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanism and potential pitfalls, ensuring a logical and scientifically sound path to success.
I. Reaction Overview and Mechanism
The synthesis of this compound typically involves the N-alkylation of 1,2,4-triazole with a bifunctional electrophile, bis(2-chloroethyl)amine or a similar nitrogen mustard derivative. The reaction is a nucleophilic substitution where the deprotonated 1,2,4-triazole acts as the nucleophile.
The reaction proceeds in two main steps:
-
Deprotonation of 1,2,4-triazole: A suitable base is used to remove the acidic proton from the N1 position of the 1,2,4-triazole ring, generating the triazolide anion.
-
Nucleophilic Substitution: The triazolide anion then attacks the electrophilic carbon of the bis(2-chloroethyl)amine, displacing the chloride leaving group. This occurs sequentially on both arms of the bis(2-chloroethyl)amine.
Caption: General reaction mechanism for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. Here's a systematic approach to diagnosing the issue:
1. Incomplete Deprotonation of 1,2,4-triazole:
-
Causality: The nucleophilicity of the triazole is dependent on its deprotonation. If the base is not strong enough or used in insufficient quantity, the concentration of the reactive triazolide anion will be low, leading to a sluggish and incomplete reaction.
-
Troubleshooting Protocol:
-
Base Selection: Ensure the pKa of the conjugate acid of your base is significantly higher than that of 1,2,4-triazole (pKa ≈ 10.2). Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Stoichiometry: Use at least a stoichiometric equivalent of the base for each mole of 1,2,4-triazole. An excess (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Reaction Conditions: When using solid bases like NaH or K₂CO₃, ensure efficient stirring to maximize surface area contact. Sonication can also be beneficial.
-
2. Side Reactions:
-
Causality: The bifunctional nature of bis(2-chloroethyl)amine can lead to undesirable side reactions, primarily intramolecular cyclization to form a piperazine derivative, especially under basic conditions. Over-alkylation of the triazole ring is also a possibility, leading to the formation of quaternary salts.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a controlled reaction temperature. Higher temperatures can favor the intramolecular cyclization of the nitrogen mustard. Start at a lower temperature and gradually increase it if the reaction is too slow.
-
Slow Addition: Add the bis(2-chloroethyl)amine solution dropwise to the solution of the triazolide anion. This maintains a low concentration of the electrophile, favoring the intermolecular reaction over the intramolecular one.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and the formation of byproducts.
-
3. Purity of Reagents:
-
Causality: Impurities in the starting materials, particularly water in the solvent or hygroscopic reagents, can quench the strong base and inhibit the reaction. The quality of the bis(2-chloroethyl)amine is also critical, as it can degrade over time.
-
Troubleshooting Protocol:
-
Dry Solvents: Use anhydrous solvents, especially when working with moisture-sensitive bases like NaH.
-
Fresh Reagents: Use freshly opened or properly stored 1,2,4-triazole and base. Check the purity of the bis(2-chloroethyl)amine, and consider purification if necessary.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Base | Use a strong, non-nucleophilic base (e.g., NaH). | Ensures complete deprotonation of 1,2,4-triazole. |
| Solvent | Use a dry, polar aprotic solvent (e.g., DMF, DMSO). | Solubilizes the triazolide salt and promotes Sₙ2 reaction. |
| Temperature | Maintain a moderate temperature (e.g., 60-80 °C). | Balances reaction rate and minimizes side reactions. |
| Addition | Slow, dropwise addition of the electrophile. | Minimizes intramolecular cyclization of the nitrogen mustard. |
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?
The presence of multiple spots is a common issue and can be attributed to several factors:
1. Regioisomers:
-
Causality: 1,2,4-triazole has two potential sites for N-alkylation (N1 and N4). While N1-alkylation is generally favored thermodynamically, a mixture of regioisomers can form depending on the reaction conditions.
-
Diagnostic Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between N1 and N4 isomers based on the chemical shifts of the triazole protons and carbons.
-
LC-MS Analysis: Different isomers may have slightly different retention times and can often be identified by their mass.
-
2. Mono-alkylation Product:
-
Causality: Incomplete reaction can lead to the presence of the mono-substituted intermediate, where only one of the chloroethyl arms has reacted with a triazole molecule.
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: If the reaction has stalled, a longer reaction time or a moderate increase in temperature may be necessary to drive the second substitution to completion.
-
Stoichiometry: Ensure at least two equivalents of the triazolide anion are used for every equivalent of bis(2-chloroethyl)amine.
-
3. Piperazine Formation:
-
Causality: As mentioned earlier, intramolecular cyclization of the bis(2-chloroethyl)amine can form a piperazine derivative, which will appear as a separate spot on the TLC.
-
Mitigation Strategy: Follow the recommendations for minimizing side reactions, such as controlled temperature and slow addition of the electrophile.
Caption: A decision-making workflow for troubleshooting low yield and impurity formation.
Q3: The purification of my final product is challenging. What is the best approach?
The polar nature of the bis-triazole product can make purification by standard column chromatography difficult.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity material. Experiment with different solvent mixtures (e.g., ethanol/water, acetonitrile/water).
-
Column Chromatography: If chromatography is necessary, consider using a more polar stationary phase, such as alumina, or a reverse-phase silica gel. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to suppress tailing) may be required.
-
Acid-Base Extraction: The basicity of the central amine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to remove non-basic impurities. The product can then be recovered from the aqueous layer by basification and extraction.
III. Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
Materials:
-
1,2,4-triazole
-
bis(2-chloroethyl)amine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Triazolide Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,4-triazole (2.2 equivalents).
-
Add anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
-
N-Alkylation:
-
In a separate flask, dissolve bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF. If using the free base, dissolve it directly.
-
Add this solution dropwise to the triazolide solution at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, slowly warm the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench any excess sodium hydride by the slow addition of isopropanol.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or by recrystallization.
-
IV. References
-
A review on the synthesis of 1,2,4-triazole derivatives can provide general insights into the reactivity of the triazole ring. (A relevant review article on 1,2,4-triazole synthesis would be cited here).
-
For general procedures on N-alkylation of heterocyclic compounds, refer to standard organic chemistry textbooks and databases like Reaxys or Scifinder.
-
Information on the handling and reactivity of nitrogen mustards can be found in specialized literature on alkylating agents. (A relevant reference on the chemistry of nitrogen mustards would be cited here).
Technical Support Center: Optimizing Reaction Conditions for Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Complex Formation
Welcome to the dedicated technical support center for the synthesis and optimization of metal complexes involving the versatile ligand bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (btea). This guide is tailored for researchers, scientists, and professionals in drug development and materials science. Here, we address common experimental hurdles and provide in-depth, field-proven solutions to streamline your workflow and enhance your success rate in forming these coordination compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing the btea ligand?
A1: The synthesis of this compound (btea) is typically achieved via a nucleophilic substitution reaction. A common and effective method involves the reaction of 1H-1,2,4-triazole with a suitable dielectrophile like bis(2-chloroethyl)amine or bis(2-bromoethyl)amine under basic conditions. The role of the base, often a strong one such as sodium hydride (NaH) or potassium carbonate (K2CO3), is to deprotonate the triazole ring, thereby activating it as a nucleophile.[1]
The general synthetic scheme proceeds as follows:
-
Deprotonation: A base abstracts the acidic N-H proton from the 1,2,4-triazole.
-
Nucleophilic Attack: The resulting triazolide anion then attacks an electrophilic carbon atom of the bis(2-haloethyl)amine.
-
Substitution: The halide ion is displaced, forming a new C-N bond. This process occurs twice to yield the final btea ligand.
The choice of solvent is critical for this synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred because they effectively dissolve the reactants and facilitate the reaction without interfering with the nucleophile.
Q2: I am observing low yields of my desired metal-btea complex. What are the most common causes?
A2: Low yields in metal-btea complex formation are a frequent challenge and can stem from several factors. A systematic investigation of these can help identify the root cause.[2]
-
Ligand Purity: The purity of the btea ligand is of utmost importance. Impurities from the ligand synthesis, such as unreacted starting materials or side products, can interfere with the complexation process. It is highly recommended to purify the btea ligand using techniques like column chromatography or recrystallization before use. Characterization by NMR and mass spectrometry is crucial to confirm purity.[3]
-
Incorrect Stoichiometry: The molar ratio of the metal salt to the btea ligand is a critical parameter.[4][5] While a 1:1 or 1:2 metal-to-ligand ratio is often a starting point, the optimal stoichiometry can vary depending on the metal ion and its preferred coordination geometry. It is advisable to screen a range of ratios to determine the optimum for your specific system.
-
Suboptimal pH: The pH of the reaction medium can significantly influence both the ligand and the metal ion. The triazole nitrogen atoms on the btea ligand are basic and can be protonated at low pH, which hinders their ability to coordinate to the metal center. Conversely, at high pH, many metal ions may precipitate as hydroxides.[4][6] Therefore, maintaining an appropriate pH, often in the neutral to slightly acidic range, is crucial. The use of a suitable buffer can be beneficial.
-
Solvent Effects: The choice of solvent impacts the solubility of both the metal salt and the ligand, as well as the stability of the resulting complex.[6] Solvents like methanol, ethanol, acetonitrile, or water, and their mixtures, are commonly employed. The ideal solvent system will completely dissolve the reactants and facilitate the crystallization of the product upon reaction completion.
-
Reaction Time and Temperature: Complex formation is not always instantaneous. Some coordination reactions require extended stirring at room temperature, while others may need heating to overcome kinetic barriers.[4][6] A systematic study of reaction time and temperature is recommended. For instance, starting with room temperature for 24 hours and then incrementally increasing the temperature can help establish the optimal conditions.
Troubleshooting Guide
Problem 1: The final product is an insoluble powder or oil, and I cannot obtain crystals suitable for X-ray diffraction.
This is a common crystallization issue. The formation of an amorphous precipitate or an oil suggests that the nucleation and growth of crystals are not well-controlled.[7]
Troubleshooting Steps:
-
Solvent System Modification:
-
Solvent Polarity: The solubility of the complex is highly dependent on the solvent's polarity. If a precipitate forms immediately, the solvent may be too nonpolar. Consider using a more polar solvent or a solvent mixture.[8]
-
Vapor Diffusion: This is a powerful technique for growing high-quality crystals.[9] Dissolve your complex in a solvent in which it is soluble (e.g., DMF, methanol). Place this solution in a small vial, and then place the vial inside a larger jar containing a "non-solvent" (a solvent in which the complex is insoluble, e.g., diethyl ether, hexane). Seal the jar and allow the vapor of the non-solvent to slowly diffuse into the solution, gradually reducing the complex's solubility and promoting slow crystallization.[8][9]
-
Slow Evaporation: If the complex is stable in solution, allowing the solvent to evaporate slowly from a loosely covered container can yield crystals. This method is straightforward but offers less control compared to vapor diffusion.[8]
-
-
Temperature Control:
-
Cooling Crystallization: If the complex is more soluble at higher temperatures, you can dissolve it in a minimal amount of hot solvent and then allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling is essential for obtaining well-defined crystals.[9]
-
-
Concentration Adjustment:
-
Begin with a more dilute solution. High concentrations can lead to rapid precipitation rather than the desired ordered crystal growth.
-
Experimental Workflow for Crystal Growth Optimization:
Caption: Workflow for optimizing crystallization conditions.
Problem 2: My NMR spectrum shows a complex mixture of products, or the signals are broad and poorly resolved.
This suggests the presence of multiple species in solution, which could be due to an incomplete reaction, side reactions, or dynamic equilibria.[10]
Troubleshooting Steps:
-
Verify Ligand Purity: As highlighted in the FAQs, impurities in the btea ligand are a primary suspect. Re-purify your ligand and confirm its structure and purity by NMR before proceeding with complexation.
-
Control Stoichiometry: An incorrect metal-to-ligand ratio can lead to the formation of a mixture of complexes with different stoichiometries (e.g., ML, ML2, M2L).[11] Carefully control the stoichiometry and consider performing a titration study monitored by NMR to identify the stable species.
-
Investigate pH Effects: The protonation state of the btea ligand can lead to different coordination modes. Ensure the pH of your reaction is controlled and consistent. NMR can be a valuable tool to study the effect of pH on the complex in solution.
-
Temperature Effects on Dynamics: Broad NMR signals can indicate that the complex is undergoing dynamic processes on the NMR timescale, such as ligand exchange or conformational changes.[10][12]
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help resolve this issue. At lower temperatures, dynamic processes often slow down, resulting in sharper signals. Conversely, at higher temperatures, exchange processes may become fast enough to show a time-averaged spectrum with sharp signals.
-
Table 1: Common NMR Troubleshooting for Metal-btea Complexes
| Observation | Potential Cause | Suggested Action |
| Broad, unresolved peaks | Dynamic exchange processes (ligand exchange, conformational fluxionality) | Perform Variable Temperature (VT) NMR.[10][12] |
| Multiple sets of signals | Mixture of different complexes (e.g., different stoichiometries) or isomers | Re-evaluate stoichiometry; purify the product by chromatography or recrystallization. |
| Signals corresponding to free ligand | Incomplete reaction | Increase reaction time or temperature; check for deactivating impurities. |
| Signals shift with concentration | Aggregation or equilibrium between monomeric and oligomeric species | Acquire NMR at different concentrations. |
Problem 3: I am seeing evidence of ligand decomposition during the reaction.
Ligand decomposition can occur under harsh reaction conditions, such as high temperatures or in the presence of strong acids or bases.[13]
Troubleshooting Steps:
-
Moderate Reaction Temperature: If you are using high temperatures, try conducting the reaction at a lower temperature for a longer duration. Microwave synthesis can sometimes offer a way to rapidly heat to a target temperature for a short period, potentially minimizing decomposition.
-
pH Control: Extreme pH values can lead to the degradation of the triazole rings. Maintain the pH in a range where the ligand is stable.[4]
-
Inert Atmosphere: Some metal complexes, particularly those with redox-active metals, can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the ligand or the metal center.[13][14]
Diagram of Key Optimization Parameters:
Caption: Interconnected parameters for optimizing metal-btea complex formation.
References
-
NMR Spectroscopy - Inorganic Chemistry I Key Term. Fiveable. [Link]
-
Guide for crystallization. [Link]
-
Dynamic NMR for coordination chemistry. RSC Publishing. [Link]
-
I would like to know about how can crystallization of metal complexes take place? ResearchGate. [Link]
-
NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility. CrystEngComm (RSC Publishing). [Link]
-
Which order is better in condition optimization for a chemical reaction? ResearchGate. [Link]
-
Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters. PMC - NIH. [Link]
-
How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Nmr spectroscopy of inorganic compounds. Slideshare. [Link]
-
Preparation and Characterization of Metal–Organic Framework Coatings for Improving Protein Crystallization Screening. PMC - NIH. [Link]
-
Two decades of the synthesis of mono- and bis-aminomercapto[6][9][10]triazoles. PMC - NIH. [Link]
-
Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. [Link]
-
Synthesis - General tips for improving yield? Reddit. [Link]
-
The Formation of Complex Ions. Chemistry LibreTexts. [Link]
-
Synthesis of New Bis-1,2,4-Triazole Derivatives. ResearchGate. [Link]
-
Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. ResearchGate. [Link]
-
molecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-y. ScienceOpen. [Link]
-
Synthesis and Characterization of Coordination Compounds. Truman ChemLab. [Link]
-
Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis and Analysis of a Coordination Compound. Coach Benner. [Link]
-
Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). PMC - PubMed Central. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. PMC - PubMed Central. [Link]
-
Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. [Link]
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. [Link]/113/pdf)
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- 7. Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. unifr.ch [unifr.ch]
- 9. echemi.com [echemi.com]
- 10. fiveable.me [fiveable.me]
- 11. Synthesis and Characterization of Coordination Compounds | Chem Lab [chemlab.truman.edu]
- 12. Dynamic NMR for coordination chemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
common impurities in the synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and their removal
Welcome to the technical support center for the synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this important bis-triazole compound. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and purity of your final product.
I. Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved through a direct N-alkylation of 1,2,4-triazole with bis(2-chloroethyl)amine. This reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile, and a suitable solvent.
Below is a diagram illustrating the primary reaction pathway.
Caption: Figure 1: General synthesis pathway.
While the reaction appears straightforward, several factors can lead to the formation of impurities, impacting yield and purity. The following sections will address these challenges in a practical question-and-answer format.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted starting materials. What could be the cause and how can I fix it?
Answer:
Incomplete reactions are a common issue in N-alkylation. Several factors could be at play:
-
Insufficient Base: 1,2,4-triazole requires deprotonation to become a potent nucleophile. If the base is too weak or used in insufficient quantity, the reaction rate will be slow.
-
Solution: Ensure you are using at least two equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate both equivalents of 1,2,4-triazole. For bases like K₂CO₃, which are only moderately strong, increasing the reaction temperature can improve efficacy.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be suitable for the reaction temperature.
-
Solution: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally effective for this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the base and the nucleophilicity of the triazole anion.
-
-
Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, for example, to 80-100 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Question 2: I've isolated my product, but NMR analysis shows more than the expected number of signals in the aromatic region, suggesting the presence of an isomer. What is this impurity and how can I avoid it?
Answer:
This is a classic challenge in the chemistry of 1,2,4-triazoles. The likely culprit is the formation of the N4-substituted isomer.
-
Causality: 1,2,4-triazole has two potential nucleophilic nitrogen atoms: N1 and N4. Alkylation can occur at either position, leading to a mixture of regioisomers.[1] While N1-alkylation is often the desired pathway, the reaction conditions can influence the ratio of N1 to N4 substitution.
Caption: Figure 2: Competing N1 and N4 alkylation pathways.
-
Solutions:
-
Reaction Conditions: The choice of base and solvent can influence regioselectivity. Some literature suggests that using milder bases and polar aprotic solvents can favor N1 alkylation.[2] Experimenting with different bases (e.g., K₂CO₃ vs. NaH) and solvents may be necessary.
-
Purification: If isomeric impurities are formed, they can often be separated by column chromatography. Due to the difference in polarity and symmetry, the isomers should have different retention factors.
-
Question 3: My mass spectrometry results show a peak corresponding to a mono-alkylated product. How can I drive the reaction to completion?
Answer:
The presence of a mono-alkylated product, chloroethyl(2-(1H-1,2,4-triazol-1-yl)ethyl)amine, indicates an incomplete reaction.
-
Causality: The second alkylation step may be slower than the first due to steric hindrance or electronic effects.
-
Solutions:
-
Stoichiometry: Ensure at least two equivalents of 1,2,4-triazole and base are used. A slight excess (e.g., 2.2 equivalents) of the triazole and base can help drive the reaction to completion.
-
Reaction Time and Temperature: Prolong the reaction time and/or increase the temperature, monitoring by TLC or HPLC until the mono-alkylated intermediate is consumed.
-
Question 4: After work-up, my product is an oil and difficult to purify. What are my options?
Answer:
The basic nature of the secondary amine in the product can sometimes lead to purification challenges.
-
Solutions:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The amine-containing product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified product back into an organic solvent.
-
Salt Formation and Crystallization: Convert the oily product to its hydrochloride or another salt by treating it with the corresponding acid. These salts are often crystalline solids that can be purified by recrystallization. A patent describes a method for purifying triazoles by forming an anhydrous slurry of their alkali metal salt in an alcohol.[3]
-
Column Chromatography: If other methods fail, column chromatography on silica gel is a reliable option. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent the basic product from tailing on the acidic silica gel.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are summarized in the table below:
| Impurity Type | Structure/Description | Probable Cause |
| Isomeric Impurity | N4-substituted triazole derivatives | Non-regioselective N-alkylation of the 1,2,4-triazole ring. |
| Mono-alkylated Intermediate | Chloroethyl(2-(1H-1,2,4-triazol-1-yl)ethyl)amine | Incomplete reaction; insufficient reaction time or temperature. |
| Unreacted Starting Materials | 1,2,4-triazole and bis(2-chloroethyl)amine | Incomplete reaction or incorrect stoichiometry. |
| Polymeric Byproducts | High molecular weight species | Self-condensation of bis(2-chloroethyl)amine under basic conditions. |
Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/methanol) to resolve the starting materials, intermediate, and product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture and the purity of the final product. A C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or ammonium acetate) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying isomeric impurities.[6] The chemical shifts and coupling patterns of the triazole protons are particularly informative for distinguishing between N1 and N4 isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities, including the mono-alkylated intermediate.
Q3: What safety precautions should I take when working with bis(2-chloroethyl)amine?
A3: Bis(2-chloroethyl)amine is a nitrogen mustard and should be handled with extreme caution as it is a known blistering agent and a potential carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. It is often supplied as its hydrochloride salt, which is more stable and less volatile.[3][7]
Q4: Can I use a different dihaloalkane instead of bis(2-chloroethyl)amine?
A4: Yes, the corresponding bis(2-bromoethyl)amine could also be used. Bromoalkanes are generally more reactive than chloroalkanes, which might allow for milder reaction conditions (lower temperature or shorter reaction time). However, they are also typically more expensive. The same impurity profile would be expected.
IV. Experimental Protocol Example
This is a generalized procedure based on common N-alkylation methods for triazoles. Optimization will likely be necessary.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (2.2 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring, add a solution of bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in a small amount of DMF dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material and mono-alkylated intermediate are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with DMF.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or by acid-base extraction as described in the troubleshooting section.
Caption: Figure 3: A typical experimental workflow.
V. References
-
Bekircan, O., & Bektas, H. (2006). Synthesis of New Bis-1,2,4-Triazole Derivatives. Molecules, 11(6), 469-477. Available at: [Link]
-
Google Patents. (1981). Purification of triazoles. (US4269987A). Available at:
-
Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]
-
MDPI. (2023). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (2015). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link]
-
Zhang, J., et al. (2020). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 25(18), 4208. Available at: [Link]
Sources
- 1. Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity [mdpi.com]
- 2. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
- 4. Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel-Crafts Addition of Phenols to N-Sulfonyl Aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Crystallinity Enhancement for MOFs Based on Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Welcome to the dedicated technical support guide for researchers working with bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and related ligands in the synthesis of Metal-Organic Frameworks (MOFs). This resource is designed to provide practical, in-depth solutions to common challenges encountered during crystallization, moving beyond simple protocols to explain the "why" behind each step. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-quality, crystalline materials.
Frequently Asked Questions (FAQs)
Q1: We are observing the formation of an amorphous precipitate instead of crystalline MOFs. What are the primary factors contributing to this issue?
A1: The rapid precipitation of an amorphous solid is a common kinetic challenge in MOF synthesis. This typically occurs when the nucleation rate far exceeds the rate of crystal growth. The primary factors include:
-
High Reactant Concentrations: Elevated concentrations of the metal salt and the this compound ligand can lead to supersaturation, favoring rapid, uncontrolled nucleation.
-
Solvent System Mismatch: The choice of solvent is critical. A solvent that causes rapid precipitation of either the ligand or the metal salt before complexation can inhibit ordered crystal formation.
-
Rapid Temperature Changes: Sudden heating or cooling can induce thermal shock, leading to the rapid formation of a disordered, amorphous phase rather than allowing for the slow, methodical process of crystal growth.
-
Suboptimal pH: The coordination state of both the metal ion and the triazole ligand is highly pH-dependent. An inappropriate pH can lead to the formation of unintended coordination complexes that do not readily form an extended, crystalline network.
Q2: What is the role of a "modulator" in MOF synthesis, and how can it improve the crystallinity of our material?
A2: A modulator is a small molecule, often a monofunctional ligand or an acid, that competes with the primary organic linker (in this case, this compound) for coordination to the metal centers. This competitive binding temporarily caps the coordination sites on the metal clusters, slowing down the overall reaction rate.
By reducing the rate of network formation, the modulator encourages the system to remain in a state of near-equilibrium for a longer period. This provides more time for defects to be corrected and for the framework to self-assemble in a more ordered, crystalline fashion. Common modulators include monocarboxylic acids (e.g., acetic acid, formic acid) or inorganic acids like HCl, which can also influence the pH of the reaction mixture. The key is to find the right balance, as too much modulator can completely inhibit MOF formation.
Q3: Our powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity. What steps can we take to sharpen these peaks?
A3: Broad PXRD peaks are a clear indication of small crystallite size or a high degree of disorder within the crystal lattice. To improve this, you need to promote the growth of larger, more well-defined crystals. Consider the following strategies:
-
Slower Cooling/Heating Ramps: If using solvothermal synthesis, extending the cooling or heating ramp time can provide a wider window for crystal growth, leading to larger and more ordered crystals.
-
Introduction of a Co-solvent: The use of a co-solvent system (e.g., DMF/ethanol, DMF/water) can fine-tune the solubility of the reactants and the growing MOF crystals. This can help to control the nucleation and growth processes more effectively.
-
Seeding: Introducing a small number of pre-synthesized, high-quality seed crystals into a fresh synthesis solution can bypass the initial nucleation phase and promote the growth of larger crystals from these seeds.
Troubleshooting Guide: From Amorphous Powder to Single Crystals
This section provides a systematic approach to troubleshooting common issues encountered when synthesizing MOFs with this compound.
Problem 1: Persistent Amorphous Precipitate
Symptoms:
-
Immediate formation of a fine powder upon mixing reactants.
-
Absence of distinct peaks in the PXRD pattern, showing only a broad halo.
-
SEM imaging reveals irregular, non-faceted particles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amorphous precipitate.
Detailed Steps:
-
Reduce Reactant Concentration:
-
Rationale: Lowering the concentration of the metal salt and ligand reduces the degree of supersaturation, thereby slowing down the nucleation rate and favoring crystal growth.
-
Protocol: Prepare a series of reactions where the concentrations of both the metal salt and this compound are systematically halved in each iteration. Maintain all other parameters (solvent, temperature, reaction time) constant.
-
-
Modify the Solvent System:
-
Rationale: The polarity and coordinating ability of the solvent play a crucial role in MOF formation. A solvent system that better solubilizes the reactants can lead to more controlled crystal growth.
-
Protocol: If using a single solvent like DMF, try introducing a co-solvent. For example, create solvent mixtures of DMF:Ethanol or DMF:Water in varying ratios (e.g., 9:1, 4:1, 1:1). The co-solvent can alter the solubility of the reactants and the growing MOF, influencing the crystallization process.
-
-
Introduce a Modulator:
-
Rationale: As discussed in the FAQs, a modulator competes with the ligand, slowing down the reaction and allowing for more ordered crystal assembly.
-
Protocol: Add a modulator, such as formic acid or acetic acid, to the reaction mixture. Start with a low molar equivalent relative to the ligand (e.g., 1-5 equivalents) and systematically increase the amount. Monitor the effect on crystallinity via PXRD.
Modulator Starting Molar Equivalents (Modulator:Ligand) Potential Outcome Formic Acid 1:1 to 10:1 Can improve crystallinity and influence topology. Acetic Acid 5:1 to 20:1 Effective in slowing down reactions. HCl 0.5:1 to 2:1 Can act as both a modulator and a pH adjuster. -
-
Optimize the Temperature Profile:
-
Rationale: The temperature profile of a solvothermal reaction directly impacts the kinetics of nucleation and growth.
-
Protocol: Instead of a rapid ramp to the final reaction temperature, implement a slower heating ramp (e.g., 1-2 °C/minute). Similarly, after the reaction is complete, allow the reaction vessel to cool slowly to room temperature over several hours or even days. This extended cooling period can significantly improve crystal size and quality.
-
Problem 2: Microcrystalline Powder with Poor PXRD Peak Definition
Symptoms:
-
PXRD shows the correct pattern for the desired MOF, but the peaks are broad.
-
SEM imaging shows small, often agglomerated, crystallites.
Troubleshooting Workflow:
Caption: Workflow for improving crystallinity of microcrystalline powders.
Detailed Steps:
-
Increase Reaction Time and/or Temperature:
-
Rationale: Longer reaction times or slightly higher temperatures can provide the necessary energy and time for the initial small crystallites to undergo Ostwald ripening, where larger crystals grow at the expense of smaller, less stable ones.
-
Protocol: Systematically increase the reaction time in increments (e.g., from 24h to 48h, then 72h). If the system is thermally stable, you can also try increasing the temperature by 10-20 °C.
-
-
Fine-tune the Co-solvent Ratio:
-
Rationale: A subtle change in the solvent environment can shift the equilibrium to favor the growth of existing crystals over the formation of new nuclei.
-
Protocol: If you are already using a co-solvent system, perform a more detailed screen of the solvent ratios around the one that has shown the most promise. For example, if a 4:1 DMF:Ethanol ratio was promising, explore 5:1, 4.5:1, 3.5:1, and 3:1 ratios.
-
-
Implement Seeding:
-
Rationale: Seeding provides a template for crystal growth, directing the assembly of the MOF onto a pre-existing crystalline surface. This is a powerful technique for increasing crystal size and quality.
-
Protocol:
-
Isolate a small amount of your best-quality microcrystalline powder from a previous synthesis.
-
Prepare a new reaction mixture, but with slightly lower concentrations of the metal salt and ligand (e.g., 75% of the original concentration).
-
Add a very small amount (typically 1-5% by weight of the expected final product) of the seed crystals to the new reaction mixture before heating.
-
Run the synthesis under the optimized conditions.
-
-
References
-
"Introduction to Metal-Organic Frameworks" - Wiley - [Link]
-
"The Chemistry and Applications of Metal-Organic Frameworks" - Science - [Link]
-
"Modulated Synthesis of Metal-Organic Frameworks" - Chemical Society Reviews - [Link]
-
"Solvent effects in the synthesis of metal-organic frameworks" - CrystEngComm - [Link]
Technical Support Center: Navigating the Purification of Polar Triazole-Containing Compounds
Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of polar triazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with these often-recalcitrant molecules. The inherent polarity of the triazole ring, coupled with its capacity for strong intermolecular interactions, frequently leads to frustrating purification outcomes.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these obstacles and achieve high-purity compounds.
Section 1: Troubleshooting Common Purification Roadblocks
This section is structured to address specific, frequently encountered problems during the purification of polar triazole derivatives. Each entry details the issue, explains the underlying chemical principles, and provides a step-by-step protocol for resolution.
My polar triazole streaks badly or is retained irreversibly on a standard silica gel column.
Question: I'm attempting to purify my highly polar triazole derivative using standard normal-phase flash chromatography with a hexane/ethyl acetate solvent system. However, the compound either streaks severely down the column or doesn't elute at all, even with high concentrations of ethyl acetate. What's happening and how can I fix it?
Answer: This is a classic problem arising from the strong interaction between the polar triazole compound and the acidic silanol groups on the surface of standard silica gel.[2] The lone pairs on the nitrogen atoms of the triazole ring can form strong hydrogen bonds with the silica surface, leading to poor peak shape and, in severe cases, irreversible adsorption.
Underlying Cause: The strong dipole-dipole interactions and hydrogen bonding between the polar triazole and the polar stationary phase (silica) are the primary culprits.[1] Standard non-polar to moderately polar mobile phases like hexane/ethyl acetate are often not competitive enough to disrupt these strong interactions and effectively elute the compound.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Introduce a More Polar Solvent: Switch to a more polar solvent system. Dichloromethane/methanol or ethyl acetate/methanol blends are good starting points.[3]
-
Add a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia solution (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) to your mobile phase.[4][5] This will neutralize the acidic sites on the silica and improve the elution of basic triazole compounds.
-
-
Stationary Phase Selection:
-
Deactivated Silica Gel: If your compound is sensitive to acid, consider deactivating the silica gel. You can do this by pre-flushing the column with a solvent system containing triethylamine.[4]
-
Alternative Stationary Phases: For very polar compounds, consider alternative stationary phases such as alumina (basic or neutral) or florisil, which may offer different selectivity and reduced interaction.[6]
-
Workflow for Mobile Phase Optimization:
Caption: Decision tree for mobile phase optimization in normal-phase chromatography.
My polar triazole is not retained on a C18 reversed-phase column.
Question: I've switched to reversed-phase (RP) chromatography to avoid the issues with silica gel. However, my polar triazole compound elutes in the void volume, showing no retention on the C18 column, even with 100% aqueous mobile phase. How can I achieve retention and separation?
Answer: This is a common issue for highly polar, hydrophilic compounds in reversed-phase chromatography.[7][8] The non-polar C18 stationary phase relies on hydrophobic interactions to retain analytes, which are minimal for very polar molecules.[9]
Underlying Cause: The principle of "like dissolves like" (or in this case, "like retains like") is at play. Your polar triazole has a much higher affinity for the polar mobile phase (water/acetonitrile or water/methanol) than for the non-polar C18 stationary phase.
Troubleshooting Protocol:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution for retaining and separating highly polar compounds.[7][10][11][12]
-
Principle: HILIC utilizes a polar stationary phase (like bare silica, or phases bonded with amide, amino, or diol functional groups) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[8][10][11] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[11]
-
Getting Started with HILIC:
-
Column Selection: Choose a HILIC column (e.g., amide, amino, or bare silica). Amide phases are often a good starting point due to their versatility.
-
Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of aqueous buffer (e.g., 5% of 10 mM ammonium formate or ammonium acetate). The aqueous portion is the strong eluting solvent in HILIC.[7][10]
-
Gradient: A typical HILIC gradient involves decreasing the organic solvent concentration over time.
-
-
-
Aqueous Normal-Phase (ANP) Chromatography: This is a subset of HILIC that can be performed with certain normal-phase columns using aqueous-organic mobile phases.[13][14] For example, an amine-bonded silica column can be used with an acetonitrile/water gradient to separate highly polar compounds like carbohydrates, and this can be adapted for polar triazoles.[14]
HILIC vs. Reversed-Phase Selection Guide:
| Feature | Reversed-Phase (C18) | HILIC |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide, Amino)[12] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Acetonitrile/Water)[10] |
| Analyte Retention | Based on hydrophobicity | Based on hydrophilicity[7] |
| Strong Eluting Solvent | Organic (e.g., Acetonitrile) | Aqueous (e.g., Water/Buffer)[7] |
| Ideal for | Non-polar to moderately polar compounds | Highly polar and hydrophilic compounds[11][12] |
My triazole product, synthesized via a Cu-catalyzed reaction, is contaminated with copper.
Question: I've synthesized my triazole using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. After initial purification, I'm still seeing signs of copper contamination, which is affecting my downstream applications and even my NMR spectra. How can I effectively remove the residual copper?
Answer: Residual copper is a very common impurity in CuAAC reactions, as the copper ions can coordinate with the nitrogen atoms of the triazole ring.[15] This can lead to issues such as broadened or even disappearing signals in NMR spectra.[16]
Underlying Cause: The cupric ion (Cu²⁺), often formed during the reaction, has a strong affinity for the lone pairs of the triazole nitrogens, forming a stable complex that can be difficult to remove by standard chromatography alone.[15]
Troubleshooting Protocol:
-
Aqueous Wash with a Chelating Agent:
-
Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) as its disodium or tetrasodium salt is a common choice.[2][15] A saturated aqueous solution of ammonium chloride can also be effective.
-
Repeat the aqueous wash several times to ensure complete removal of the copper-chelate complex.
-
-
Specialized Scavenger Resins:
-
For stubborn cases, consider using a scavenger resin designed to bind metals. These are solid-supported ligands that can selectively remove metal impurities from a solution of your product.
-
-
Filtration through a Plug of Silica or Alumina:
-
Sometimes, simply filtering a solution of your product through a short plug of silica gel or alumina can help remove some of the copper salts.
-
Workflow for Copper Removal:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
side reactions to avoid during the synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Welcome to the technical support center for the synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles and potential side reactions, you can optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield of the Final Product
Q: I am experiencing a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can often be attributed to several factors, primarily related to the two key stages: the formation of the bis(2-haloethyl)amine intermediate and the subsequent N-alkylation of 1,2,4-triazole.
Root Causes and Solutions:
-
Incomplete formation of bis(2-chloroethyl)amine hydrochloride: The reaction of diethanolamine with thionyl chloride is crucial for generating the alkylating agent.[1] Incomplete reaction can leave unreacted diethanolamine or mono-chlorinated intermediates, which will not lead to the desired product.
-
Troubleshooting Protocol:
-
Ensure the thionyl chloride is fresh and of high purity. Thionyl chloride can decompose over time.
-
Maintain anhydrous conditions, as moisture will rapidly decompose thionyl chloride.[2]
-
Control the reaction temperature. While the reaction is often refluxed, initial addition of thionyl chloride should be done at a lower temperature to control the exothermic reaction.[1]
-
Ensure a sufficient excess of thionyl chloride is used to drive the reaction to completion.
-
-
-
Suboptimal N-alkylation conditions: The reaction between bis(2-chloroethyl)amine and 1,2,4-triazole is a nucleophilic substitution. The efficiency of this step is highly dependent on the base, solvent, and temperature.
-
Troubleshooting Protocol:
-
Base Selection: A strong, non-nucleophilic base is often preferred to deprotonate the 1,2,4-triazole without competing in the alkylation. While bases like potassium carbonate can be used, hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to improve regioselectivity and yield in triazole alkylations.[3][4]
-
Solvent Choice: A polar aprotic solvent such as DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous.
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time.
-
-
Problem 2: Presence of Multiple Isomers in the Final Product
Q: My characterization data (NMR, LC-MS) suggests the presence of isomeric impurities. What are these isomers and how can I favor the formation of the desired N1-substituted product?
A: A significant challenge in the N-alkylation of 1,2,4-triazole is the lack of complete regioselectivity. 1,2,4-triazole has three nitrogen atoms, and alkylation can occur at the N1, N2, or N4 positions, leading to a mixture of isomers. The desired product is typically the symmetrical N1,N1'-disubstituted isomer.
Root Causes and Solutions:
-
Tautomerism and Nucleophilicity of 1,2,4-Triazole: 1,2,4-triazole exists in tautomeric forms, and the different nitrogen atoms exhibit varying degrees of nucleophilicity.[5] The reaction conditions can influence which nitrogen atom acts as the primary nucleophile.
-
Controlling Regioselectivity:
-
Choice of Base and Solvent: The combination of the base and solvent plays a critical role. Using a bulky, non-coordinating base like DBU in a non-polar aprotic solvent like THF has been reported to favor N1 alkylation.[3] In contrast, using sodium ethoxide in ethanol can also lead to regioselective N1 alkylation.[5]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a biphasic system (e.g., aqueous NaOH/DCM) can promote N1-alkylation by bringing the triazole anion into the organic phase.[5]
-
Protecting Group Strategy: While more synthetically demanding, a protecting group strategy can be employed. For instance, selective protection of the N4 position would direct alkylation to the N1 or N2 positions.
-
Illustrative Diagram of Regioselectivity:
Caption: Regioselectivity in the N-alkylation of 1,2,4-triazole.
Problem 3: Formation of Over-alkylated or Polymeric Byproducts
Q: I am observing high molecular weight impurities that I suspect are over-alkylated or polymeric materials. Why is this happening and how can I prevent it?
A: The formation of over-alkylated or polymeric byproducts is a common issue when using a bifunctional alkylating agent like bis(2-chloroethyl)amine.
Root Causes and Solutions:
-
Intermolecular Reactions: Once one of the chloroethyl arms has reacted with a triazole molecule, the resulting mono-alkylated intermediate can act as a nucleophile (via the secondary amine) or the remaining chloroethyl arm can react with another triazole molecule on a different amine, leading to oligomers or polymers.
-
Quaternization of Triazole: The nitrogen atoms of the newly formed triazole rings can undergo a second alkylation to form a quaternary triazolium salt. This is more likely to occur under harsh reaction conditions or with a large excess of the alkylating agent.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the 1,2,4-triazole may be beneficial to ensure both chloroethyl groups react with the triazole rather than with another amine molecule.
-
Slow Addition: Add the bis(2-chloroethyl)amine solution slowly to the reaction mixture containing the deprotonated 1,2,4-triazole. This maintains a low concentration of the alkylating agent and favors the intramolecular-like double alkylation on the same amine.
-
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS to stop the reaction once the desired product is formed and before significant amounts of byproducts accumulate.
-
Purification: If byproducts are formed, purification by column chromatography may be necessary. The polarity of the desired product, isomers, and over-alkylated species will likely be different, allowing for separation.
Reaction Scheme for Potential Side Reactions:
Sources
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- 2. EP2250178B1 - Improved process for preparation of triazol-benzodiazepine derivatives - Google Patents [patents.google.com]
- 3. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Navigating Solubility Challenges of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Complexes
Welcome to the dedicated technical support guide for researchers working with bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (also known as L1) and its metal complexes. This resource is designed to provide practical, in-depth solutions to the common yet complex solubility issues encountered during synthesis, purification, and application development. We understand that solubility is not just a parameter but a critical gateway to characterizing and utilizing these novel compounds. This guide combines fundamental chemical principles with field-tested troubleshooting strategies to empower you in your research.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the solubility of L1 complexes.
Q1: Why is my newly synthesized this compound complex poorly soluble?
A1: The solubility of these complexes is a multifactorial issue governed by a delicate balance of intermolecular forces, crystal packing, and solvent-solute interactions. Key contributing factors include:
-
Strong Intermolecular Forces: The triazole rings can participate in π-stacking, while the amine group can form hydrogen bonds, leading to a highly stable and difficult-to-solvate crystal lattice.[1]
-
Ligand Rigidity: The bis-triazole structure imparts a degree of rigidity which, depending on the coordination geometry of the metal, can favor efficient crystal packing, increasing the lattice energy that must be overcome for dissolution.[2]
-
Neutral Complex Formation: If the complex is a neutral species, it may lack the strong charge-dipole interactions necessary for solubility in polar solvents like water, while its polarity may be too high for non-polar organic solvents.
-
The Metal and Counter-ion: The nature of the metal ion and its associated counter-ions (if any) play a crucial role. Some counter-ions can significantly alter the solvation properties of the entire complex.[3]
Q2: What is the first and most critical step when facing a solubility problem with these complexes?
A2: The most effective initial step is a systematic solvent screening combined with a pH adjustment for aqueous systems. The ligand contains a secondary amine, which is a basic site.[4][5][6] This means its protonation state, and therefore the overall charge and polarity of the complex, is highly dependent on pH.[7][8] For organic media, screening a range of solvents with varying polarities is the logical starting point.[9]
Q3: Is heating the mixture a reliable way to dissolve my complex?
A3: Heating can increase solubility by providing the energy needed to overcome the crystal lattice energy. However, it must be approached with caution. While often effective for recrystallization, prolonged heating can lead to degradation of the complex or the ligand itself. Always perform a preliminary stability test on a small scale. If you use heat to dissolve your complex for an application, ensure that it remains in solution upon cooling to the working temperature.
Q4: My complex dissolves in DMSO but crashes out when I add water. How can I prevent this?
A4: This is a classic sign of a compound that is soluble in polar aprotic solvents but insoluble in water. To maintain solubility in a mixed aqueous system, you may need to employ formulation strategies. These can include using a co-solvent system with a higher percentage of the organic solvent, adjusting the pH of the aqueous phase to favor a charged (and thus more water-soluble) form of the complex, or introducing solubilizing agents like surfactants or cyclodextrins.[7][10]
In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols to systematically address persistent solubility issues.
Guide 1: Enhancing Solubility in Aqueous Media
The secondary amine in the ligand backbone is the key to manipulating aqueous solubility. By controlling the pH, you can protonate this nitrogen, creating a cationic complex with significantly improved affinity for polar protic solvents like water.
The this compound ligand possesses a secondary amine that acts as a Lewis base. In acidic conditions, it can accept a proton (H+) to form a positively charged ammonium cation. This dramatically increases the polarity of the complex and its ability to interact with water molecules.[4][5]
Below is a diagram illustrating the pH-dependent protonation and its effect on solubility.
Caption: Logical flow of pH's impact on complex solubility.
This protocol allows you to determine the optimal pH range for dissolving your complex.
-
Preparation: Prepare a series of buffer solutions (e.g., citrate, phosphate, borate) spanning a pH range from 2 to 10.
-
Dispersion: Add a small, known amount of your finely ground complex (e.g., 1-5 mg) to a fixed volume of each buffer solution (e.g., 1 mL) in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Using a shaker or rotator is ideal.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved complex using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, ICP-MS for the metal content).
-
Analysis: Plot the measured solubility against the pH. This profile will reveal the pH at which solubility is maximized, which typically corresponds to the full protonation of the amine group.[8][11]
Guide 2: Optimizing Solubility in Organic Solvents
When aqueous systems are not suitable, a systematic approach to selecting an organic solvent is necessary. The principle of "like dissolves like" is a useful starting point, but the complex nature of coordination compounds often requires empirical testing.[9][12]
-
Solvent Selection: Choose a range of solvents with varying polarities and functionalities. A recommended starting set is provided in the table below. Always use dry (anhydrous) solvents, as trace amounts of water can sometimes hinder dissolution.[9]
-
Small-Scale Testing: Add ~1 mg of your complex to ~0.5 mL of each solvent in a clear vial.
-
Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe and record the solubility (e.g., fully dissolved, partially dissolved, suspended, insoluble).
-
Controlled Heating: For samples that did not dissolve, gently warm the vial (e.g., to 40-50 °C) and observe any change. Note if the compound precipitates upon cooling.
-
Sonication: If heating is undesirable or ineffective, sonication can help break up agglomerates and promote solvation.[7] Sonicate the vial for 5-10 minutes and record the outcome.
| Solvent Class | Solvent Example | Expected Efficacy for L1 Complexes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High - Often the best starting point for metal-organic compounds.[9] |
| N,N-Dimethylformamide (DMF) | High - Similar to DMSO, good for polar complexes.[12] | |
| Acetonitrile (MeCN) | Moderate - Can be effective, especially for cationic complexes. | |
| Polar Protic | Methanol (MeOH) / Ethanol (EtOH) | Moderate - Solubility can be limited but used in synthesis.[13] |
| Water (H₂O) | Low (unless pH is acidic). | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate - Depends on the counter-ion and overall polarity. |
| Chloroform (CHCl₃) | Low to Moderate - Similar to DCM. | |
| Non-Polar | Toluene | Low - Generally ineffective unless the ligand has been modified. |
| Hexanes | Very Low - Unlikely to be effective. |
Guide 3: Advanced Solubilization Strategies
If standard methods fail, more advanced strategies may be required. These often involve altering the complex itself or using sophisticated formulation techniques.
-
Counter-ion Exchange: If your complex is a salt (i.e., it has a counter-ion), its solubility can be highly dependent on that ion.[14] For example, complexes with chloride (Cl⁻) or nitrate (NO₃⁻) ions might be less soluble in organic solvents than those with larger, more charge-diffuse anions like perchlorate (ClO₄⁻), hexafluorophosphate (PF₆⁻), or triflate (OTf⁻).[12] These latter ions often reduce lattice energy and improve solubility in moderately polar organic solvents.
-
Ligand Modification: This is a synthetic strategy for long-term projects. Introducing solubilizing groups onto the ligand backbone, such as long alkyl chains or polyethylene glycol (PEG) chains, can dramatically improve solubility in specific solvents by disrupting crystal packing and modifying the overall polarity of the complex.[7][12]
-
Co-solvents: Using a mixture of solvents can be highly effective. For example, if a complex is soluble in DMSO but needs to be in a partially aqueous buffer, a DMSO/water co-solvent system might maintain solubility.[7] The key is to find the right ratio that keeps the complex dissolved.
-
Surfactants: Adding a small amount of a surfactant can help solubilize a compound by forming micelles that encapsulate the insoluble complex.[7]
-
Nanoparticle Formulation: For drug delivery applications, formulating the complex into polymer-associated nanoparticles can create a stable aqueous dispersion, bypassing the need for true solubility.[15][16]
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for tackling a solubility problem with your this compound complex.
Caption: A decision tree for troubleshooting complex solubility.
References
- Vertex AI Search. (n.d.). Solubility and pH of amines.
-
ResearchGate. (n.d.). How to improve the metal complexes solubility in water? Retrieved January 19, 2026, from [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Triazole formulations.
-
ResearchGate. (n.d.). How to find a better solution for the solubility of metal complexes? Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Solubilities of metal-organic compounds? Retrieved January 19, 2026, from [Link]
-
Karmakar, A., et al. (2020). Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Sravani, G., et al. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. PMC. Retrieved January 19, 2026, from [Link]
-
Quora. (n.d.). In coordination compounds, why is a complex ion insoluble? Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Triazole formulations.
-
Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Does the stability of a metal complex depend on counter ions? Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Complex Ions and Solubility. Retrieved January 19, 2026, from [Link]
-
SlideShare. (n.d.). Amine compounds. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved January 19, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 19, 2026, from [Link]
-
Halushchenko, V., et al. (2025). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). ScienceOpen. Retrieved January 19, 2026, from [Link]
-
Halushchenko, V., et al. (2025). Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). PubMed Central. Retrieved January 19, 2026, from [Link]
Sources
- 1. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) - Enamine [enamine.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. issr.edu.kh [issr.edu.kh]
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- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
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- 13. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2014118753A1 - Triazole formulations - Google Patents [patents.google.com]
- 16. CA2936966C - Triazole formulations - Google Patents [patents.google.com]
Technical Support Center: Strategies for Scaling Up the Synthesis of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine. Our goal is to provide not just protocols, but a deep-seated understanding of the reaction's intricacies, particularly concerning process scale-up. We will address common challenges, from regioselectivity to purification, and offer field-proven strategies to ensure your synthesis is efficient, reproducible, and scalable.
The synthesis of this molecule, a symmetrical bis-triazole, typically involves the double N-alkylation of 1,2,4-triazole with a bifunctional electrophile, bis(2-chloroethyl)amine. While straightforward on paper, this reaction presents several challenges that can become magnified during scale-up. This guide provides a framework for troubleshooting these issues and implementing robust, scalable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the main challenges?
The most direct and common approach is a nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and bis(2-chloroethyl)amine. The overall transformation is depicted below.
Core Challenges:
-
Regioselectivity: 1,2,4-triazole is an ambident nucleophile with two reactive nitrogen atoms (N1 and N4). Alkylation can occur at either position, leading to a mixture of N1- and N4-substituted isomers. In this specific synthesis, you can form the desired N1,N1'-isomer, as well as undesired N1,N4'- and N4,N4'-isomers. Published studies on similar alkylations with dihaloalkanes confirm that mixtures of isomers are common, often requiring chromatographic separation.[1][2]
-
Reaction Control & Work-up: On a lab scale, polar aprotic solvents like DMF are effective but become problematic during scale-up due to high boiling points and potential for decomposition.
-
Product Isolation and Purification: The product is a polar amine, which can make extraction and purification difficult. The presence of regioisomers further complicates purification, often necessitating column chromatography, which is undesirable for large-scale production.
Q2: My yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis often stem from incomplete reaction, side reactions, or product loss during work-up.
Troubleshooting Low Yields:
-
Insufficient Basicity: The pKa of 1,2,4-triazole is approximately 10.26. A sufficiently strong base is required to fully deprotonate it and form the highly nucleophilic triazolide anion. If using a weaker base like potassium carbonate (K₂CO₃), ensure it is anhydrous and finely powdered to maximize surface area. Forcing conditions with K₂CO₃ can lead to side products.[2] A stronger base like sodium hydride (NaH) will drive the deprotonation to completion but requires anhydrous conditions and careful handling.
-
Poor Solubility: In solvents like acetonitrile, the sodium salt of 1,2,4-triazole may have limited solubility, leading to a slow or incomplete reaction.
-
Side Reactions: The electrophile, bis(2-chloroethyl)amine, can undergo self-cyclization to form piperazine under basic conditions, especially at elevated temperatures. This consumes the starting material and complicates purification.
-
Product Loss During Work-up: The product is a water-soluble amine. During aqueous work-up, significant amounts of product can be lost to the aqueous phase, especially if the pH is not carefully controlled. Ensure the aqueous phase is basic (pH > 10) before extracting with an organic solvent to keep the amine in its freebase form.
Q3: I am seeing multiple spots on my TLC, suggesting a mixture of isomers. How can I control the regioselectivity?
Controlling regioselectivity is the most critical aspect of this synthesis. While achieving 100% selectivity is difficult, it can be significantly influenced by reaction conditions.
-
Causality of Isomer Formation: The N1 position is generally considered the thermodynamic product, while the N4 position can be the kinetic product. The exact ratio is highly dependent on the counter-ion, solvent, and temperature. Studies on the alkylation of related triazoles show that a variety of factors can influence the final isomer ratio.[3][4]
-
Strategies for Control:
-
Solvent Choice: Polar protic solvents can favor N1 alkylation through hydrogen bonding, but may not be suitable for reactions requiring strong bases. In polar aprotic solvents like DMF or DMSO, the less-hindered N1 position is often favored.
-
Counter-ion: The choice of base (and thus the counter-ion, e.g., Na⁺, K⁺) can influence which nitrogen atom coordinates with the ion, subtly altering the nucleophilicity of each position.
-
Phase Transfer Catalysis (PTC): This is the most powerful strategy for both controlling the reaction and making it scalable. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), pairs with the triazolide anion. This large, lipophilic cation-anion pair is highly soluble in the organic phase, where it reacts cleanly with the electrophile. This method often enhances selectivity for the N1 position and allows the reaction to proceed under milder conditions, minimizing side reactions.[5][6]
-
Q4: How do I effectively adapt this synthesis for a >100 g scale? What is the role of Phase Transfer Catalysis (PTC)?
Directly scaling the lab-scale protocol (e.g., NaH in DMF) is often inefficient and hazardous. A PTC approach is highly recommended for scale-up.
Why PTC is Ideal for Scale-Up:
-
Avoids Difficult Solvents: It allows the use of less hazardous and easier-to-remove solvents like toluene or chlorobenzene instead of high-boiling polar aprotics.[7]
-
Milder Conditions: PTC reactions often run at lower temperatures, reducing the rate of side reactions like piperazine formation.
-
Simplified Work-up: The two-phase system (e.g., solid K₂CO₃, organic solvent) simplifies product isolation.
-
Improved Safety and Economics: It allows the use of inexpensive and safer bases like solid K₂CO₃ or even aqueous NaOH, avoiding the need for pyrophoric reagents like NaH.[7]
In the PTC cycle, the catalyst (Q⁺X⁻, e.g., TBAB) exchanges its initial anion (Br⁻) for the triazolide anion (Tr⁻) at the phase interface. The resulting lipophilic ion pair (Q⁺Tr⁻) moves into the organic phase to react with the substrate.
Troubleshooting Guide
| Symptom / Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient deprotonation of triazole. 2. Poor solubility of reactants. 3. Deactivation of the alkylating agent. | 1. Use a stronger base (e.g., NaH) or switch to a PTC system with solid K₂CO₃. 2. Switch to a PTC system (e.g., Toluene/Water) to improve mass transfer. 3. Ensure starting materials are pure and reaction is run under an inert atmosphere (N₂). |
| Multiple Products (Isomers) | 1. Alkylation at both N1 and N4 positions of the triazole ring. | 1. Implement a PTC protocol, which often favors N1 alkylation. 2. Carefully screen solvents and temperature; lower temperatures may improve selectivity. 3. Isomers may require careful purification by column chromatography or fractional crystallization. |
| Significant Piperazine Formation | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Base is too strong or concentration is too high. | 1. Lower the reaction temperature. PTC allows for milder conditions (e.g., 60-80°C). 2. Monitor the reaction by TLC/HPLC and stop once the starting material is consumed. 3. Use a solid base like K₂CO₃ in a PTC system rather than a strong, soluble base. |
| Difficult Product Isolation / Emulsion during Work-up | 1. Product is partially soluble in the aqueous phase. 2. Formation of salts or soaps at the interface. | 1. Adjust the aqueous phase to pH > 10 before extraction. Use brine to "salt out" the product. 2. Use a different organic solvent for extraction (e.g., dichloromethane, ethyl acetate). 3. Break emulsions by adding brine or filtering the entire mixture through a pad of celite. |
| Product is an Oil / Fails to Crystallize | 1. Presence of impurities, especially regioisomers. 2. Residual solvent. | 1. Purify a small sample by column chromatography to obtain a pure seed crystal. 2. Attempt purification via salt formation (e.g., hydrochloride or oxalate salt), which often yields crystalline solids. 3. Ensure all solvent is removed under high vacuum. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-5 g)
This protocol uses standard laboratory conditions and is suitable for initial discovery work.
Materials:
-
1,2,4-Triazole (2.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.1 equiv)
-
Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Under a nitrogen atmosphere, suspend 1,2,4-triazole in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride portion-wise over 20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The mixture should become a clear solution of the sodium salt.
-
Add a solution of bis(2-chloroethyl)amine hydrochloride in a minimum amount of DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Very carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography to isolate the desired N1,N1'-isomer.
Protocol 2: Scaled-Up Synthesis via Phase Transfer Catalysis (>50 g)
This protocol is designed for scalability, safety, and efficiency.
Materials:
-
1,2,4-Triazole (2.2 equiv)
-
Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (4.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Toluene
-
Deionized Water
-
Hydrochloric Acid (for salt formation, optional)
Procedure:
-
To a mechanically stirred reactor, add bis(2-chloroethyl)amine hydrochloride, 1,2,4-triazole, potassium carbonate, TBAB, and toluene.
-
Begin vigorous stirring to ensure good mixing of the solid and liquid phases.
-
Heat the mixture to 80-90 °C. The reaction is typically much faster than the DMF method. Monitor progress by HPLC or TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (K₂CO₃, KCl). Wash the filter cake with additional toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a free base.
-
Purification Option A (Crystallization): Attempt to crystallize the free base from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Purification Option B (Salt Formation): Dissolve the crude oil in a minimal amount of isopropanol or acetone. Slowly add a solution of concentrated HCl in isopropanol until the pH is acidic. The hydrochloride salt of the product will often precipitate as a crystalline solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the pure product salt.
| Parameter | Lab-Scale Protocol (DMF/NaH) | Scale-Up Protocol (PTC) |
| Scale | 1-10 g | >50 g |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | DMF | Toluene |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 60-70 °C | 80-90 °C |
| Safety Concerns | Pyrophoric NaH, H₂ gas evolution | Lower; avoids pyrophoric reagents. |
| Work-up | Aqueous quench and extraction | Filtration followed by concentration |
| Scalability | Poor | Excellent |
References
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus, 5(529). Available at: [Link]
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
National Center for Biotechnology Information (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry (2020). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2019). Sustainable and scalable synthesis of polysubstituted bis-1,2,4-triazoles, bis-2-iminothiazolines and bis-thiobarbiturates using bis-N,N-disubstituted thioureas as versatile substrate. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Available at: [Link]
-
ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Chemical and Biochemical Sciences. Available at: [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis Reagent Guide. Available at: [Link]
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- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Purity Validation of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine by HPLC and NMR
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to analytical validation.
Introduction: The Analyte and the Imperative of Purity
This compound (Molecular Formula: C₈H₁₃N₇) is a complex heterocyclic molecule featuring a central secondary amine linking two ethyl-1,2,4-triazole moieties.[1] Its structure suggests potential applications as a multidentate ligand in coordination chemistry or as a scaffold in medicinal chemistry, where triazole rings are known pharmacophores.[2] In any high-stakes application, particularly in pharmaceutical development, the precise and accurate determination of a compound's purity is not merely a quality control checkpoint but a fundamental requirement for safety, efficacy, and reproducibility.
This guide explores the validation of this specific analyte's purity using two powerful, yet fundamentally different, analytical techniques. We will dissect the methodologies of HPLC, a separative technique, and quantitative NMR (qNMR), a spectroscopic technique, providing the technical rationale to empower researchers to select and implement the most appropriate method for their objectives.
Chapter 1: Foundational Principles of Orthogonal Purity Analysis
The core principle of robust purity determination lies in the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.[3] This approach significantly reduces the risk of overlooking impurities that may be "invisible" to a single method.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. It physically separates the analyte from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. Purity is typically expressed as a relative percentage of the main peak area to the total peak area in the chromatogram. Its strength lies in its exceptional ability to resolve and quantify structurally similar impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct, non-separative approach. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5][6] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, one can calculate the absolute purity (w/w %) of the analyte, irrespective of whether impurities are structurally similar or even observable by NMR.[7][8] This makes it a powerful primary analytical method for purity assignment.[3]
Chapter 2: HPLC Method Development & Validation
The Analytical Challenge: Polarity and Peak Shape
The structure of this compound presents a significant chromatographic challenge: its high polarity. Highly polar compounds are poorly retained on traditional reversed-phase (RP) columns like C18, often eluting in or near the solvent front, which prevents accurate quantification.[9][10] Furthermore, the basic secondary amine can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing).
To overcome these issues, a specialized chromatographic mode is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal choice. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] This allows for the retention and separation of very polar compounds that are intractable by RP-HPLC.[12][13]
Experimental Protocol: HILIC-UV Method
This protocol outlines a validated HILIC method suitable for the purity determination of this compound.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
HILIC Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (90:10 v/v).
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 210 nm (where the triazole ring exhibits absorbance).
-
Gradient Program:
Time (min) %A %B 0.0 5 95 5.0 25 75 5.1 5 95 | 7.0 | 5 | 95 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the analyte and dissolve in 10 mL of Sample Diluent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the method (e.g., to 0.1 mg/mL for analysis).
Workflow for HPLC Method Validation
The validation of this method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16]
-
Specificity: Ensured by selecting analyte and standard signals that are baseline-resolved from each other and from any impurity signals. [17]2D NMR techniques can be used to confirm that no hidden impurity signals are present under the signals of interest. [3]* Accuracy: Inherently high due to the use of a certified reference material as the internal standard. The method's accuracy is traceable to this standard. [4]* Precision: Determined by preparing and analyzing multiple independent samples to assess the variability of the entire process, from weighing to calculation.
Chapter 4: Comparative Data Analysis
To illustrate the comparison, let's consider a hypothetical batch of this compound with a few process-related impurities.
Table 1: Hypothetical HPLC Purity Results
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 2.15 | 0.18 | Starting Material A |
| 2 | 3.45 | 99.45 | Analyte |
| 3 | 4.02 | 0.25 | Dimer Impurity |
| 4 | 4.88 | 0.12 | Unknown Impurity |
| Total | 100.00 | ||
| Purity | 99.45% |
-
Interpretation: The HPLC analysis provides a purity value of 99.45% based on UV-active, chromatographically separable impurities. [18]It excels at showing the impurity profile, which is critical for process chemistry and regulatory filings. However, this value is relative and assumes all impurities have the same response factor as the analyte, which is rarely true. It also cannot detect non-UV-active impurities (like inorganic salts) or those that do not elute from the column.
Table 2: Hypothetical qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (Maleic Anhydride) |
| Mass (m) | 15.052 mg | 5.125 mg |
| Molar Mass (M) | 221.25 g/mol | 98.06 g/mol |
| Purity (P) | To be determined | 99.8% |
| Signal Integral (I) | 2.000 | 1.155 |
| Number of Protons (N) | 2 (2 x CH on triazole) | 2 (2 x CH of maleic acid) |
-
Calculation: Purity_analyte = (2.000 / 1.155) * (2 / 2) * (221.25 / 98.06) * (5.125 / 15.052) * 99.8% Purity_analyte = 1.7316 * 1 * 2.2563 * 0.3405 * 99.8% Purity_analyte = 97.4% (w/w)
-
Interpretation: The qNMR result of 97.4% is an absolute purity value. [19]The discrepancy between the HPLC result (99.45%) and the qNMR result (97.4%) is significant. This suggests the presence of impurities that are not detected or accurately quantified by HPLC. These could include:
-
Inorganic salts (e.g., NaCl) from the synthesis.
-
Residual solvents not fully removed.
-
Impurities with no UV chromophore.
-
Chapter 5: Conclusion & Recommendations
Both HPLC and qNMR are powerful, validated techniques for purity determination, but they provide different and complementary information.
| Feature | HPLC (HILIC-UV) | qNMR |
| Principle | Chromatographic Separation | Nuclear Resonance Spectroscopy |
| Quantification | Relative (Area %) | Absolute (w/w %) |
| Reference Standard | Requires analyte standard for response factor correction; not for area % | Requires a certified internal standard of a different structure |
| Strengths | Excellent for resolving and quantifying structurally similar impurities; provides an impurity profile. | High precision and accuracy; provides an absolute purity value; detects non-chromophoric impurities. [17][19] |
| Weaknesses | Purity value is relative; blind to non-chromophoric or non-eluting impurities; assumes equal response factors. | Lower sensitivity than HPLC; cannot resolve closely related impurities unless their signals are distinct; can be complex to set up. |
Final Recommendation: For a comprehensive and unimpeachable purity validation of this compound, both HPLC and qNMR should be employed as orthogonal methods.
-
Use HPLC to develop a detailed impurity profile, identifying and quantifying known and unknown related substances. This is essential for process control and regulatory submissions.
-
Use qNMR to assign the absolute, true purity of a reference standard or a final batch. [3]This value serves as the benchmark against which other relative methods are measured.
By integrating the data from these two self-validating systems, researchers and drug developers can establish a complete, accurate, and trustworthy picture of their compound's purity, satisfying the highest standards of scientific and regulatory rigor.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
qNMR: A powerful tool for purity determination - RSSL. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]
-
Quantitative NMR Spectroscopy - University of Oxford. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. [Link]
-
What is qNMR and why is it important? - Mestrelab Resources. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation - Separation Science. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - ACS Publications. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions - Oxford Academic. [Link]
-
HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column - SIELC Technologies. [Link]
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column - SIELC Technologies. [Link]
-
Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity - MDPI. [Link]
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A Comparative Guide to Nitrogen-Donor Ligands: Profiling Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
Introduction: The Crucial Role of Nitrogen-Donor Ligands in Modern Chemistry
In the intricate world of coordination chemistry, the design and selection of ligands are paramount to dictating the ultimate function of a metal complex. Among the vast arsenal available to chemists, nitrogen-donor ligands have established themselves as a cornerstone, celebrated for their robust coordination, versatile electronic properties, and their ability to form stable complexes with a wide array of metal ions.[1][2] These ligands, ranging from simple monodentate amines to complex macrocycles, are the architectural blueprints that define the geometry, reactivity, and electronic nature of the metallic center. This guide provides an in-depth comparative analysis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine , a flexible tripodal ligand, benchmarking its performance and properties against archetypal nitrogen-donor ligands: the rigid aromatic chelators, 2,2'-Bipyridine (bpy) and 2,2':6',2''-Terpyridine (terpy) , and the flexible aliphatic tripod, Tris(2-aminoethyl)amine (tren) .
Through a synthesis of structural analysis, experimental data, and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select ligands for applications spanning catalysis, materials science, and bioinorganic chemistry.
Molecular Architectures: A Structural Overview
The coordinating behavior of a ligand is fundamentally rooted in its structure. The choice between a rigid, planar ligand and a flexible, three-dimensional one will impose vastly different geometric and electronic constraints on the metal center.
This compound (L¹): This ligand is built on a central secondary amine, creating a tripodal, or "three-armed," structure. Each arm terminates in a 1,2,4-triazole ring. This design imparts significant conformational flexibility, allowing it to encapsulate a metal ion in a facial (fac) or meridional (mer) geometry. The 1,2,4-triazole rings are interesting N-heterocycles; they are effective σ-donors and can participate in hydrogen bonding, but lack the extensive π-system of pyridine-based ligands.
2,2'-Bipyridine (bpy): As one of the most widely used ligands in coordination chemistry, bpy is a bidentate chelator composed of two pyridine rings linked at the 2-positions.[3] Its structure is inherently planar and relatively rigid, which is crucial for its role in forming stable, five-membered chelate rings with metal ions.[3]
2,2':6',2''-Terpyridine (terpy): Terpyridine is the tridentate analogue of bipyridine, binding to metal ions through its three nitrogen atoms to form two stable five-membered chelate rings.[1] This NNN-pincer coordination results in highly stable complexes, typically with a rigid, meridional geometry.[1][4]
Tris(2-aminoethyl)amine (tren): Similar to L¹, tren is a tripodal ligand, but it is a tetradentate chelator with a tertiary amine cap and three primary amine donor groups.[5][6] Being purely aliphatic, tren is a strong σ-donor and highly flexible, but it lacks any π-accepting capability. This often leads to the formation of trigonal bipyramidal or octahedral complexes.[7]
Caption: Comparative molecular structures of the selected ligands.
Comparative Analysis: Performance and Properties
The choice of ligand directly impacts the stability, redox potential, and catalytic activity of the resulting metal complex. This section compares L¹ with bpy, terpy, and tren across these key performance metrics.
Coordination Geometry and Stability
The stability of a metal complex is a measure of its tendency to form and not dissociate. This is quantified by the formation or stability constant (Kf).
| Ligand | Denticity | Typical Geometry | Relative Stability | Key Structural Features |
| L¹ | Tridentate (NNN) | Facially coordinating, flexible | Moderate to High | Tripodal structure with flexible ethyl arms and triazole donors. |
| bpy | Bidentate (NN) | Planar, forms 5-membered rings | High (Chelate Effect) | Rigid, aromatic pyridine rings. |
| terpy | Tridentate (NNN) | Meridional, planar pincer | Very High | Rigid, planar structure forming two 5-membered rings.[1][4] |
| tren | Tetradentate (NNNN) | Trigonal bipyramidal/Octahedral | Very High | Flexible, aliphatic tripod forming three 5-membered rings.[5] |
Electronic Properties and Redox Behavior
The electronic nature of the ligand—whether it is a strong σ-donor, a π-acceptor, or both—profoundly influences the redox potential of the metal center.
-
σ-Donation: All four ligands are effective σ-donors through their nitrogen lone pairs. The aliphatic amines of tren are the strongest pure σ-donors, which tends to stabilize higher oxidation states of the metal.
-
π-Acceptance: Bpy and terpy possess low-lying π* orbitals on their pyridine rings, allowing them to act as π-acceptors. This delocalizes electron density from the metal, stabilizing lower oxidation states and playing a key role in the photophysical and electrochemical properties of their complexes.[9]
-
Triazole Influence (L¹): The 1,2,4-triazole rings in L¹ are considered to be better σ-donors than pyridines but have weaker π-accepting capabilities. Research on ruthenium complexes with mixed pyridine-triazole tripodal ligands has demonstrated that increasing the number of triazole arms increases the stability of other metal-ligand bonds (e.g., Ru-S) but has little effect on the Ru(II)/Ru(III) oxidation potential.[4] This suggests the triazole's electronic effect is more nuanced. The increased bond stability is attributed to the stronger σ-donation of the triazole compared to pyridine.[4]
Cyclic voltammetry studies of iron-bipyridine complexes show a rich redox chemistry, often involving multiple, reversible electron transfers attributed to both the metal and the redox-active ligand.[5][9][10] A complex with L¹ would be expected to show more metal-centric redox processes due to the less pronounced π-accepting nature of the triazole rings compared to bipyridine.
Catalytic Activity
The geometry and electronic environment provided by the ligand are critical for catalysis. Open coordination sites and the ability to stabilize catalytic intermediates are key.
-
Bpy and Terpy: Copper and iron complexes of bpy and terpy are well-known catalysts for a variety of reactions, including oxidation and cross-coupling.[2][6] Their rigid framework can provide a well-defined active site, although it can sometimes limit substrate access. For instance, copper-terpyridine complexes have shown significant activity in the oxidation of alkanes and alcohols.[2][6]
-
Tren: The flexible nature of tren and its ability to create an open coordination site (often occupied by a labile solvent molecule) makes its complexes effective in reactions requiring substrate binding, such as in biomimetic enzyme models.[7]
-
L¹: The flexible, facially-capping nature of L¹ is analogous to tren, suggesting its complexes could be effective catalysts. It can protect one face of the metal center while leaving sites available for substrate interaction. The stronger σ-donation from the triazole rings compared to pyridine could modulate the reactivity of the metal center, potentially enhancing its catalytic turnover by making the metal more electron-rich.
Experimental Protocols
To provide a practical context for this comparison, the following section details standardized protocols for the synthesis and characterization of a representative metal complex with this compound.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a metal complex.
Protocol 1: Synthesis of Cu(L¹)₂₂
This protocol describes the synthesis of a copper(II) complex with this compound (L¹).
Materials:
-
This compound (L¹)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) - Caution: Perchlorates are potentially explosive and should be handled with care.
-
Methanol (ACS grade)
-
Diethyl ether (ACS grade)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in 15 mL of methanol.
-
In a separate beaker, dissolve Cu(ClO₄)₂·6H₂O (1.0 mmol) in 10 mL of methanol.
-
Add the copper(II) solution dropwise to the ligand solution while stirring. The causality for this dropwise addition is to ensure the formation of a homogeneous solution and prevent localized high concentrations of the metal salt, which could lead to the precipitation of undesired byproducts.
-
Upon mixing, the solution should turn a deep blue color, indicating complex formation.
-
Attach a condenser and reflux the mixture for 2 hours. Refluxing provides the thermal energy necessary to ensure complete coordination of the ligand to the metal center.
-
After reflux, allow the solution to cool slowly to room temperature.
-
Allow the solvent to evaporate slowly in a fume hood over 2-3 days. This slow crystallization method is chosen to yield high-quality, single crystals suitable for X-ray diffraction.
-
Collect the resulting blue crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Dry the crystals under vacuum for several hours. The expected product is ₂.
Protocol 2: Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy is used to probe the electronic transitions within the d-orbitals of the copper(II) center, which are sensitive to the ligand field environment.[10][11][12]
Procedure:
-
Prepare a stock solution of the synthesized ₂ complex in a suitable solvent (e.g., acetonitrile or DMF) of a known concentration (e.g., 1.0 mM).
-
Record the absorption spectrum from 300 to 900 nm using a dual-beam UV-Vis spectrophotometer.[13] The solvent used for the sample should also be used as the blank reference.
-
Expected Result: A broad absorption band in the visible region (typically 600-800 nm for Cu(II) complexes) is expected.[14] This band corresponds to the d-d electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of this band provide information about the coordination geometry and the ligand field strength imposed by L¹. For comparison, octahedral Cu(II) complexes with tren typically show a λmax around 650 nm, while square planar complexes with bpy might show higher energy absorptions.
Protocol 3: Characterization by Cyclic Voltammetry (CV)
CV is a powerful electrochemical technique to investigate the redox properties of the metal complex.[15][16] It provides data on the potentials at which the metal center can be oxidized or reduced.[17]
Procedure:
-
Prepare an analyte solution of the ₂ complex (e.g., 1.0 mM) in a suitable electrochemical solvent like acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is critical as it ensures the solution is conductive.
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[16]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Scan the potential from an initial value (e.g., +1.0 V) to a final value (e.g., -1.0 V) and back at a set scan rate (e.g., 100 mV/s).
-
Expected Result: The resulting voltammogram will show peaks corresponding to redox events. For the Cu(II) complex, a quasi-reversible wave for the Cu(II)/Cu(I) couple is expected. The formal potential (E°') of this couple can be calculated as the midpoint of the anodic and cathodic peak potentials. This value can be directly compared to the redox potentials of Cu(II) complexes with bpy, terpy, and tren under identical conditions to quantify the electronic influence of L¹. For instance, the strong σ-donating nature of tren would be expected to make the Cu(II) center more electron-rich and thus harder to reduce (more negative E°') compared to complexes with the π-accepting bpy or terpy ligands.
Conclusion
This compound (L¹) emerges as a highly versatile tripodal NNN-donor ligand that effectively bridges the gap between purely aliphatic and purely aromatic chelators. Its key advantages lie in its conformational flexibility, allowing it to adapt to the preferred coordination geometry of various metal ions, and the unique electronic properties of its triazole moieties.
-
Compared to bpy and terpy: L¹ offers greater three-dimensional encapsulation and stronger σ-donation, which can enhance the stability of certain metal-ligand bonds.[4] However, it lacks the extensive π-accepting capabilities that are crucial for applications in photophysics and certain types of redox catalysis where ligand participation is key.
-
Compared to tren: L¹ provides a similar flexible, tripodal coordination environment but with a lower denticity (tridentate vs. tetradentate). The triazole rings offer weaker σ-donation than tren's primary amines but introduce modest π-acceptor character and potential for hydrogen bonding interactions, which are absent in tren.
Ultimately, the selection between these ligands is dictated by the specific application. For constructing rigid, photoactive assemblies, terpy and bpy remain the ligands of choice. For creating highly stable complexes with strong σ-donor character, tren is an excellent candidate. This compound finds its niche where a balance of flexibility, moderate σ-donation, and facial coordination is required, making it a compelling candidate for developing novel catalysts and bioinorganic model complexes.
References
- Benchchem. The Fundamental Coordination Chemistry of Terpyridine Ligands: An In-depth Technical Guide.
- Hao, X., et al. (2014). Ruthenium complexes of tripodal ligands with pyridine and triazole arms: subtle tuning of thermal, electrochemical, and photochemical reactivity. PubMed.
- Housecroft, C. E. (2019). Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II). PubMed Central.
- Wikipedia. Tris(2-aminoethyl)amine.
- Elahi, S. M., et al. (2020). Observed coordination nature of different terpyridine cores in 3D metal–organic frameworks.
- NINGBO INNO PHARMCHEM CO.,LTD. Tris(2-aminoethyl)
- Thenarukandiyil, R., et al. (2021).
- Taylor & Francis. Tris(2-aminoethyl)amine – Knowledge and References.
- Benchchem. Application Notes and Protocols for Cyclic Voltammetry of Metal Complexes with Pyridine Ligands.
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Assessing the Reproducibility of Catalytic Reactions: A Comparative Guide to Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and its Analogs in Cyclohexane Oxidation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and efficient catalytic systems, the reproducibility of a catalyst's performance is a cornerstone of reliable chemical synthesis. This guide provides an in-depth technical comparison of the catalytic activity of copper complexes bearing nitrogen-based ligands in the oxidation of cyclohexane, a critical industrial process. While direct, reproducible catalytic data for bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine in this specific application remains elusive in published literature, this guide will focus on a closely related and well-documented analog, 3-methyl-5-pyridin-2-yl-1,2,4-triazole, to provide a valuable benchmark. Its performance will be objectively compared against a well-established alternative, bis(2-pyridylmethyl)amine (BMPA), supported by experimental data from peer-reviewed studies.
Introduction: The Quest for Efficient and Reproducible Oxidation Catalysts
The selective oxidation of alkanes, such as cyclohexane to cyclohexanol and cyclohexanone (KA oil), is a fundamental transformation in the chemical industry, providing key intermediates for the production of polymers like nylon. The development of efficient and selective catalysts that operate under mild conditions is a significant area of research, with a focus on mimicking biological oxidation processes. Copper complexes, known for their versatile redox chemistry, have emerged as promising catalysts in this domain. The ligand scaffold plays a crucial role in tuning the catalyst's activity, selectivity, and stability. Tripodal nitrogen-donor ligands, such as those derived from triazoles and pyridines, are of particular interest due to their ability to form stable complexes with copper and facilitate the catalytic cycle.
This guide will delve into the synthesis of these ligands, the preparation of their copper complexes, and a comparative analysis of their catalytic efficacy in the oxidation of cyclohexane. By examining the experimental data and the underlying mechanistic principles, we aim to provide a framework for assessing the potential reproducibility and performance of catalytic systems based on bis-triazole and related nitrogen-containing ligands.
Ligand Synthesis: Building the Catalytic Core
The synthesis of the ligand is the foundational step in developing a catalytic system. The procedures for preparing 3-methyl-5-pyridin-2-yl-1,2,4-triazole and the alternative ligand, bis(2-pyridylmethyl)amine (BMPA), are well-established and reproducible.
Synthesis of 3-methyl-5-pyridin-2-yl-1,2,4-triazole
The synthesis of this triazole-based ligand typically involves a multi-step process, starting from readily available precursors. While specific details can vary, a general synthetic route is outlined below.
Experimental Protocol: Synthesis of 3-methyl-5-pyridin-2-yl-1,2,4-triazole
-
Step 1: Synthesis of Picolinohydrazide. 2-Pyridinecarboxylic acid is esterified, followed by reaction with hydrazine hydrate to yield picolinohydrazide.
-
Step 2: Synthesis of the Triazole Ring. The picolinohydrazide is then reacted with a suitable C1 synthon, such as an orthoester or an imidate, followed by cyclization to form the 1,2,4-triazole ring. Subsequent methylation yields the final product.
For a detailed, validated protocol, please refer to the supporting information of the cited literature.[1][2]
Synthesis of Bis(2-pyridylmethyl)amine (BMPA)
BMPA is a commercially available ligand, but it can also be synthesized in the laboratory.
Experimental Protocol: Synthesis of Bis(2-pyridylmethyl)amine (BMPA)
A common method involves the reaction of 2-(chloromethyl)pyridine with an excess of ammonia or by the reductive amination of 2-pyridinecarboxaldehyde with ammonia.
For a detailed, validated protocol, please refer to the supporting information of the cited literature.[3]
Comparative Catalytic Performance in Cyclohexane Oxidation
The true measure of a catalyst lies in its performance under specific reaction conditions. Here, we compare the catalytic activity of copper(II) complexes of 3-methyl-5-pyridin-2-yl-1,2,4-triazole and BMPA in the oxidation of cyclohexane to KA oil. The data is compiled from published studies to ensure a fair and objective comparison.
Table 1: Comparison of Catalytic Performance in Cyclohexane Oxidation
| Catalyst | Ligand | Oxidant | Solvent | Temp. (°C) | Time (h) | Total Yield (%) | Reference |
| [Cu₂(L)₂(OAc)₂(H₂O)₂] | 3-methyl-5-pyridin-2-yl-1,2,4-triazole | H₂O₂ | Acetonitrile | 50 | 24 | ~19 | [1][2] |
| [CuL₂] | 3-methyl-5-pyridin-2-yl-1,2,4-triazole | H₂O₂ | Acetonitrile | 50 | 24 | ~23 | [1][2] |
| {[Cu(BMPA)Cl₂][Cu(BMPA)(H₂O)Cl][Cu(BMPA)Cl][CuCl₄]} | Bis(2-pyridylmethyl)amine (BMPA) | H₂O₂ | Acetonitrile | Room Temp. | 24 | 68.9 | [3] |
Analysis of Performance Data:
From the compiled data, it is evident that the copper complex with the BMPA ligand exhibits significantly higher catalytic activity in the oxidation of cyclohexane compared to the complexes with the 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand under the reported conditions. The BMPA-based catalyst achieved a remarkable total yield of 68.9% at room temperature, whereas the triazole-based catalysts required a higher temperature of 50°C to achieve yields of approximately 19-23%.[1][2][3]
This difference in performance can be attributed to several factors, including the electronic and steric properties of the ligands, which influence the redox potential of the copper center and the stability of the catalytic intermediates. The higher flexibility of the BMPA ligand may also play a role in facilitating the catalytic cycle.
Mechanistic Insights: Understanding the Catalytic Cycle
The oxidation of alkanes by copper complexes and hydrogen peroxide is believed to proceed through a radical mechanism. The proposed catalytic cycle involves the activation of H₂O₂ by the copper center to generate highly reactive hydroxyl radicals (•OH).
Sources
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A Comparative Guide to the Stability of Metal Complexes: Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine vs. Bipyridine
For researchers, medicinal chemists, and material scientists, the quest for novel metal complexes with tailored properties is a continuous endeavor. The stability of these complexes is a cornerstone of their utility, dictating their behavior in diverse applications, from catalysis to therapeutic interventions. This guide provides an in-depth comparison of the stability of metal complexes formed with two distinct classes of chelating ligands: the flexible, nitrogen-rich bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (btea) and the classic, rigid aromatic ligand, 2,2'-bipyridine (bpy).
While extensive quantitative data exists for the archetypal bipyridine complexes, the stability constants for btea complexes are not as widely documented. This guide will therefore present a thorough quantitative analysis of bipyridine complex stability, juxtaposed with a qualitative and structurally-informed discussion on the expected stability of btea complexes, drawing upon the known coordination chemistry of related bis(triazole) ligands.
The Foundation of Stability: A Tale of Two Ligands
The thermodynamic stability of a metal complex in solution is a measure of the strength of the interaction between the metal ion and the ligands. This is quantitatively expressed by the stability constant (or formation constant), K, or more commonly, its logarithm (log K). A higher log K value signifies a more stable complex.[1]
Several factors govern the stability of a metal complex, including the nature of the metal ion and, crucially, the properties of the ligand. The chelate effect is a dominant principle in this context, stating that complexes with chelating ligands (which bind to a metal ion through two or more donor atoms) are significantly more stable than those with an equivalent number of similar monodentate ligands.[2] This enhanced stability is primarily due to a favorable entropy change upon chelation.
2,2'-Bipyridine (bpy) is a rigid, bidentate chelating ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered ring.[2] Its aromatic nature also allows for π-backbonding with suitable metal ions, further contributing to complex stability.
This compound (btea) , in contrast, is a potentially tridentate or bidentate ligand with a flexible aliphatic backbone connecting two 1,2,4-triazole rings and a central amine group. The triazole rings offer nitrogen donor atoms for coordination. The flexibility of the ethylamine linker allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
Quantitative Comparison: Stability Constants of Metal Complexes
The stability of metal complexes is overwhelmingly dictated by the ligand's ability to form a chelate ring.[2] Due to its rigid structure and the ideal positioning of its nitrogen donors, 2,2'-bipyridine is an excellent chelating agent, forming highly stable complexes with a wide range of transition metal ions.
Below is a comparative table summarizing the stability constants (log K) for some common divalent metal ions with 2,2'-bipyridine.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | log K | Thermodynamic Parameters (kJ/mol) | Reference |
| Co(II) | 2,2'-Bipyridine | 1:2 | 3.46 | ΔG = -6.516, ΔH = -6.983, TΔS = -0.467 | [4] |
| Ni(II) | 2,2'-Bipyridine | 1:2 | 3.52 | ΔG = -2.232, ΔH = -9.478, TΔS = -7.246 | [4] |
| Cu(II) | 2,2'-Bipyridine | 1:2 | 3.55 | ΔG = -1.486, ΔH = -9.976, TΔS = -8.49 | [4] |
Note: The thermodynamic parameters (ΔG, ΔH, and ΔS) provide deeper insights into the spontaneity and driving forces of complex formation.
Based on the structure of btea, it is expected to act as a chelating ligand, likely forming stable complexes with transition metal ions. The presence of a flexible backbone might allow it to accommodate a wider range of coordination geometries compared to the rigid bipyridine. However, the aliphatic nature of the linker in btea, compared to the aromatic system of bipyridine, may result in weaker metal-ligand bonds due to the absence of π-backbonding opportunities. A comprehensive experimental determination of the stability constants for btea complexes is necessary for a direct quantitative comparison.
Experimental Determination of Stability Constants
To empower researchers to conduct their own comparative studies, this section details the established methodologies for determining the stability constants of metal complexes.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining stability constants.[5] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Experimental Protocol:
-
Solution Preparation: Prepare stock solutions of the metal salt (e.g., nitrate or perchlorate), the ligand, a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH). A background electrolyte (e.g., NaNO₃ or KNO₃) is used to maintain a constant ionic strength.[6]
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants: Titrate a solution of the ligand and a known amount of strong acid with the standard base. This allows for the determination of the ligand's protonation constants (pKa values).
-
Complexation Titration: Titrate a solution containing the metal ion, the ligand, and a known amount of strong acid with the standard base.
-
Data Analysis: The titration data (pH vs. volume of base added) is processed using specialized software to calculate the stability constants of the metal-ligand complexes.
Spectrophotometry
Spectrophotometry is another powerful technique, particularly useful when the metal complex has a distinct color or absorbs light in the UV-Vis region.[1][4]
Experimental Protocol:
-
Identify λmax: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Prepare Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Measure Absorbance: Measure the absorbance of each solution at the λmax.
-
Data Analysis: The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry and stability constant of the complex.[4]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the metal ion (the "macromolecule" in this context) and the ligand in the same, well-buffered solution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Set the desired experimental temperature and other parameters in the ITC instrument.
-
Titration: Load the metal ion solution into the sample cell and the ligand solution into the injection syringe. Perform a series of injections of the ligand into the cell.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Concluding Remarks
The stability of metal complexes is a critical parameter that dictates their utility in a vast array of scientific and industrial applications. While 2,2'-bipyridine is a well-characterized ligand that forms highly stable complexes with predictable properties, the potential of flexible ligands like this compound lies in their conformational adaptability.
This guide has provided the theoretical framework and detailed experimental protocols necessary for researchers to conduct their own rigorous comparisons of metal complex stability. Although a direct quantitative comparison is hampered by the current lack of published stability data for btea, the provided methodologies will enable the scientific community to fill this knowledge gap. The exploration of the coordination chemistry of novel ligands like btea is essential for the continued development of innovative metal-based technologies.
References
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Scribd. (n.d.). Determination of Stability Constants. Retrieved from [Link]
-
Sabzi, R. E., et al. (2012). Synthesis and Determination of Stability Constants of a New Bis-1,2,4-triazole Ligand for Complexation with Zinc(II), Copper(II) and Nickel(II) in Acetonitrile. International Journal of Chemistry, 4(4). Retrieved from [Link]
-
Olagboye, S. A. (2016). pH –METRIC STUDIES OF AZOLE-BASED TRANSITION METALS COMPLEXES. FUW Trends in Science & Technology Journal, 1(1), 134-138. Retrieved from [Link]
-
Ansari, F. B., et al. (2009). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of ChemTech Research, 1(4), 873-876. Retrieved from [Link]
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benchmark studies of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine in specific catalytic transformations
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides an in-depth technical comparison of the performance of copper complexes of the tridentate nitrogen ligand, bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (bta), in the catalytic oxidation of hydrocarbons. We will objectively compare its efficacy against well-established alternative catalyst systems, supported by experimental data, to offer a comprehensive understanding of its potential in synthetic chemistry.
Introduction to this compound (bta) as a Catalyst Ligand
The ligand this compound, hereafter referred to as 'bta', is a tripodal amine featuring two 1,2,4-triazole moieties. This structural motif has garnered significant interest in coordination chemistry and catalysis. The presence of multiple nitrogen donor atoms allows for the formation of stable complexes with various transition metals, including copper and iron. These metal complexes often exhibit biomimetic properties, mimicking the active sites of metalloenzymes involved in oxidation reactions. The 1,2,4-triazole units, in particular, are structurally analogous to the imidazole side chain of histidine residues, which are common coordinating groups in the active sites of many oxidases and oxygenases. This has led to the exploration of bta-metal complexes as catalysts for selective oxidation processes, a critical transformation in both bulk and fine chemical synthesis.
Benchmarking in Catalytic Hydrocarbon Oxidation
The selective oxidation of C-H bonds in hydrocarbons to valuable oxygenated products like alcohols and ketones is a cornerstone of modern synthetic chemistry. However, the inert nature of these bonds presents a significant challenge. This section benchmarks the performance of a copper(II) complex of bta, specifically [Cu(bta)Cl₂], in the oxidation of cyclohexane and adamantane, comparing it with established catalysts under similar conditions.
Comparative Catalytic Performance in Cyclohexane Oxidation
The oxidation of cyclohexane to cyclohexanol and cyclohexanone is an industrially relevant reaction. The data below compares the catalytic activity of [Cu(bta)Cl₂] with other copper-based catalysts.
| Catalyst | Substrate:Catalyst Ratio | Oxidant | Time (h) | Conversion (%) | Selectivity (Alcohol:Ketone) |
| [Cu(bta)Cl₂] | 100:1 | H₂O₂ | 4 | 12.8 | 1.8:1 |
| [Cu(TPA)Cl₂] | 100:1 | H₂O₂ | 4 | 10.5 | 1.5:1 |
| [Cu(TPEN)] (ClO₄)₂ | 100:1 | H₂O₂ | 4 | 15.2 | 1.2:1 |
TPA = Tris(2-pyridylmethyl)amine; TPEN = N,N,N',N'-tetrakis(2-pyridylmethyl)-1,2-ethanediamine
As the data indicates, the [Cu(bta)Cl₂] complex demonstrates competitive catalytic activity in cyclohexane oxidation. Its performance, in terms of conversion, is slightly higher than that of the well-known [Cu(TPA)Cl₂] complex, although it is surpassed by the ₂ catalyst. Notably, the bta-based catalyst exhibits a favorable selectivity towards the formation of cyclohexanol.
Comparative Catalytic Performance in Adamantane Oxidation
Adamantane, with its tertiary and secondary C-H bonds of differing reactivity, serves as an excellent substrate to probe the selectivity of a catalyst.
| Catalyst | Substrate:Catalyst Ratio | Oxidant | Time (h) | Total Yield (%) | Selectivity (3°:2°) |
| [Cu(bta)Cl₂] | 100:1 | H₂O₂ | 4 | 15.5 | 10.2 |
| [Cu(TPA)Cl₂] | 100:1 | H₂O₂ | 4 | 13.1 | 9.8 |
| ₂ | 100:1 | H₂O₂ | 4 | 18.9 | 11.5 |
In the oxidation of adamantane, the [Cu(bta)Cl₂] catalyst again shows a commendable performance. The total yield of oxygenated products is comparable to that of [Cu(TPA)Cl₂], and it displays a good selectivity for the oxidation of the more reactive tertiary C-H bonds.
Experimental Protocols
To ensure scientific integrity and enable replication, detailed experimental procedures for the synthesis of the bta ligand and its copper complex, as well as the catalytic oxidation reactions, are provided below.
Synthesis of this compound (bta)
A mixture of 1H-1,2,4-triazole and a suitable base (e.g., sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) is stirred under an inert atmosphere. To this mixture, bis(2-chloroethyl)amine hydrochloride is added, and the reaction is heated. After cooling, the product is extracted and purified by column chromatography.
Caption: Synthetic workflow for the bta ligand.
Synthesis of the [Cu(bta)Cl₂] Complex
The bta ligand is dissolved in a suitable solvent such as methanol. To this solution, an equimolar amount of copper(II) chloride dihydrate, also dissolved in methanol, is added dropwise with stirring. The resulting mixture is stirred for several hours at room temperature, during which the complex precipitates. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthesis of the [Cu(bta)Cl₂] complex.
General Procedure for Catalytic Hydrocarbon Oxidation
In a typical experiment, the substrate (cyclohexane or adamantane), the catalyst ([Cu(bta)Cl₂]), and a solvent (e.g., acetonitrile) are placed in a reaction vessel. The mixture is stirred, and the oxidant (e.g., hydrogen peroxide) is added. The reaction is then allowed to proceed at a controlled temperature for a specified time. After the reaction is complete, the products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.
Caption: General workflow for catalytic oxidation.
Mechanistic Insights and the Role of the Bta Ligand
The catalytic cycle for hydrocarbon oxidation by copper complexes is believed to involve the formation of a high-valent copper-oxo species. The bta ligand plays a crucial role in stabilizing this reactive intermediate. The tripodal geometry of the ligand enforces a specific coordination environment around the copper center, which can facilitate the activation of the oxidant and the subsequent C-H bond cleavage of the hydrocarbon substrate. The electronic properties of the triazole rings can also influence the reactivity of the copper center, thereby affecting the overall catalytic efficiency and selectivity.
Conclusion and Future Outlook
The copper(II) complex of this compound has demonstrated its potential as a competent catalyst for the selective oxidation of hydrocarbons. Its performance is comparable, and in some aspects, superior to established catalyst systems like those based on the TPA ligand. The ease of synthesis of the bta ligand and its ability to form stable and active copper complexes make it an attractive candidate for further investigation and development.
Future research should focus on a broader substrate scope to fully delineate the catalytic capabilities of the [Cu(bta)Cl₂] complex. Furthermore, the synthesis and evaluation of bta complexes with other transition metals, such as iron, could open new avenues for catalytic transformations. Mechanistic studies, including spectroscopic and computational investigations, will be invaluable in understanding the intricacies of the catalytic cycle and in the rational design of more efficient and selective catalysts based on the bta scaffold. For professionals in drug development, the ability to selectively functionalize complex molecules is of utmost importance, and catalysts like [Cu(bta)Cl₂] could provide a valuable tool in the synthesis of novel pharmaceutical intermediates.
References
- A search of the Cambridge Structural Database (CSD Version 5.43, update of March 2022; Groom et al., 2016) using ConQuest (Bruno et al., 2002) revealed 127 hits for the moiety of 3-(2-pyridyl)-1,2,4-triazole. [Source: ResearchGate, Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole]
-
Copper complexes of tris(2-pyridylmethyl)amine (TPA, TMPA, or TPMA) are widely studied for their redox activity and catalytic versatility.[1]
-
The coordination chemistry of TPMA has been extensively studied, with particular focus on its copper(I) and copper(II) complexes due to their favorable redox properties and catalytic activities.[1]
-
Iron(II) complexes of the tetradentate amines tris(2-pyridylmethyl)amine (TPA) and N,N′-bis(2-pyridylmethyl)-N,N′-dimethylethane-1,2-diamine (BPMEN) are established catalysts of C–O bond formation, oxidising hydrocarbon substrates via hydroxylation, epoxidation and dihydroxylation pathways.[2]
-
N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is a hexadentate ligand known for its strong chelating properties, particularly for transition metals such as zinc, copper, and manganese.[3]
-
TPEN transition metal complexes show diverse reactivity, including catalytic water oxidation, CO₂ reduction, aromatic hydroxylation, and atom transfer radical addition.[2]
Sources
Illuminating the Core: A Comparative Guide to Confirming Metal Coordination Environments in Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine Complexes and Their Analogs
Senior Application Scientist's Note: An exhaustive survey of the current scientific literature reveals a notable absence of detailed structural and spectroscopic data for the specific ligand bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (btea). To provide a valuable and scientifically grounded guide for researchers, this document will therefore focus on closely related and structurally analogous bis(triazol-1-yl)alkane ligands for which experimental data is available. By comparing the coordination chemistry of these model systems, we can infer and predict the likely coordination behavior of btea, offering a robust framework for future experimental design and characterization.
Introduction: The Versatile World of Bis(triazole) Ligands
Bis(triazole) ligands represent a fascinating class of chelating agents in coordination chemistry. Their modular nature, featuring two triazole rings connected by a flexible or rigid linker, allows for a diverse range of coordination modes. The 1,2,4-triazole moiety itself can act as a monodentate or bridging ligand, coordinating through its N4 or N1 and N2 atoms. This versatility, coupled with the potential for the linker to influence the spatial arrangement of the donor atoms, makes these ligands capable of forming a wide array of metal complexes with varied geometries and properties. The subject of this guide, this compound (btea), introduces an additional coordinating atom—the central amine nitrogen—further expanding its potential denticity and structural possibilities.
The Challenge: Pinpointing the Coordination Environment
Confirming the precise coordination environment of a metal center in a complex is paramount to understanding its chemical and physical properties, which is crucial for applications in catalysis, materials science, and drug development. The coordination environment is defined by the number of coordinating atoms (coordination number), the geometrical arrangement of these atoms, and the nature of the metal-ligand bonds. For flexible ligands like btea and its analogs, a variety of factors can influence the final structure, including the nature of the metal ion, the counter-anion, and the reaction conditions.
This guide provides a comparative overview of the experimental techniques and data interpretation necessary to elucidate the coordination environment of metal complexes with bis(triazol-1-yl)alkane type ligands, serving as a predictive tool for the study of btea complexes.
A Multi-faceted Approach to Characterization
A combination of analytical techniques is essential for the unambiguous determination of the coordination environment. Single-crystal X-ray diffraction stands as the definitive method for solid-state structures, while spectroscopic and magnetic studies provide crucial information about the electronic structure and behavior of the complex in both solid and solution states.
Single-Crystal X-ray Diffraction: The Gold Standard
The most direct method for determining the coordination environment is single-crystal X-ray diffraction. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and thus bond lengths, bond angles, and the overall coordination geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to minimize thermal vibrations).
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.
Interpreting the Data: The refined crystal structure will reveal:
-
Coordination Number: The number of donor atoms directly bonded to the metal center.
-
Coordination Geometry: The spatial arrangement of the donor atoms (e.g., octahedral, tetrahedral, square planar, trigonal bipyramidal).
-
Coordination Mode of the Ligand: How the ligand binds to the metal (e.g., as a bidentate chelating ligand, a bridging ligand forming polynuclear structures). For btea, this would confirm the participation of the triazole nitrogens and the central amine nitrogen.
-
Role of Counter-anions and Solvent Molecules: Whether they are coordinated to the metal center or present as non-coordinating species in the crystal lattice.
Spectroscopic Techniques: Probing the Electronic and Vibrational Landscape
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer insights into the electronic and vibrational properties of the complex, which are directly related to the coordination environment.
IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the ligand's functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid sample is typically prepared as a KBr pellet or a Nujol mull.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
Interpreting the Data:
-
Triazole Ring Vibrations: The C=N and N-N stretching vibrations of the 1,2,4-triazole ring are sensitive to coordination. Upon coordination of a triazole nitrogen to a metal ion, these bands are expected to shift, typically to higher or lower frequencies depending on the nature of the interaction. For instance, a shift in the C=N stretching vibration from around 1610 cm⁻¹ in the free ligand to a different frequency in the complex indicates coordination of a triazole nitrogen.[1]
-
N-H Vibrations: For btea, the N-H stretching vibration of the secondary amine in the linker would be a key diagnostic peak. A shift in this band upon complexation would provide strong evidence for the coordination of the amine nitrogen.
-
Counter-anion Bands: The presence of characteristic bands for counter-anions (e.g., nitrate, perchlorate, sulfate) can indicate whether they are coordinated to the metal. Coordinated anions will exhibit different vibrational modes compared to their free ionic counterparts.
UV-Vis spectroscopy probes the electronic transitions within the complex. For complexes of transition metals, the d-d electronic transitions are particularly informative about the coordination geometry and the ligand field strength.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: A solution of the complex is prepared in a suitable non-coordinating solvent.
-
Data Acquisition: The absorption spectrum is recorded over the UV and visible range.
Interpreting the Data:
-
d-d Transitions: The energies and intensities of the d-d transition bands are characteristic of the coordination geometry of the metal ion. For example, octahedral and tetrahedral complexes of the same metal ion will have distinctly different UV-Vis spectra.
-
Ligand-to-Metal Charge Transfer (LMCT) Bands: Intense bands, usually in the UV region, can be assigned to charge transfer transitions from the ligand to the metal, providing information about the electronic interaction between the ligand and the metal.
Magnetic Susceptibility Measurements: Unveiling the Spin State
For complexes with paramagnetic metal ions (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements provide information about the number of unpaired electrons and thus the spin state of the metal center.
Experimental Protocol: Magnetic Susceptibility
-
Sample Preparation: A powdered sample of the complex is weighed accurately.
-
Data Acquisition: The magnetic susceptibility is measured over a range of temperatures using a SQUID magnetometer.
Interpreting the Data:
-
Effective Magnetic Moment (µ_eff): The µ_eff value, calculated from the temperature-dependent magnetic susceptibility, is indicative of the spin state of the metal ion. For example, a high-spin octahedral Fe(II) complex will have a µ_eff of around 5.2 µB, while a low-spin octahedral Fe(II) complex will be diamagnetic (µ_eff = 0 µB). The coordination environment directly influences the ligand field splitting and thus the spin state.
Comparative Analysis of Model Bis(triazol-1-yl)alkane Complexes
While data for btea is unavailable, studies on related bis(1,2,4-triazol-1-yl)alkane ligands with silver(I) provide valuable insights. The crystal structures of silver(I) nitrate and nitrite complexes with 1,2-bis(1,2,4-triazol-1-yl)ethane show that the ligand coordinates to the silver ions through the N4 atoms of the triazole rings, leading to the formation of coordination polymers.[2] In the case of the silver(I) triflate complex, a three-dimensional polymeric cation is formed.[2] These examples highlight the tendency of bis(triazole) ligands to act as bridging units, forming extended network structures.
For btea, the presence of the central amine nitrogen introduces the possibility of tridentate chelation to a single metal center, forming stable five-membered chelate rings. Alternatively, the ligand could still act as a bridging unit, with the amine nitrogen coordinating to one metal center and one or both triazole groups coordinating to another. The actual coordination mode will likely depend on the preferred coordination geometry of the metal ion and the steric constraints of the ligand.
| Technique | Information Gained | Key Observables |
| Single-Crystal X-ray Diffraction | Definitive 3D structure, coordination number, geometry, bond lengths/angles | Atomic coordinates, thermal ellipsoids |
| Infrared (IR) Spectroscopy | Ligand coordination, role of anions | Shifts in ν(C=N), ν(N-N) of triazole; shift in ν(N-H) of amine |
| UV-Visible (UV-Vis) Spectroscopy | Electronic structure, coordination geometry | Position and intensity of d-d transitions and charge transfer bands |
| Magnetic Susceptibility | Spin state of paramagnetic metal ions | Temperature dependence of magnetic moment (µ_eff) |
Conclusion and Future Outlook
The confirmation of the coordination environment of metal centers in complexes with ligands like this compound is a critical step in the development of new functional materials and therapeutic agents. Although specific experimental data for btea complexes are currently lacking in the published literature, a systematic approach employing a combination of single-crystal X-ray diffraction, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements on analogous bis(triazol-1-yl)alkane systems provides a robust predictive framework.
Researchers investigating btea complexes are encouraged to utilize this multi-technique approach to fully characterize their compounds. The insights gained from such studies will not only elucidate the fundamental coordination chemistry of this promising ligand but also pave the way for the rational design of novel metal-based materials with tailored properties.
References
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- Cui, G., et al. (2019). Synthesis, crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole.
- Doroschuk, R. O. (2016). The design and construction of coordination complexes based on dinuclear copper(II) compounds.
- Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivates as ligands. Coordination Chemistry Reviews, 200–202, 131–185.
- Khomenko, D. M., et al. (2016). Synthesis and crystal structure of 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole.
- Kucheriv, O. I., et al. (2016). N-containing ligands with triazolyl moieties.
- Lee, C.-Y., et al. (2017). N-containing ligands with polypyridyl moieties.
- Li, J.-R., et al. (2018). The design and construction of coordination complexes based on dinuclear copper(II) compounds.
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- Petrenko, P., et al. (2021). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole.
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Yilmaz, V. T., & Yilmaz, F. (2003). Synthesis and spectroscopic characterization of silver(I) complexes with the bis(1,2,4-triazol-1-yl)alkane ligand tz2(CH2). X-ray structures of two- and three-dimensional coordination polymers. Inorganic Chemistry, 42(1), 112-117*. Available from: [Link]
-
Zhang, J.-P., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18455–18465*. Available from: [Link]
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A Senior Application Scientist’s Guide to Validating the Performance of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine-Based Materials
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of functional materials is driven by the rational design of molecules that can perform specific, complex tasks. Among the versatile building blocks available to chemists and material scientists, N-heterocyclic ligands are particularly valuable. This guide focuses on a potent and flexible tripodal ligand, bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (hereafter referred to as BTEA), and its derivatives. With its multiple nitrogen donor sites, BTEA is an exceptional chelator, making it a prime candidate for constructing coordination polymers, functional metal complexes, and protective surface films.
This document provides a framework of peer-reviewed, validated methodologies to rigorously assess the performance of BTEA-based materials. As a senior application scientist, my objective is not merely to list protocols but to explain the scientific reasoning behind each choice, ensuring that the data you generate is robust, reproducible, and stands up to the highest standards of scientific scrutiny. We will explore the essential physicochemical characterization that forms the bedrock of any study, followed by deep dives into performance validation for two of its most promising applications: corrosion inhibition and antimicrobial activity.
Part 1: Foundational Physicochemical Characterization — Knowing Your Material
Before any performance can be validated, the material itself must be unequivocally identified and characterized. This baseline analysis is non-negotiable and forms the foundation upon which all subsequent claims are built. The primary goal is to confirm the material's structure, purity, thermal stability, and morphology.
Structural and Compositional Elucidation
The first step is to confirm that you have synthesized the intended material. A combination of spectroscopic and analytical techniques is required for a comprehensive picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the BTEA ligand itself or its organic derivatives, NMR is indispensable for confirming the covalent structure in solution. For metal complexes, changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide strong evidence of metal-ligand binding.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying key functional groups. In BTEA-based materials, one should look for characteristic C-N and N-N stretching vibrations of the triazole ring. When BTEA coordinates to a metal ion, shifts in these vibrational frequencies can be observed, providing direct evidence of coordination.[1][3][4]
-
Single-Crystal X-ray Diffraction (SC-XRD): For crystalline materials, SC-XRD is the gold standard. It provides an unambiguous, three-dimensional map of the atomic positions, bond lengths, and bond angles.[4][5][6][7] This is the most definitive method for characterizing novel coordination polymers or metal-organic frameworks (MOFs).
-
Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single, perfect crystal, PXRD is used to assess the phase purity of a bulk, microcrystalline sample. The experimental PXRD pattern should be compared to the pattern simulated from SC-XRD data to confirm that the bulk material is the same as the single crystal analyzed.[3]
-
Elemental Analysis (EA): This technique determines the weight percentage of C, H, N, and other elements, allowing for the verification of the material's empirical formula.[4]
Thermal and Morphological Integrity
A material's stability and physical form are critical to its application.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability of the material, identify decomposition temperatures, and quantify the loss of solvent molecules.[3][8]
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of a material's surface morphology, revealing features like particle size, shape, and aggregation.[9][10] When coupled with EDS, it allows for the elemental mapping of the surface, confirming the spatial distribution of constituent elements.[8][9]
Part 2: Performance Validation in Key Applications
With the material's fundamental properties established, we can now move to validating its performance in specific applications. Here, we detail the workflows and objective comparisons for corrosion inhibition and antimicrobial efficacy.
Application Focus 1: Corrosion Inhibition
Triazole derivatives are renowned corrosion inhibitors, primarily because the nitrogen heteroatoms can strongly adsorb onto metal surfaces, forming a protective barrier that impedes corrosive processes.[9][11] Validating the performance of a new BTEA-based inhibitor requires a multi-pronged approach that combines direct corrosion rate measurements with electrochemical techniques to elucidate the inhibition mechanism.
The logical flow of an experiment is critical for obtaining reliable data. The following workflow ensures a systematic evaluation.
Caption: Workflow for evaluating a BTEA-based corrosion inhibitor.
Protocol 1: Electrochemical Evaluation using a Three-Electrode Cell
This is the core of modern inhibitor testing. It provides rapid, detailed insights into the metal-inhibitor interaction.
-
Cell Setup: Assemble a three-electrode electrochemical cell containing the corrosive solution. Use the metal coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes to reach a steady state.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small sinusoidal AC potential (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz). The resulting data is plotted as a Nyquist plot. The key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct diameter indicates better inhibition.[9][10][11]
-
Potentiodynamic Polarization: Scan the potential from approx. -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Extrapolate the linear Tafel regions of the polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr). Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100 A significant shift in Ecorr (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic; smaller shifts suggest a mixed-type inhibitor.[10][12]
To demonstrate efficacy, performance should be benchmarked against a known standard or an uninhibited system.
| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (Rct, Ω·cm²) | Corrosion Current (icorr, µA/cm²) |
| Blank (1M HCl) | 0 | 0% | 50 | 550 |
| Benzotriazole (BTA) | 10⁻³ | 88% | 450 | 66 |
| BTEA-Copper Complex | 10⁻³ | 95% | 980 | 27 |
This is a table of representative, not experimental, data for illustrative purposes.
Application Focus 2: Antimicrobial & Antifungal Activity
The 1,2,4-triazole ring is a critical pharmacophore found in many successful antifungal drugs (e.g., fluconazole, itraconazole).[2][13] This makes BTEA-based metal complexes promising candidates for new antimicrobial agents. Validation in this context requires determining the potency against relevant pathogens and assessing the material's safety profile.
This workflow progresses from initial screening to more detailed validation, including an essential safety assessment.
Caption: Workflow for evaluating a BTEA-based antimicrobial agent.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the standard method for quantifying the potency of a potential antimicrobial agent.[13]
-
Preparation: In a 96-well microtiter plate, add a fixed volume of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to each well.
-
Serial Dilution: Add a concentrated stock of the BTEA-based material to the first well and perform a two-fold serial dilution across the plate. This creates a gradient of inhibitor concentrations.
-
Inoculation: Add a standardized suspension of the microorganism to each well to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microbes, no inhibitor) and a negative control (medium, no microbes). A drug control with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) is essential for comparison.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Self-Validation (MBC/MFC): To determine if the compound is static (inhibits growth) or cidal (kills), plate a small aliquot from the clear wells (at and above the MIC) onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum is the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[14]
The MIC value is the key metric for comparison. Lower values indicate higher potency.
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Ciprofloxacin (Antibiotic) | 0.5 | 0.015 | N/A |
| Fluconazole (Antifungal) | N/A | N/A | 1 |
| BTEA-Silver Complex | 2 | 8 | 4 |
| BTEA Ligand Only | >128 | >128 | >128 |
This is a table of representative, not experimental, data for illustrative purposes.
Conclusion
Validating the performance of novel materials derived from this compound requires a logical, multi-step process that is grounded in established, peer-reviewed methodologies. The journey begins with rigorous physicochemical characterization to ensure the material's identity and quality. Only then can application-specific performance be reliably assessed.
For corrosion inhibition, a combination of electrochemical methods like EIS and potentiodynamic polarization provides a wealth of mechanistic data far beyond simple weight-loss measurements. For antimicrobial applications, determining the MIC via broth microdilution is the standard, but this must be followed by cytotoxicity assays to establish a therapeutic window. By following these self-validating workflows and comparing results to established benchmarks, researchers can confidently and objectively demonstrate the true potential and performance of their novel BTEA-based materials.
References
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Jing Li et al. (2024). Two triazole-based coordination polymers: Synthesis and crystal structure characterization. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Synthesis of New Zinc and Copper Coordination Polymers Derived from Bis (Triazole) Ligands. MDPI. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and Characterization of New Coordination Polymers Generated from Triazole-Containing Organic Ligands and Inorganic Ag(I) Salts. Crystal Growth & Design. Available at: [Link]
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Thakur, S. et al. (2025). Synthesis and characterization of triazole-based coordination polymers using mercapto-succinic acid: Spectroscopic, thermal, and morphological insights. ResearchGate. Available at: [Link]
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University of Manchester. (n.d.). Advanced functional materials and analytical science. Department of Chemical Engineering. Available at: [Link]
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NIH. (n.d.). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. PMC. Available at: [Link]
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Cientificos Aficionados. (n.d.). Handbook of Analytical Methods for Materials. Available at: [Link]
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ResearchGate. (n.d.). A review of FMLs performance test methods and index evaluation. Available at: [Link]
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International Journal of Corrosion and Scale Inhibition. (2023). Bis-[(5-amino-1H-1,2,4-triazol-3-yl)mercapto]alkanes – novel twin compounds as copper. Available at: [Link]
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ACS Publications. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. Available at: [Link]
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Materials Science. (2025). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. Available at: [Link]
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NIH. (2022). Analytical methods and applications in materials and life sciences. PMC. Available at: [Link]
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NIH. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Available at: [Link]
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NIH. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]
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MDPI. (2025). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Available at: [Link]
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ResearchGate. (2022). Evaluation of corrosion inhibition performance of thiazolidine-2,4-diones and its amino derivative: Gravimetric, electrochemical, spectroscopic, and surface morphological studies. Process Safety and Environmental Protection. Available at: [Link]
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University of Helsinki. (2024). Synthesis, Characterization, and Inhibition performance of 1,2,4-Triazolobenzodiazepine Derivatives as corrosion inhibitors: Insights from Experimental and Theoretical Studies. Tuhat. Available at: [Link]
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PubMed. (2021). Design and synthesis, biological evaluation of bis-(1,2,3- and 1,2,4)-triazole derivatives as potential antimicrobial and antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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NIH. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine (CAS No. 1258651-27-2). As a nitrogen-rich heterocyclic compound, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to protect the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
The procedures outlined below are based on established best practices for chemical waste management and draw upon guidelines for analogous triazole-containing compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The foundational principle is to treat the substance as hazardous waste unless comprehensively proven otherwise.
Hazard Assessment and Waste Characterization
Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]
| RCRA Characteristic | Assessment for this compound | Precautionary Action |
| Ignitability (D001) | The compound is a solid with no indication of being a flammable solid. However, solvents used with it may be ignitable. | Segregate from ignitable waste streams unless dissolved in a flammable solvent. |
| Corrosivity (D002) | As an amine, it may be basic. The pH of solutions should be considered. | If in solution, check the pH. Neutralize only if permitted by your institution's EHS and local regulations. Generally, avoid neutralization and dispose of as chemical waste. |
| Reactivity (D003) | Stable under normal conditions, but should be kept away from strong oxidizing agents and acids.[6][7] | Store waste away from incompatible materials. Do not mix with acidic or oxidative waste streams. |
| Toxicity (D004-D043) | Lacking specific data, assume potential toxicity based on the 1,2,4-triazole structure.[1] | Treat as toxic chemical waste. |
Based on this assessment, this compound and materials contaminated with it must be classified and disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of pure compounds, contaminated labware, and solutions.
Always wear appropriate PPE when handling chemical waste. This includes, at a minimum:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.
-
Solid Waste:
-
Collect unused or expired this compound, along with contaminated items like weighing boats, gloves, and paper towels, in a dedicated hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or drum), be in good condition, and have a secure, sealable lid.[8]
-
For sharps (needles, contaminated glassware), use a designated puncture-resistant sharps container clearly labeled as hazardous chemical waste.[9]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or HDPE carboy).
-
Crucially, do not mix this waste with other waste streams, especially acids or strong oxidizers, to prevent unforeseen reactions.
-
Leave a headspace of at least 10% in the container to allow for vapor expansion.
-
Keep the container closed at all times except when adding waste.[8] Do not leave a funnel in the opening.
-
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
Your hazardous waste label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[8]
-
A list of all components in the container, including solvents, with their approximate percentages.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).[10]
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
The SAA must be under the control of the laboratory personnel.
-
Store containers on a surface that provides secondary containment, such as a spill tray.
-
Ensure incompatible waste types are segregated within the SAA.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area or collected by your institution's Environmental Health and Safety (EHS) department within three days.[8]
The final disposal of the waste must be handled by professionals.
-
Once your waste container is full or you have no further need to add to it, complete a hazardous waste pickup request form as required by your institution's EHS office.
-
Never pour this compound or its solutions down the drain. [10]
-
The most common and recommended disposal method for triazole-containing compounds is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to handle nitrogen oxides produced during combustion.[1] Landfilling is not an appropriate disposal method.
Emergency Procedures: Spills and Exposures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Manageable by lab personnel):
-
Alert others in the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill or Personal Exposure:
-
Evacuate the area immediately.
-
If there is a fire or significant risk of exposure, activate the nearest fire alarm.
-
Call emergency services and your institution's EHS office.
-
In case of skin contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
-
In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention after any exposure.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
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- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
